Technical Documentation Center

D-Mannopyranose pentasulfate potassium salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: D-Mannopyranose pentasulfate potassium salt
  • CAS: 111757-61-0

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Architecture and Pharmacological Profiling of D-Mannopyranose Pentasulfate Potassium Salt

Executive Summary D-Mannopyranose pentasulfate potassium salt (MPS) is a highly sulfated monosaccharide derivative that has garnered significant attention in the fields of hematology, tissue regeneration, and neuropharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Mannopyranose pentasulfate potassium salt (MPS) is a highly sulfated monosaccharide derivative that has garnered significant attention in the fields of hematology, tissue regeneration, and neuropharmacology. Unlike naturally occurring heterogeneous sulfated glycosaminoglycans (such as heparin), MPS offers a structurally defined, low-molecular-weight scaffold. This in-depth technical guide explores the physicochemical properties, synthesis methodologies, and mechanistic pharmacology of MPS, providing researchers and drug development professionals with a comprehensive framework for utilizing this molecule in advanced therapeutic applications.

Physicochemical Profile and Structural Biochemistry

MPS is characterized by a mannose core in which all five available hydroxyl groups have been esterified with sulfate groups. The resulting dense anionic charge cloud is stabilized by potassium counterions. This polyanionic nature is critical for its biological activity, allowing it to mimic the binding domains of larger sulfated polysaccharides and interact with cationic pockets on target proteins.

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
Chemical Name D-Mannopyranose 2,3,4,6-tetrasulfate 1-sulfate pentapotassium salt
Primary CAS Number 111757-61-0[1]
Secondary CAS (Pentapotassium) 359436-63-8[2]
Molecular Formula C₆H₇K₅O₂₁S₅[1]
Molecular Weight 770.93 g/mol [3]
Appearance Off-white to pinkish crystalline solid[3][4]
Solubility Highly soluble in water; insoluble in non-polar organic solvents

Synthesis and Purification: A Self-Validating Protocol

The synthesis of fully sulfated monosaccharides requires an environment that prevents the acid-catalyzed cleavage of the pyranose ring. The protocol below is adapted from established patent literature for persulfated saccharides (4)[4].

Causality in Experimental Design
  • Electrophilic Sulfation via Pyridine-SO₃: Using pure sulfuric acid is destructive to carbohydrates. The Pyridine-Sulfur Trioxide (Py·SO₃) complex is utilized because pyridine acts as both a solvent and a mild base. It buffers the reaction, directing the electrophilic SO₃ to the hydroxyl groups without breaking the delicate glycosidic linkages.

  • Potassium Cation Exchange: Following sulfation, the intermediate pyridinium salt is highly soluble and difficult to isolate. Titration with Potassium Hydroxide (KOH) exchanges the pyridinium cation for potassium. Potassium salts of highly sulfated sugars exhibit significantly lower solubility in aqueous ethanol compared to sodium salts, driving precipitation and allowing for high-purity crystallization.

Synthesis_Workflow Start D-Mannose (Substrate) Intermediate Pyridinium Mannose Pentasulfate Start->Intermediate Sulfation (Electrophilic) Reagent Pyridine-SO3 Complex (in Pyridine, 65°C) Reagent->Intermediate SO3 Donor Neutralization KOH / Potassium Acetate (pH Neutralization) Intermediate->Neutralization Cation Exchange Product D-Mannopyranose Pentasulfate Potassium Salt (Precipitate) Neutralization->Product Crystallization

Workflow for the synthesis of D-Mannopyranose pentasulfate potassium salt.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Slurry 5 molar equivalents of Pyridine-SO₃ complex in anhydrous pyridine. Self-Validation: Ensure anhydrous conditions (<0.1% moisture) via Karl Fischer titration to prevent premature hydrolysis of the SO₃ complex.

  • Substrate Addition: Add 1 molar equivalent of D-Mannose to the slurry and heat the reaction mixture to 65°C under continuous stirring for 4–6 hours.

  • Neutralization & Ion Exchange: Cool the mixture and slowly titrate with a concentrated aqueous solution of Potassium Hydroxide (KOH) until the pH stabilizes at 7.5–8.0. Self-Validation: Continuous pH monitoring is critical; acidic microenvironments during workup will lead to desulfation.

  • Crystallization: Add cold ethanol to the neutralized aqueous mixture to induce the precipitation of the potassium salt.

  • Purification: Recrystallize the off-white solid three times from aqueous ethanol. Verify complete pentasulfation via ¹³C NMR and HPLC to ensure the absence of lower-sulfated species (e.g., tetrasulfates).

Pharmacological Applications and Molecular Mechanisms

Anticoagulant Activity via Heparin Cofactor II (HCII)

MPS acts as a partial activator of human Heparin Cofactor II (HCII). According to in silico and in vitro analyses (5), MPS binds effectively to the heparin-binding site of HCII[5]. This binding induces fluctuations in the N-terminal loop of HCII, exposing the cofactor binding site and enhancing its affinity for Thrombin (Factor IIa), thereby prolonging activated partial thromboplastin time (APTT) and prothrombin time (PT)[5].

HCII_Pathway MPS D-Mannopyranose Pentasulfate (MPS) Complex MPS-HCII Complex (Active Conformation) MPS->Complex Binds Allosteric Site HCII Heparin Cofactor II (Inactive State) HCII->Complex Conformational Shift Inhibition Thrombin-HCII Inactive Complex Complex->Inhibition High Affinity Binding Thrombin Thrombin (Factor IIa) (Active Protease) Thrombin->Inhibition Protease Trapping

Mechanism of Thrombin inhibition via MPS-mediated activation of Heparin Cofactor II.

Tissue Regeneration and Wound Healing

Highly sulfated oligosaccharides, including MPS, have been patented for their ability to enhance wound healing in collagen-containing tissues[4]. By mimicking the highly anionic environment of the extracellular matrix (ECM), MPS interacts with collagen and various growth factors, stabilizing them against proteolytic degradation and promoting endothelial cell migration into the wound bed[6].

Amyloid Inhibition

MPS (investigated under the compound designation PTI-07499) has demonstrated efficacy in binding to amyloidogenic proteins[7]. Its polyanionic structure disrupts the electrostatic interactions required for the beta-sheet aggregation of amyloid-beta (Aβ) peptides, making it a molecule of interest in Alzheimer's disease research (7)[7].

Table 2: Pharmacological Targets of MPS
Biological TargetMechanism of ActionPrimary Application
Heparin Cofactor II (HCII) Allosteric activation via heparin-binding siteAnticoagulant development
Collagen Matrix ECM mimicry and growth factor stabilizationWound healing / Tissue engineering
Amyloid-Beta (Aβ) Disruption of beta-sheet aggregationNeurodegenerative disease research

Experimental Protocol: In Vitro Thrombin Inhibition Assay

To evaluate the anticoagulant efficacy of synthesized MPS, a chromogenic anti-factor IIa (Thrombin) assay must be employed. To ensure the assay measures true allosteric activation rather than non-specific electrostatic interactions, a self-validating control system is integrated into the workflow.

Assay Methodology
  • Reagent Setup: Prepare purified human HCII (75 nM) and human Thrombin (10 nM) in a physiological buffer (Tris-HCl pH 7.4, 150 mM NaCl, 0.1% PEG 8000).

  • Control Implementation (Self-Validation):

    • Negative Control: Buffer only (measures baseline Thrombin activity).

    • Baseline Control: Thrombin + HCII without MPS (measures auto-inhibition).

    • Positive Control: Thrombin + HCII + Unfractionated Heparin (defines maximum achievable inhibition).

  • Incubation: Incubate 50 µL of HCII with varying concentrations of MPS (0.1 µM to 100 µM) for 5 minutes at 37°C. Causality: This pre-incubation step is mandatory to allow the allosteric conformational change in HCII to occur prior to Thrombin exposure.

  • Reaction Initiation: Add 50 µL of Thrombin to the mixture and incubate for exactly 60 seconds.

  • Substrate Cleavage: Quench the inhibition phase by adding 50 µL of a Thrombin-specific chromogenic substrate (e.g., S-2238).

  • Measurement: Monitor the change in absorbance at 405 nm continuously for 5 minutes using a microplate reader. Calculate the pseudo-first-order rate constant of Thrombin inhibition to quantify the specific activity of the MPS batch.

References

  • ChemicalBook: D-Mannopyransepentasulfatepotassiumsalt | 111757-61-0.
  • Figshare (2022): Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential.
  • Google Patents (EP0230023A2): Pharmaceutical compositions for the enhancement of wound healing.
  • Google Patents (ES2285772T3): COMPOSITION AND METHODS TO TREAT ALZHEIMER'S DISEASE AND OTHER AMYLOIDOSIS.

Sources

Exploratory

Mechanism of Action of D-Mannopyranose Pentasulfate Potassium Salt in Anticoagulant Research: A Technical Whitepaper

Executive Summary The development of synthetic anticoagulants has been historically driven by the need to circumvent the limitations of animal-derived unfractionated heparin (UFH) and low molecular weight heparins (LMWH)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of synthetic anticoagulants has been historically driven by the need to circumvent the limitations of animal-derived unfractionated heparin (UFH) and low molecular weight heparins (LMWH). Chief among these limitations are unpredictable pharmacokinetics, the risk of Heparin-Induced Thrombocytopenia (HIT), and severe bleeding complications.

D-Mannopyranose pentasulfate potassium salt (CAS: 111757-61-0) has emerged as a compelling synthetic alternative in hematological research . As a highly sulfated monosaccharide derivative, it mimics the dense negative charge of the heparin pentasaccharide sequence but offers a highly controlled, partial activation of the serpin superfamily. This whitepaper details the molecular mechanism of action, thermodynamic binding profiles, and the rigorous experimental workflows required to validate the anticoagulant efficacy of this compound.

Molecular Mechanism of Action

Serpin Allosteric Modulation

The coagulation cascade is tightly regulated by serine protease inhibitors (serpins), primarily Antithrombin III (ATIII) and Heparin Cofactor II (HCII) . Traditional heparins act as catalytic templates that bind both the serpin and the target protease (Thrombin/Factor IIa).

D-Mannopyranose pentasulfate (MPS) operates via a distinct, allosteric mechanism. In silico and in vitro studies demonstrate that MPS specifically targets the Heparin-Binding Site (HBS) located on Helix D of both ATIII and HCII [[1]]([Link]). Upon binding, MPS induces a conformational shift that expels the reactive center loop (RCL) of the serpin, making it highly accessible for nucleophilic attack by Thrombin.

Unlike UFH, which causes a massive >1000-fold spike in serpin activity (often leading to hemorrhage), MPS acts as a partial activator. It enhances the thrombin inhibition rate of HCII by approximately 7-fold . This partial modulation is highly desirable for chronic prophylactic anticoagulation, as it dampens clot formation without completely ablating hemostasis.

MOA MPS D-Mannopyranose Pentasulfate (MPS Potassium Salt) HCII Heparin Cofactor II (HCII) MPS->HCII Binds Helix D (u0394G = -5.8 kcal/mol) ATIII Antithrombin III (ATIII) MPS->ATIII Binds Helix D (u0394G = -5.1 kcal/mol) Thrombin Thrombin (Factor IIa) HCII->Thrombin Inhibits (7x acceleration) ATIII->Thrombin Inhibits (Partial) Fibrinogen Fibrinogen Thrombin->Fibrinogen Proteolytic Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization (Blocked)

Fig 1: Allosteric modulation of Serpins by MPS leading to controlled Thrombin inhibition.

Thermodynamic and Kinetic Parameters

The binding of MPS to serpins is driven by a robust hydrogen-bonding network. For ATIII, MPS specifically interacts with Helix D residues Tyr 131 , and extended HBS residues Leu 140 and Ser 142 [[1]]([Link]). The quantitative thermodynamic parameters are summarized below:

Table 1: Thermodynamic and Kinetic Profile of MPS Binding

Target ProteinBinding DomainBinding Affinity ( ΔG )Key Interacting ResiduesFunctional Outcome
Heparin Cofactor II (HCII) Helix D (HBS)-5.8 kcal/molArg189, Arg192 (HBS pocket)~7-fold enhancement of Thrombin inhibition
Antithrombin III (ATIII) Helix D & Extended HBS-5.1 kcal/molTyr 131, Leu 140, Ser 142Partial enhancement of Thrombin inhibition

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate D-Mannopyranose pentasulfate potassium salt, researchers must employ orthogonal techniques that validate both physical binding and functional enzymatic inhibition.

Workflow Synth 1. Chemical Synthesis (TEA-SO3 Adduct) Purify 2. Ion-Exchange & Dialysis (K+ Salt Formation) Synth->Purify Bind 3. Thermodynamic Profiling (ITC & Fluorometry) Purify->Bind Inhibit 4. Functional Validation (S-2238 Chromogenic Assay) Bind->Inhibit

Fig 2: End-to-end experimental workflow for MPS synthesis and functional validation.

Protocol 3.1: Synthesis and Purification of MPS Potassium Salt

Objective: Generate a uniformly persulfated monosaccharide. Causality & Logic: Using a triethylamine-sulfur trioxide (TEA-SO 3​ ) adduct ensures complete sulfation of all five available hydroxyl groups on the D-mannose ring. Converting the product to a potassium salt (rather than sodium) drastically reduces hygroscopicity, ensuring precise molarity calculations during downstream kinetic assays.

  • Reaction: Dissolve 1 eq. of D-Mannose in anhydrous N,N-dimethylacetamide (DMAc). Add 10 eq. of TEA-SO 3​ adduct.

  • Incubation: Stir the mixture continuously at 50°C for 24 hours under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the sulfating agent.

  • Precipitation: Neutralize the reaction by adding a 30% w/v solution of Potassium Acetate in ethanol. The high dielectric shift will force the highly polar D-Mannopyranose pentasulfate potassium salt to precipitate.

  • Purification: Recover the precipitate via centrifugation. Purify using a HiTrap™ HP Q (anion exchange) column to remove lower-sulfated species, followed by dialysis (MWCO 100-500 Da) against distilled water. Lyophilize to obtain a white powder [[1]]([Link]).

Protocol 3.2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: Quantify the binding affinity ( ΔG ), enthalpy ( ΔH ), and entropy ( ΔS ) of MPS to HCII. Causality & Logic: While fluorometry can indicate binding, ITC is a label-free method that directly measures the heat of interaction. This is critical for confirming that the interaction is enthalpy-driven via the hydrogen-bonding network (Tyr131, Leu140, Ser142) predicted in silico. Self-Validation: Un-sulfated D-mannose must be titrated into HCII as a negative control to prove that binding is strictly dependent on the pentasulfate moieties.

  • Preparation: Dialyze purified human HCII against 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Prepare MPS ligand in the exact same dialysis buffer to eliminate heat of dilution artifacts.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent microbubble formation in the ITC cell.

  • Titration: Load 10 µM HCII into the sample cell and 100 µM MPS into the syringe. Perform 20 sequential injections of 2 µL at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit the data to a one-site binding model to extract thermodynamic parameters.

Protocol 3.3: Chromogenic Anti-Factor IIa (Thrombin) Assay

Objective: Measure the functional enhancement of HCII-mediated Thrombin inhibition by MPS. Causality & Logic: The chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) mimics the natural cleavage site of fibrinogen. When Thrombin cleaves S-2238, it releases p-nitroaniline (pNA), which absorbs light at 405 nm. The rate of color development is inversely proportional to the efficacy of the MPS-HCII inhibitory complex.

  • Complex Formation: In a 96-well microplate, incubate 10 nM human Thrombin with 50 nM HCII and varying concentrations of MPS (0 to 100 µM) in Tris-HCl buffer (50 mM Tris, 150 mM NaCl, 0.1% PEG 6000, pH 7.4) for 5 minutes at 37°C. Note: PEG 6000 prevents non-specific adsorption of proteins to the plastic wells.

  • Substrate Addition: Add 100 µM of S-2238 substrate to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 405 nm continuously for 10 minutes using a kinetic microplate reader.

  • Data Processing: Calculate the initial velocity ( V0​ ) of pNA release. Compare the V0​ of the HCII+MPS wells against the HCII-only baseline to calculate the fold-enhancement of inhibition.

Translational Perspective in Drug Development

The identification of D-Mannopyranose pentasulfate potassium salt as a partial activator of HCII represents a paradigm shift in anticoagulant drug design. Because mannose is a naturally occurring dietary sugar (found in cranberries, apples, and mangoes) with no known inherent toxicity, its synthetically sulfated derivative offers a highly favorable safety profile .

By providing a 7-fold enhancement of HCII rather than the >1000-fold enhancement seen with UFH, MPS offers a "dimmer switch" approach to anticoagulation. This makes it an exceptional candidate for further research into chronic therapeutics for thromboembolic diseases, where long-term prevention is required without the constant threat of spontaneous hemorrhage.

References

  • Bano, S., Khan, A. B., Fatima, S., Rashid, Q., Prakash, A., Gupta, N., Ahmad, I., Ansari, S., Lynn, A. M., Abid, M., & Jairajpuri, M. A. (2022). "Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential." Journal of Biomolecular Structure and Dynamics. URL:[Link]

  • Figshare Repository (Associated Research Data). "Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential." URL:[Link]

Sources

Foundational

D-Mannopyranose Pentasulfate Potassium Salt (CAS 111757-61-0): Physicochemical Profiling, Solubility Dynamics, and Biomacromolecular Applications

Executive Summary D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a highly anionic, synthetic monosaccharide derivative that has emerged as a critical tool in biomacromolecular research. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a highly anionic, synthetic monosaccharide derivative that has emerged as a critical tool in biomacromolecular research. Characterized by its dense sulfation pattern, this compound functions as a potent heparin mimetic. It is heavily utilized in pharmacological research for its dual ability to modulate the coagulation cascade and inhibit selectin-mediated inflammatory responses[1].

This technical guide provides an in-depth analysis of its physicochemical properties, solubility dynamics, and offers field-validated protocols for its reconstitution and analytical quality control.

Molecular Architecture & Physicochemical Profile

The unique biological activity of D-Mannopyranose pentasulfate is entirely dependent on its molecular architecture. The D-mannose core is fully sulfated at all five available hydroxyl positions (C1, C2, C3, C4, and C6). The specific stereochemistry of the mannose epimer—specifically the axial orientation of the C2 sulfate—creates a distinct three-dimensional topography of negative charge that allows it to dock into specific protein binding pockets with higher affinity than its glucose or galactose counterparts.

To neutralize the immense negative charge of the pentasulfate core, five potassium counterions are ionically bonded to the structure, significantly driving up the molecular weight to 770.93 g/mol [1].

Quantitative Physicochemical Data
PropertyValueCausality / Relevance
CAS Number 111757-61-0Unique identifier for the pentasulfated potassium salt.
Molecular Formula C 6​ H 7​ K 5​ O 21​ S 5​ Indicates the presence of 5 sulfate groups and 5 potassium counterions[1].
Molecular Weight 770.93 g/mol High MW for a monosaccharide; critical for calculating precise molarity in receptor-binding assays[1].
Aqueous Solubility Highly Soluble (Water/PBS)Driven by the extreme polarity and hydration energy of the polyanionic core[2].
Organic Solubility Insoluble (DMSO, EtOH)The lack of lipophilic domains prevents solvation in non-polar or moderately polar media.
Hygroscopicity HighRequires handling under an inert atmosphere to prevent ambient moisture absorption[2].
Storage Temperature +4°C (Short), -20°C (Long)Minimizes the thermodynamic energy available for spontaneous desulfation reactions[2].

Biological Mechanisms: The Heparin-Mimetic Paradigm

D-Mannopyranose pentasulfate is classified as a "biomedical marvel" due to its multifaceted anti-inflammatory and anticoagulant attributes[1]. Its mechanism of action is rooted in its ability to mimic the highly sulfated domains of endogenous glycosaminoglycans (GAGs) like heparin and heparan sulfate.

  • Anticoagulant Pathway: The dense negative charge of the pentasulfate mimics the active pentasaccharide sequence of heparin. It binds allosterically to Antithrombin III (ATIII) , inducing a conformational shift that exponentially accelerates ATIII's ability to inhibit Factor Xa and Thrombin, thereby halting the coagulation cascade.

  • Anti-inflammatory Pathway: During tissue inflammation, endothelial cells express P-selectin and L-selectin, which bind to Sialyl Lewis X on leukocytes to facilitate rolling and extravasation. D-Mannopyranose pentasulfate acts as a competitive antagonist, binding to the selectin receptors and physically blocking leukocyte recruitment[1].

G DMPS D-Mannopyranose Pentasulfate (CAS 111757-61-0) ATIII Antithrombin III (Conformational Shift) DMPS->ATIII Allosteric Binding Selectin P-Selectin / L-Selectin (Endothelial Cells) DMPS->Selectin Sialyl Lewis X Mimicry FXa Factor Xa / Thrombin ATIII->FXa Enzymatic Inhibition AntiCoag Anticoagulant Efficacy FXa->AntiCoag Blocks Coagulation Leukocyte Leukocyte Extravasation Selectin->Leukocyte Blocks PSGL-1 AntiInflam Anti-inflammatory Efficacy Leukocyte->AntiInflam Prevents Inflammation

Fig 1: Dual mechanism of D-Mannopyranose pentasulfate in anticoagulation and inflammation.

Self-Validating Reconstitution & Storage Protocol

Because D-Mannopyranose pentasulfate is a highly charged polyanionic salt, it is extremely hygroscopic[2]. Exposure to ambient humidity leads to rapid water absorption, which alters the effective molecular weight and causes severe dosing inaccuracies in downstream assays. Furthermore, acidic environments can trigger spontaneous desulfation.

The following protocol is designed as a self-validating system to ensure the integrity of the stock solution.

Step-by-Step Methodology

Step 1: Equilibration & Weighing

  • Action: Acclimate the sealed vial to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Weigh the required mass (e.g., 10 mg) inside a nitrogen-purged glove box or under a dry argon stream[2].

  • Causality: Prevents condensation on the cold powder. The inert atmosphere prevents the hygroscopic salt from pulling moisture from the air, ensuring the gravimetric measurement reflects the true mass of the compound.

Step 2: Solvent Addition

  • Action: Dissolve the powder in endotoxin-free, sterile 1X PBS (pH 7.4) to achieve a 10 mg/mL stock solution.

  • Causality: Endotoxins will confound downstream anti-inflammatory cellular assays (e.g., triggering false-positive leukocyte activation). The pH 7.4 buffer prevents acid-catalyzed loss of the critical sulfate groups.

Step 3: Validation Check 1 (Optical Clarity)

  • Action: Inspect the solution against a alternating black-and-white background.

  • Self-Validation: The solution must be completely clear. Any turbidity indicates incomplete dissolution of the potassium salt or potential particulate contamination. If turbid, discard and restart.

Step 4: Validation Check 2 (pH Verification)

  • Action: Spot-check a 2 µL aliquot using a micro-pH probe.

  • Self-Validation: The pH must remain between 7.0 and 7.5. A sudden drop in pH indicates the release of free sulfuric acid, confirming that the compound has degraded via desulfation.

Step 5: Aliquoting and Storage

  • Action: Aliquot the validated solution into low-binding microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -20°C[2].

  • Causality: Low-binding tubes prevent the highly charged polyanion from adhering to the plastic walls (which would reduce the effective concentration). Flash-freezing prevents the formation of large ice crystals that can cause localized pH shifts and degradation during the freezing process.

Analytical Characterization & Quality Control (QC)

Expertise Insight: A common pitfall in carbohydrate research is attempting to assess purity using standard HPLC with UV-Vis detection. Because D-Mannopyranose pentasulfate lacks a native chromophore (conjugated pi-systems or aromatic rings), it is entirely invisible to UV detectors.

To properly validate the purity of this compound, researchers must employ High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Evaporative Light Scattering Detection (ELSD) . The polyanionic nature of the pentasulfate makes it highly retentive on strong anion-exchange columns (e.g., CarboPac series), requiring a high-strength salt gradient (such as sodium acetate in sodium hydroxide) for proper elution.

References

  • Title: D-Mannopyranose pentasulfate potassium salt - Interchim Source: Interchim URL: [Link]

  • Title: Biochemicals: D-Mannopyranose pentasulfate potassium salt Source: American Chemical Suppliers URL: [Link]

Sources

Exploratory

Engineering the Extracellular Matrix: Biochemical Interactions of Sulfated Mannose Derivatives In Vitro

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide Executive Summary The development of glycosaminoglycan (GAG) mimetics has fundament...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The development of glycosaminoglycan (GAG) mimetics has fundamentally shifted from utilizing heterogeneous, animal-derived unfractionated heparin (UFH) to engineering precise, low-molecular-weight synthetic and semi-synthetic polymers. As an Application Scientist overseeing biophysical characterization, I approach these molecules not merely as static drugs, but as dynamic modulators of the extracellular matrix (ECM) and coagulation cascades.

Among the most promising of these next-generation mimetics are sulfated mannose derivatives . By tuning their degree of sulfation, molecular weight, and glycosidic linkages, these compounds can selectively target heparanase, vascular selectins, and viral glycoproteins without triggering the severe hemorrhagic risks associated with traditional heparin. This whitepaper deconstructs the in vitro biochemical interactions of sulfated mannose derivatives, detailing the causality behind their mechanisms and providing self-validating experimental workflows for their characterization.

Mechanistic Foundations of Sulfated Mannose Interactions

The biochemical efficacy of sulfated mannose derivatives is governed by their polyanionic charge density and precise spatial conformation. Unlike native heparan sulfate, which is susceptible to rapid enzymatic degradation, engineered mannose derivatives utilize structural modifications to enhance stability and target specificity.

Dual Inhibition of Heparanase and P-Selectin

Tumor metastasis relies heavily on the degradation of the ECM by heparanase and the adhesion of circulating tumor cells to the endothelium via P-selectin. Novel semisynthetic 1[1] have been engineered with a central hydrolase-resistant C-C bond.

  • The Causality: The C-C linkage prevents cleavage by endogenous endoglycosidases, allowing the hexasaccharide to act as a potent, competitive inhibitor of heparanase. Simultaneously, the specific anomeric linkage of the C-C bond defines its high affinity for the carbohydrate-binding domain of P-selectin, effectively blocking tumor-platelet-endothelium interactions[1].

Viral Glycoprotein Shielding

Heparan sulfate proteoglycans (HSPGs) are the primary docking sites for numerous viral pathogens, including HSV-1 and SARS-CoV-2.2[2] act as highly effective viral decoys. Furthermore, clinical-stage compounds like3[3], leverage their small molecular size to achieve superior bioavailability while maintaining multivalent electrostatic interactions with viral envelope proteins, thereby preventing host cell entry[3].

Selective Coagulation Cascade Modulation

A major hurdle in GAG mimetic development is off-target anticoagulant activity. Interestingly, specific4[4] rather than Antithrombin (AT).

  • The Causality: Because HCII binding does not require the strict pentasaccharide sequence demanded by AT, sulfated mannose can accelerate HCII-mediated thrombin inhibition. This results in a strong prolongation of the Activated Partial Thromboplastin Time (APTT) with a highly limited effect on Thrombin Time (TT)[4], ultimately yielding polymers with 5[5] compared to traditional heparin.

Mechanistic Pathway Visualization

The following diagram maps the multi-target biochemical logic of sulfated mannose derivatives within an in vitro system.

G SMD Sulfated Mannose Derivatives (e.g., PI-88) Heparanase Heparanase Enzyme SMD->Heparanase Competitive Inhibition PSelectin P-Selectin Receptor SMD->PSelectin Direct Binding ViralGP Viral Glycoproteins (e.g., gp120, Spike) SMD->ViralGP Electrostatic Shielding HCII Heparin Cofactor II (HCII) SMD->HCII Allosteric Activation ECM Blocks ECM Degradation (Attenuates Metastasis) Heparanase->ECM Adhesion Blocks Tumor-Platelet Adhesion PSelectin->Adhesion Infection Prevents Viral Entry into Host Cell ViralGP->Infection Thrombin Accelerates Thrombin Inhibition HCII->Thrombin

Fig 1: Multi-target biochemical pathways of sulfated mannose derivatives in vitro.

In Vitro Experimental Workflows

To ensure data integrity, experimental protocols must be designed as self-validating systems. Below are the standard operating procedures for characterizing these interactions.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Quantify the binding affinity ( Kd​ ) of sulfated mannose derivatives to recombinant P-selectin. Causality: Label-free, real-time SPR is mandatory here. Attaching fluorophores to small, highly charged sulfated oligosaccharides often causes steric hindrance and alters their native electrostatic binding profiles.

  • Sensor Chip Functionalization: Amine-couple recombinant human P-selectin to a CM5 dextran chip. Rationale: Covalent attachment via primary amines leaves the carbohydrate-binding domain exposed and active.

  • Analyte Preparation: Dilute the sulfated mannose derivative in a running buffer containing 10 mM HEPES, 150 mM NaCl, and 0.05% Tween-20 (pH 7.4). Rationale: The inclusion of Tween-20 and physiological salt is critical to suppress non-specific electrostatic aggregation of the polyanionic polymer.

  • Kinetic Injection: Perform multi-cycle kinetics, injecting the analyte at concentrations ranging from 3.125 nM to 50 nM. Rationale: A broad concentration series ensures robust global fitting of the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Regeneration: Pulse the surface with 2M NaCl for 30 seconds. Rationale: High ionic strength disrupts the electrostatic interactions between the sulfate groups and the protein without denaturing the P-selectin surface.

  • System Validation Step: Inject a known standard (e.g., Sialyl Lewis X) at the beginning and end of the assay. If the maximum response ( Rmax​ ) of the standard drops by >10%, it indicates surface degradation, and the kinetic data must be discarded.

Protocol B: Fluorogenic Heparanase Inhibition Assay

Objective: Determine the IC50​ of sulfated mannose derivatives against human heparanase. Causality: Using a synthetic, fondaparinux-based fluorogenic substrate ensures that fluorescence is generated only by endoglycosidase cleavage, eliminating false positives caused by background exoglycosidases present in recombinant protein preps.

  • Enzyme-Inhibitor Pre-incubation: Incubate 100 ng of active recombinant human heparanase with serial dilutions of the sulfated mannose derivative for 15 minutes at 37°C. Rationale: Pre-incubation allows the competitive inhibitor to reach equilibrium binding within the enzyme's active site prior to substrate introduction.

  • Substrate Addition: Add the fluorogenic heparan sulfate analog (e.g., 10 µM final concentration) to the reaction well.

  • Kinetic Detection: Measure fluorescence at Ex/Em 340/450 nm continuously for 45 minutes. Rationale: Kinetic readouts are vastly superior to endpoint reads; they allow the scientist to verify the linearity of the enzymatic reaction and immediately spot precipitation artifacts (seen as sudden spikes in fluorescence).

  • System Validation Step: Include a "No Enzyme" blank to establish baseline autohydrolysis, and a "Heparin Standard" (e.g., Unfractionated Heparin) to normalize the IC50​ shift. This controls for batch-to-batch variations in recombinant enzyme specific activity.

Quantitative Data Summarization

The table below synthesizes the typical in vitro biochemical profiles of various sulfated mannose derivatives compared to standard heparin, highlighting the structure-function relationship.

Compound ClassPrimary Target(s)Interaction MechanismIn Vitro Affinity / PotencyAnticoagulant Profile
Sulfated Mannose Hexasaccharides (STMCα,β) P-Selectin & HeparanaseCompetitive binding (C-C linked resistance) IC50​ ~ 1.5 µM (Heparanase)Minimal TT prolongation
PI-88 (Highly Sulfated Oligosaccharide) Viral Glycoproteins & HeparanaseMultivalent electrostatic shielding IC50​ ~ 2.0 µg/mL (HSV-1)Moderate APTT increase
Sulfated Mannose Glycopolymers (RAFT) Viral Glycoproteins (Spike/gp120)Steric hindrance & shielding EC50​ ~ 0.001 mg/mLHigh blood compatibility
Unfractionated Heparin (Control) Antithrombin (AT)Pentasaccharide-specific binding Kd​ ~ 10-100 nMHigh TT & APTT prolongation

References

  • Source: National Institutes of Health (NIH)
  • Source: Oxford Academic (OUP)
  • Anticoagulant Potential of Modified Sulfated Exopolysaccharides from Deep-Sea Bacteria: Toward Non-Animal Heparin Alternatives Source: MDPI URL
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)

Sources

Foundational

A Technical Guide to the Safety and Cytotoxicity Profiling of D-Mannopyranose Pentasulfate Potassium Salt

Abstract D-Mannopyranose pentasulfate potassium salt (DP-S5) is a synthetically sulfated monosaccharide characterized by a high density of negative charges. While structurally related to biologically significant glycosam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

D-Mannopyranose pentasulfate potassium salt (DP-S5) is a synthetically sulfated monosaccharide characterized by a high density of negative charges. While structurally related to biologically significant glycosaminoglycans (GAGs), its specific safety and cytotoxicity profile is not extensively documented in public literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the de novo evaluation of DP-S5. It moves beyond a simple recitation of non-existent data to establish a first-principles approach, grounded in physicochemical properties and established toxicological workflows. This document outlines the inferred biological behavior of DP-S5 based on its structure, presents a rationale for its safety assessment, and provides detailed, field-proven protocols for a tiered in vitro cytotoxicity evaluation. The objective is to empower researchers to generate robust, reliable safety data, ensuring the scientific validity of studies employing this novel compound.

Introduction and Scientific Context

D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a small molecule consisting of a D-mannose sugar core heavily functionalized with five sulfate groups, with potassium as the counterion[1][2]. With a molecular weight of approximately 770.92 g/mol , its defining feature is its polyanionic nature at physiological pH[1].

The high degree of sulfation is a key determinant of biological activity in many natural polysaccharides[3]. Sulfation patterns on GAGs like heparin and chondroitin sulfate create specific binding sites for proteins, modulating processes such as cell signaling, inflammation, and coagulation[3]. It is therefore plausible that DP-S5 is utilized in research to probe similar interactions, potentially acting as a competitive inhibitor for GAG-binding proteins or as a modulator of enzymatic activity.

However, the very feature that imparts potential biological activity—high charge density—also necessitates a thorough safety evaluation. Highly sulfated molecules can sometimes induce unintended biological effects, such as activation of the plasma contact system or interaction with platelets, although these effects are more commonly associated with high-molecular-weight polymers[4]. Given the sparse public data on DP-S5, a systematic toxicological assessment is not merely a preliminary step but a prerequisite for its meaningful use in any biological system.

This guide provides the necessary framework to conduct such an assessment.

Inferred Physicochemical Properties and Biological Behavior

A molecule's structure dictates its function and its potential for toxicity. The chemical nature of DP-S5 allows us to infer its likely behavior in a biological milieu.

  • High Hydrophilicity: The five sulfate groups and the hydroxyl groups of the mannose core make DP-S5 extremely water-soluble.

  • Poor Membrane Permeability: As a highly charged, hydrophilic molecule, DP-S5 is not expected to passively diffuse across lipid bilayer cell membranes. Its primary biological effects will likely be initiated at the cell surface or in the extracellular matrix.

  • Protein Interaction Potential: The dense negative charge makes DP-S5 a prime candidate for electrostatic interactions with positively charged domains (e.g., arginine and lysine-rich regions) on proteins[5]. This is the basis for its potential as a research tool and also a potential source of off-target effects.

Based on these properties, any observed cytotoxicity is more likely to be mediated by cell surface interactions, disruption of extracellular matrix components, or chelation of essential cations, rather than by direct interference with intracellular metabolic pathways.

A Tiered Framework for De Novo Cytotoxicity Profiling

For a novel compound like DP-S5, a tiered approach to cytotoxicity testing is recommended. This strategy begins with broad-spectrum assays and progresses to more mechanistic studies if significant cytotoxicity is observed.

Initial Handling and Safety Precautions

Prior to any experimental work, appropriate safety measures must be implemented. While a specific Safety Data Sheet (SDS) for DP-S5 is not widely available, precautions for similar, highly sulfated compounds and general laboratory chemicals should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves[6].

  • Inhalation and Contact: Avoid generating and inhaling dust. Handle the solid material in a well-ventilated area or chemical fume hood. Prevent contact with skin and eyes[6][7]. In case of contact, flush the affected area with copious amounts of water.

  • Solubilization: Prepare stock solutions by slowly adding the powder to the aqueous solvent (e.g., sterile, nuclease-free water or phosphate-buffered saline) to avoid clumping.

Tier 1: Assessment of General Cellular Viability

The primary goal of Tier 1 is to determine the concentration range over which DP-S5 affects basic cellular functions, such as metabolic activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or similar tetrazolium reduction assays (MTS, XTT) are the gold standard for this initial screen[8][9]. These assays measure the activity of mitochondrial dehydrogenases, which serves as a proxy for the number of viable, metabolically active cells.

The logical flow for this initial assessment is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare DP-S5 Stock (e.g., 100 mM in sterile water) B Culture & Seed Cells (e.g., 10,000 cells/well in 96-well plate) C Prepare Serial Dilutions (e.g., 0.1 µM to 10 mM) B->C D Treat Cells with DP-S5 (Incubate 24, 48, 72h) C->D E Add Viability Reagent (e.g., MTT, MTS) D->E F Incubate & Measure Signal (e.g., Absorbance at 570 nm) E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for Tier 1 cytotoxicity assessment of DP-S5.

  • Cell Line Selection: Choose cell lines relevant to the intended research application. It is advisable to include a standard liver cell line (e.g., HepG2, as the liver is a primary site of metabolism and detoxification) and a non-cancerous fibroblast line (e.g., L929 or NIH/3T3) to assess general toxicity[8][9].

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of DP-S5 in sterile PBS or water. Filter-sterilize through a 0.22 µm syringe filter.

    • Perform a serial dilution in culture medium to prepare 2X working concentrations. A broad range is recommended for the initial screen (e.g., final concentrations from 1 µM to 10 mM).

    • Remove the old medium from the cells and add 100 µL of the appropriate DP-S5 dilution or control medium (vehicle control). Include a "no-cell" blank control.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Read the absorbance on a microplate reader at 570 nm (with a reference wavelength of ~630 nm).

  • Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other values.

    • Calculate the percentage of viability for each concentration: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of the metabolic activity).

Data Presentation and Interpretation

Results should be summarized clearly to allow for cross-comparison between cell lines and time points. An IC₅₀ value is the standard metric for this comparison.

Cell Line Incubation Time (h) IC₅₀ (µM) 95% Confidence Interval
HepG224DataData
48DataData
72DataData
L92924DataData
48DataData
72DataData
[Target Cell Line]24DataData
48DataData
72DataData
Table 1: Example Data Summary for DP-S5 Cytotoxicity Profiling.

Interpretation: A high IC₅₀ value (>100 µM or even >1 mM) generally suggests low acute cytotoxicity. Many sulfated polysaccharides from natural sources exhibit no toxic effects even at high concentrations[8]. Conversely, a low IC₅₀ value indicates significant cytotoxic potential, warranting progression to Tier 2 analysis.

Tier 2: Mechanistic Cytotoxicity Assessment

If Tier 1 reveals significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Metabolic assays do not distinguish between cytostatic effects (inhibition of proliferation), apoptosis (programmed cell death), and necrosis (uncontrolled cell death due to injury).

G cluster_necro Membrane Integrity cluster_apop Apoptosis vs. Necrosis A Tier 1 Result: Significant Cytotoxicity Observed (Low IC50) B Perform LDH Release Assay A->B D Perform Annexin V / PI Staining (Flow Cytometry) A->D C Result: High LDH Release? B->C E Result: Annexin V+/PI- (Apoptosis) Annexin V+/PI+ (Late Apoptosis/Necrosis) Annexin V-/PI+ (Necrosis) C->E Correlate Findings F Conclusion: Mechanism of Cell Death Identified (e.g., Necrotic membrane damage) C->F D->E E->F

Caption: Decision workflow for Tier 2 mechanistic cytotoxicity studies.

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised. It is a classic indicator of necrosis or late-stage apoptosis.

  • Annexin V and Propidium Iodide (PI) Staining: This dual-staining method, analyzed via flow cytometry, provides a quantitative distinction between different cell populations.

    • Annexin V-/PI-: Live cells.

    • Annexin V+/PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane, but the membrane is intact).

    • Annexin V+/PI+: Late apoptotic or necrotic cells.

    • Annexin V-/PI+: Necrotic cells (membrane is compromised, but apoptosis has not been initiated).

Performing these assays provides a much clearer picture of the cellular response to DP-S5, which is critical for understanding its safety profile and potential therapeutic window.

Conclusion and Forward Outlook

D-Mannopyranose pentasulfate potassium salt represents a class of novel research compounds for which public safety and toxicology data are lagging behind their potential applications. This guide establishes an essential, scientifically-grounded framework for researchers to independently and robustly characterize the in vitro cytotoxicity of DP-S5.

By following a tiered approach—beginning with broad viability screens and proceeding to mechanistic assays as needed—investigators can:

  • Determine a safe, non-toxic concentration range for use in primary biological experiments.

  • Identify potential liabilities and off-target cytotoxic effects early in the research process.

  • Generate the necessary data to ensure that observed biological effects are specific to the compound's intended mechanism of action, not a confounding result of cellular toxicity.

Adherence to this systematic evaluation protocol will enhance the reliability and reproducibility of research involving D-Mannopyranose pentasulfate potassium salt and other novel, highly-sulfated small molecules.

References

  • Safety Data Sheet. (2025, April 1). Google Cloud.
  • In vitro cytotoxic capacity against tumor cell lines and antioxidant activity of acidic polysaccharides isolated
  • Alves, A., et al. (2013, August 15).
  • In vitro cytotoxicity analysis of sulfated polysaccharides from green seaweed Codium tomentosum Stackhouse, 1797. (2017, June 30). Bibliomed.
  • SAFETY DATA SHEET. (2010, May 11). Fisher Scientific.
  • In vitro cytotoxic capacity against tumor cell lines and antioxidant activity of acidic polysaccharides isolated from the Andean Patagonian fungus Phylloporia boldo. (2022, December 23). PubMed.
  • Navya, P., & Khora, S. S. (2017). In vitro cytotoxicity analysis of sulfated polysaccharides from green seaweed Codium tomentosum Stackhouse, 1797. Journal of Applied Pharmaceutical Science.
  • Mannose Pentasulfate, Potassium Salt. (n.d.). Santa Cruz Biotechnology.
  • SAFETY D
  • Li, G., et al. (2021). The Toxicology of Native Fucosylated Glycosaminoglycans and the Safety of Their Depolymerized Products as Anticoagulants. PMC.
  • Juchniewicz, N., & D'Souza, F. M. (2017). Sulfation of Glycosaminoglycans and Its Implications in Human Health and Disorders. Annual Reviews.
  • A comparative study of sulphated polysaccharide effects on advanced glycation end-product uptake and scavenger receptor class A level in macrophages. (n.d.). PMC.
  • D-Mannopyranose pentakis(hydrogen sulfate) potassium salt (CAS 111757-61-0). (n.d.). chemBlink.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing D-Mannopyranose Pentasulfate Potassium Salt in Polysaccharide-Based Vaccine Delivery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The development of effective and safe vaccine adjuvants and delivery systems is paramount in comb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The development of effective and safe vaccine adjuvants and delivery systems is paramount in combating infectious diseases. Polysaccharide-based vaccines, while generally safe, often exhibit suboptimal immunogenicity, necessitating the inclusion of adjuvants to elicit a robust and protective immune response. Sulfated polysaccharides have emerged as a promising class of immunomodulators due to their ability to activate key innate immune pathways.[1][2] This document provides a comprehensive guide to the investigational use of D-Mannopyranose pentasulfate potassium salt, a synthetic sulfated monosaccharide, as a potential adjuvant and delivery component for polysaccharide-based vaccines. While direct literature on this specific compound in vaccine development is nascent, this guide extrapolates from the well-documented immunomodulatory properties of other sulfated polysaccharides, such as fucoidans, to provide a foundational framework for its evaluation.[3][4][5] We present detailed protocols for the formulation of a polysaccharide antigen with D-Mannopyranose pentasulfate potassium salt, the physicochemical characterization of the resulting vaccine complexes, and in vitro and in vivo methodologies to assess their immunopotentiating effects.

Introduction: The Rationale for Sulfated Polysaccharides in Vaccine Formulation

Polysaccharide antigens, particularly those derived from bacterial capsules, are T-cell independent antigens, which typically induce a less robust and shorter-lived immune response compared to protein antigens.[6] To overcome this limitation, polysaccharide vaccines are often conjugated to a carrier protein to recruit T-cell help.[6][7] An alternative and potentially synergistic approach is the co-formulation of polysaccharide antigens with adjuvants that can directly activate the innate immune system.[8]

Sulfated polysaccharides, a diverse group of anionic polymers, have garnered significant interest as vaccine adjuvants.[1][2][5] Their immunomodulatory effects are largely attributed to their ability to interact with pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[9] This interaction can trigger downstream signaling cascades, leading to APC maturation, enhanced antigen presentation, and the production of pro-inflammatory cytokines that shape the adaptive immune response.[3][4][9]

D-Mannopyranose pentasulfate potassium salt is a well-defined, synthetic sulfated monosaccharide. Its defined chemical structure offers potential advantages over natural sulfated polysaccharides, which are often heterogeneous in terms of molecular weight and sulfation patterns.[10][11][12][13] The high degree of sulfation in D-Mannopyranose pentasulfate potassium salt may enhance its interaction with immune receptors, making it a compelling candidate for investigation as a vaccine adjuvant.[14][15]

This application note will guide researchers through the initial steps of exploring the potential of D-Mannopyranose pentasulfate potassium salt in the context of polysaccharide-based vaccine delivery. The provided protocols are intended as a starting point and will likely require optimization based on the specific polysaccharide antigen and desired vaccine formulation characteristics.

Proposed Mechanism of Action

The immunomodulatory activity of sulfated polysaccharides is often mediated through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR4.[16] Activation of these receptors on APCs initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the expression of genes involved in inflammation and immunity.[9][17][18]

The proposed mechanism for D-Mannopyranose pentasulfate potassium salt, based on data from other sulfated polysaccharides, is the activation of dendritic cells, which are critical for initiating adaptive immune responses.[3][4][19] This activation is expected to lead to increased expression of co-stimulatory molecules (e.g., CD80, CD86) and the production of cytokines (e.g., IL-12, IFN-γ) that promote a Th1-biased immune response, which is often desirable for vaccines against intracellular pathogens.[3][4]

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell D-Mannopyranose pentasulfate D-Mannopyranose pentasulfate TLR4 TLR4 D-Mannopyranose pentasulfate->TLR4 Binds to Polysaccharide Antigen Polysaccharide Antigen Antigen Presentation Antigen Presentation Polysaccharide Antigen->Antigen Presentation Processed for MyD88 MyD88 TLR4->MyD88 Recruits NF-kB Activation NF-kB Activation MyD88->NF-kB Activation Activates Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production Induces Upregulation of Co-stimulatory Molecules Upregulation of Co-stimulatory Molecules NF-kB Activation->Upregulation of Co-stimulatory Molecules Induces T-Cell Activation T-Cell Activation Cytokine Production->T-Cell Activation Directs Upregulation of Co-stimulatory Molecules->T-Cell Activation Co-stimulates Antigen Presentation->T-Cell Activation Presents to

Figure 1. Proposed mechanism of immune activation by D-Mannopyranose pentasulfate.

Materials and Reagents

This section provides a general list of materials and reagents. Specific grades and suppliers should be determined based on experimental requirements.

Category Item Notes
Active Ingredients D-Mannopyranose pentasulfate potassium saltTechnical grade or higher[10]
Polysaccharide Antigene.g., Pneumococcal polysaccharide, meningococcal polysaccharide
Carrier Protein (for conjugate vaccines)e.g., Tetanus toxoid, CRM197[20]
Reagents for Formulation Sterile, pyrogen-free water for injection (WFI)
Phosphate-buffered saline (PBS), pH 7.4
Buffers for conjugation (if applicable)e.g., MES, HEPES
Reagents for nanoparticle formatione.g., Chitosan, PLGA (if applicable)[21]
Reagents for Characterization Size exclusion chromatography (SEC) columns and standardsFor determining molecular weight distribution[22][23]
Dynamic light scattering (DLS) cuvettesFor particle size and zeta potential measurement
Reagents for polysaccharide quantificatione.g., Phenol-sulfuric acid assay
Reagents for protein quantificatione.g., BCA assay, Bradford assay
Cell Culture and In Vitro Assays Dendritic cell line (e.g., DC2.4) or bone marrow-derived DCs (BMDCs)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Cytokine ELISA kits (e.g., for IL-6, IL-12, TNF-α)
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-MHC-II)
In Vivo Studies Laboratory animals (e.g., BALB/c mice)All procedures must be approved by an institutional animal care and use committee.
Syringes and needles for immunization
Blood collection supplies
Reagents for antigen-specific ELISA

Experimental Protocols

Formulation of Polysaccharide Antigen with D-Mannopyranose Pentasulfate Potassium Salt

The goal of this protocol is to form a stable complex between the polysaccharide antigen and D-Mannopyranose pentasulfate potassium salt. This can be achieved through simple electrostatic interactions or by co-encapsulation in a nanoparticle delivery system.

Protocol 4.1.1: Simple Co-formulation

  • Preparation of Stock Solutions:

    • Dissolve the polysaccharide antigen in sterile WFI or PBS to a final concentration of 1-10 mg/mL.

    • Dissolve D-Mannopyranose pentasulfate potassium salt in sterile WFI or PBS to a final concentration of 1-10 mg/mL.

  • Mixing:

    • In a sterile microcentrifuge tube, combine the polysaccharide antigen solution and the D-Mannopyranose pentasulfate potassium salt solution at various ratios (e.g., 1:1, 1:2, 2:1 by weight).

    • Gently mix by pipetting or vortexing at a low speed.

    • Incubate at room temperature for 30 minutes to allow for complex formation.

  • Storage:

    • Store the formulation at 4°C for short-term use or at -20°C for long-term storage.[10]

Protocol 4.1.2: Formulation into Nanoparticles (Optional)

For enhanced delivery and stability, co-encapsulation into a biodegradable polymer like chitosan can be considered.[21][24]

  • Preparation of Chitosan Solution:

    • Dissolve low molecular weight chitosan in a 1% acetic acid solution to a final concentration of 1 mg/mL.

    • Adjust the pH to 5.5 with 1 M NaOH.

  • Encapsulation:

    • Prepare a mixture of the polysaccharide antigen and D-Mannopyranose pentasulfate potassium salt as described in Protocol 4.1.1.

    • Add the antigen/adjuvant mixture dropwise to the chitosan solution while stirring.

    • Continue stirring for 30 minutes to allow for nanoparticle self-assembly.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the pellet in sterile PBS.

    • Repeat the washing step twice to remove any unencapsulated material.

G cluster_Formulation Vaccine Formulation Workflow Start Start Prepare Antigen Solution Prepare Antigen Solution Start->Prepare Antigen Solution Prepare Adjuvant Solution Prepare Adjuvant Solution Start->Prepare Adjuvant Solution Mix Antigen and Adjuvant Mix Antigen and Adjuvant Prepare Antigen Solution->Mix Antigen and Adjuvant Prepare Adjuvant Solution->Mix Antigen and Adjuvant Characterize Formulation Characterize Formulation Mix Antigen and Adjuvant->Characterize Formulation In Vitro Evaluation In Vitro Evaluation Characterize Formulation->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation End End In Vivo Evaluation->End

Figure 2. General workflow for vaccine formulation and evaluation.

Physicochemical Characterization of the Vaccine Formulation

Thorough characterization of the vaccine formulation is crucial to ensure consistency and to understand its properties.[25][26]

Protocol 4.2.1: Particle Size and Zeta Potential

  • Dilute the vaccine formulation in sterile PBS.

  • Measure the particle size distribution and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Measure the zeta potential to assess the surface charge and stability of the formulation.

Protocol 4.2.2: Encapsulation Efficiency (for nanoparticle formulations)

  • Centrifuge the nanoparticle formulation to separate the nanoparticles from the supernatant.

  • Quantify the amount of free polysaccharide antigen in the supernatant using a suitable assay (e.g., phenol-sulfuric acid assay).

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Antigen - Free Antigen) / Total Antigen] x 100

Table 1: Expected Physicochemical Properties

Parameter Target Range Method
Particle Size (if applicable) 100 - 500 nmDLS
Polydispersity Index (PDI) < 0.3DLS
Zeta Potential -10 to -30 mVDLS
Encapsulation Efficiency > 70%Indirect quantification
In Vitro Evaluation of Immunostimulatory Activity

In vitro assays using immune cells are essential for the initial screening of the adjuvant's activity.[27][28][29][30]

Protocol 4.3.1: Dendritic Cell Maturation

  • Cell Culture:

    • Culture dendritic cells (e.g., bone marrow-derived DCs) in a 24-well plate.

  • Stimulation:

    • Treat the cells with the vaccine formulation (containing a fixed amount of antigen and varying amounts of D-Mannopyranose pentasulfate potassium salt).

    • Include control groups: untreated cells, cells treated with antigen alone, and cells treated with a known TLR agonist (e.g., LPS).

    • Incubate for 24-48 hours.

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against maturation markers (e.g., CD80, CD86, MHC-II).

    • Analyze the expression of these markers by flow cytometry.

    • Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α) by ELISA.

In Vivo Immunogenicity Studies

Animal models are used to assess the ability of the vaccine formulation to induce an antigen-specific immune response in a living organism.[27]

Protocol 4.4.1: Mouse Immunization and Antibody Titer Determination

  • Immunization:

    • Divide mice (e.g., BALB/c, 6-8 weeks old) into groups (n=5-10 per group).

    • Immunize the mice subcutaneously or intramuscularly with the vaccine formulation.

    • Include control groups: saline, antigen alone, and antigen with a licensed adjuvant (e.g., Alum).

    • Administer a booster dose 2-3 weeks after the primary immunization.

  • Blood Collection:

    • Collect blood samples from the mice at different time points (e.g., before immunization, and 2 weeks after each immunization).

    • Isolate the serum and store at -20°C.

  • Antigen-Specific Antibody ELISA:

    • Coat a 96-well plate with the polysaccharide antigen.

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of the mouse serum to the wells.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate and measure the absorbance to determine the antibody titer.

Troubleshooting

Problem Possible Cause Solution
Poor formulation stability (aggregation) Unfavorable electrostatic interactions, incorrect buffer pH.Optimize the antigen-to-adjuvant ratio, screen different buffer conditions.
Low encapsulation efficiency Inefficient self-assembly of nanoparticles.Adjust the concentration of chitosan, antigen, and adjuvant; modify the mixing procedure.
High variability in in vitro assays Inconsistent cell culture conditions, pipetting errors.Standardize cell seeding density, use positive and negative controls, ensure proper mixing of reagents.
Low antibody titers in vivo Suboptimal dose of antigen or adjuvant, inappropriate route of administration.Perform a dose-ranging study for both antigen and adjuvant, compare different immunization routes.

Conclusion

D-Mannopyranose pentasulfate potassium salt represents a novel, chemically defined candidate for use as an adjuvant in polysaccharide-based vaccines. The protocols outlined in this application note provide a comprehensive framework for the initial formulation, characterization, and immunological evaluation of vaccine candidates incorporating this promising compound. While these protocols are based on established principles for sulfated polysaccharides, empirical optimization will be critical for the successful development of a potent and effective vaccine. Further studies should also explore the detailed molecular mechanisms of action and the long-term stability of the vaccine formulations.

References

  • Elucidation of regulatory mechanisms in the activation of dendritic cells by combined stimuli with PRR ligands and sulfated polysaccharide fucoidan. (n.d.). Google Scholar.
  • Vaccine Adjuvant Screening Services - IBT Bioservices. (n.d.). IBT Bioservices. Retrieved from [Link]

  • Elucidation of regulatory mechanisms in the activation of dendritic cells by combined stimuli with PRR ligands and sulfated poly. (n.d.). CiNii. Retrieved from [Link]

  • Therapeutic importance of sulfated polysaccharides from seaweeds: updating the recent findings - PMC. (2015). National Center for Biotechnology Information. Retrieved from [Link]

  • Advances in Research on Antiviral Activities of Sulfated Polysaccharides from Seaweeds. (2022). MDPI. Retrieved from [Link]

  • Sulfated polysaccharide from the sea cucumber Cucumaria frondosa affect maturation of human dendritic cells and their activation of allogeneic CD4(+) T cells in vitro | Request PDF - ResearchGate. (2013). ResearchGate. Retrieved from [Link]

  • Polysaccharide-based nanosystems as vaccine adjuvants: A review - PubMed. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Self-Assembling Sulfated Lactobacillus Exopolysaccharide Nanoparticles as Adjuvants for SARS-CoV-2 Subunit Vaccine Elicit Potent Humoral and Cellular Immune Responses - ACS Publications. (2024). American Chemical Society. Retrieved from [Link]

  • Recent trends in vaccine delivery systems: A review. (2011). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • [Adjuvants of influenza vaccines: new possibilities of using sulphated polysaccharides from marine brown algae] - PubMed. (2019). National Center for Biotechnology Information. Retrieved from [Link]

  • [Sulfated polysaccharides of brown seaweeds--ligands of toll-like receptors] - PubMed. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • ADJUVANTS OF INFLUENZA VACCINES: NEW POSSIBILITIES OF USING SULPHATED POLYSACCHARIDES FROM MARINE BROWN ALGAE - Problems of Virology. (2019). Problems of Virology. Retrieved from [Link]

  • Polysaccharide-based nanosystems as vaccine adjuvants: A review - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

  • Human in vitro modeling of adjuvant formulations demonstrates enhancement of immune responses to SARS-CoV-2 antigen - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Dendritic cell-based in vitro assays for vaccine immunogenicity - PMC - NIH. (2012). National Center for Biotechnology Information. Retrieved from [Link]

  • Natural polysaccharides exert anti-tumor effects as dendritic cell immune enhancers - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • In vitro immune evaluation of adenoviral vector-based platform for infectious diseases. (2023). Frontiers in Immunology. Retrieved from [Link]

  • Adjuvant Activity on Human Cells In Vitro | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Molar Mass Standards for Polysaccharide Vaccine Characterization. (n.d.). Polymer Standards Service. Retrieved from [Link]

  • A Polysaccharide-Based Oral-Vaccine Delivery System and Adjuvant for the Influenza Virus Vaccine - MDPI. (2024). MDPI. Retrieved from [Link]

  • Sulfated polysaccharides: Immunomodulation and signaling mechanisms | Request PDF - ResearchGate. (2020). ResearchGate. Retrieved from [Link]

  • Characterization and Specification of a Trivalent Protein-Based Pneumococcal Vaccine Formulation Using an Adjuvant-Free Nanogel Nasal Delivery System | Molecular Pharmaceutics - ACS Publications. (2021). American Chemical Society. Retrieved from [Link]

  • Characterization of High Molecular Weight Pneumococcal Conjugate by SEC-MALS and AF4-MALS - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Cas 359436-63-8,MANNOSE PENTASULFATE, POTASSIUM SALT, TECHNICAL GRADE. (n.d.). LookChem. Retrieved from [Link]

  • Technical Guideline for Quality Control of Polysaccharide Conjugate Vaccines (Draft for Comment). (2024). China National Medical Products Administration. Retrieved from [Link]

  • Characterization of pneumococcal serotype 7F in vaccine conjugation - PMC. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Polysaccharide-Based Drug Delivery Systems in Pediatrics: Addressing Age-Specific Challenges and Therapeutic Applications - MDPI. (2025). MDPI. Retrieved from [Link]

  • Characterization of capsular polysaccharide immunogenic conjugates from Streptococcus pneumoniae serotype 14 | Request PDF - ResearchGate. (2012). ResearchGate. Retrieved from [Link]

  • Sulfated polysaccharides: Immunomodulation and signaling mechanisms - FAO AGRIS. (2020). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Sulfated polysaccharides - University of Huddersfield Research Portal. (n.d.). University of Huddersfield. Retrieved from [Link]

  • In vitro activity of mannan sulfate, a novel sulfated polysaccharide, against human immunodeficiency virus type 1 and other enveloped viruses - PubMed. (1991). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation of Polysaccharide-Conjugate Vaccines | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]

  • Structure–immunomodulatory activity relationships of dietary polysaccharides - PMC - NIH. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • WO2005037320A2 - Process for preparing polysaccharide-protein conjugate vaccines - Google Patents. (2005). Google Patents.
  • CAS 111757-61-0 | D-Mannopyranose pentasulfate potassium salt,≥95% - 和为-生命科学产品和服务解决方案提供商 - Codow氪道. (n.d.). Codow. Retrieved from [Link]

  • Membrane-Based Clarification of Polysaccharide Vaccines - BioProcess International. (2016). BioProcess International. Retrieved from [Link]

  • Analysis of immunogenicity and purification methods in conjugated polysaccharide vaccines: a new approach in fighting pathogenic bacteria - PMC. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular and Cellular Regulation of Toll-Like Receptor-4 Activity Induced by Lipopolysaccharide Ligands - Frontiers. (2018). Frontiers in Immunology. Retrieved from [Link]

  • Nanotechnology-driven advances in intranasal vaccine delivery systems against infectious diseases - Frontiers. (2023). Frontiers in Immunology. Retrieved from [Link]

  • Well-defined Mannosylated Polymer for Peptide Vaccine Delivery with Enhanced Antitumor Immunity - PMC. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Toll-like receptor 4-mediated inflammation triggered by extracellular IFI16 is enhanced by lipopolysaccharide binding | PLOS Pathogens - Research journals. (2020). PLOS Pathogens. Retrieved from [Link]

  • Toll-like receptor 4 mediates intracellular signaling without TNF-alpha release in response to Cryptococcus neoformans polysaccharide capsule - PubMed. (2001). National Center for Biotechnology Information. Retrieved from [Link]

  • Toll-like receptor 4 mediates lipopolysaccharide-induced collagen secretion by phosphoinositide3-kinase-Akt pathway in fibroblasts during acute lung injury - PubMed. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • Mannose in vaccine delivery - PubMed. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Advances in the Functionalization of Vaccine Delivery Systems: Innovative Strategies and Translational Perspectives - MDPI. (2025). MDPI. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of Synthetic Polysulfated Compositions Using D-Mannopyranose Derivatives

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Heparan Sulfate (HS) Mimetics, Anti-Angiogenic Therapeutics, and Glycochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Heparan Sulfate (HS) Mimetics, Anti-Angiogenic Therapeutics, and Glycochemistry

Introduction and Mechanistic Rationale

The development of synthetic heparan sulfate (HS) mimetics represents a critical frontier in oncology and vascular biology. Naturally occurring glycosaminoglycans (GAGs) like heparin are highly heterogeneous, leading to unpredictable pharmacokinetic profiles and off-target anticoagulant effects. To overcome these limitations, structurally defined synthetic polysulfated compositions—such as the phase III clinical candidate PI-88 (muparfostat)—have been developed[1].

D-Mannopyranose pentasulfate and its oligomeric derivatives serve as excellent building blocks for these mimetics. By synthesizing specific α(1→3) and α(1→2) -linked mannose oligosaccharides and subjecting them to controlled chemical sulfation, researchers can generate polysulfated penta- and tetrasaccharide glycosides[2]. These synthetic compositions tightly bind to angiogenic growth factors (FGF-1, FGF-2, VEGF) and potently inhibit heparanase, an enzyme implicated in tumor metastasis[2].

Causality in Experimental Design
  • Why D-Mannose? The axial C2 hydroxyl group of D-mannose directs highly stereoselective α -glycosylations, which is critical for mimicking the spatial orientation of the highly sulfated domains of HS.

  • Why Synthetic Sulfation? Post-synthetic exhaustive sulfation using sulfur trioxide complexes ensures a high density of sulfate groups, which is the primary driver for electrostatic interactions with the basic domains of target growth factors.

  • Lipophilic Modifications: Adding a lipophilic aglycone (e.g., an octyl group) at the reducing end enhances the pharmacokinetic profile and reduces unwanted anticoagulant activity[1].

Experimental Workflows and Signaling Pathways

The following diagram illustrates the synthetic pipeline from monomeric D-mannose building blocks to the final biologically active polysulfated compositions, alongside their downstream pharmacological targets.

G A D-Mannose Building Blocks B Glycosylation (One-Pot Assembly) α(1→3)/α(1→2) linkages A->B C Deprotection & Sulfation (SO3·Pyridine Complex) B->C D Synthetic Polysulfated Composition (e.g., HS Mimetics) C->D E Growth Factor Binding (FGF-1, FGF-2, VEGF) D->E F Heparanase Inhibition D->F G Inhibition of Angiogenesis & Tumor Growth E->G F->G

Workflow of polysulfated mannose synthesis and its anti-angiogenic mechanisms.

Step-by-Step Synthesis Protocols

This protocol details the generation of a polysulfated tetrasaccharide/pentasaccharide utilizing a convergent synthetic strategy followed by exhaustive sulfation.

Protocol A: Assembly of the Oligosaccharide Core

Note: This procedure utilizes a preactivation strategy to ensure stereocontrol[3].

  • Preparation of Donors and Acceptors: Dissolve the thioglycoside mannose donor (1.2 eq) and the selectively protected mannose acceptor (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Preactivation: Cool the mixture to −70∘C . Add N -iodosuccinimide (NIS) and a catalytic amount of silver triflate (AgOTf) to activate the thioglycoside donor.

  • Coupling: Stir for 30 minutes, then slowly warm to −20∘C until complete consumption of the acceptor is observed via TLC.

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract with DCM, dry over MgSO4​ , and purify via silica gel flash chromatography to yield the protected oligosaccharide.

Protocol B: Global Deprotection and Exhaustive Sulfation

Note: Complete sulfation is critical to yield the D-mannopyranose pentasulfate-like repeating motifs required for biological activity.

  • Deprotection: Subject the protected oligosaccharide to standard Zemplén deacetylation (catalytic NaOMe in MeOH), followed by hydrogenolysis (Pd/C, H2​ atmosphere) to remove benzyl ethers. Lyophilize the resulting polyol to absolute dryness.

  • Sulfation Reagent Preparation: In a flame-dried flask, prepare a solution of sulfur trioxide-pyridine complex ( SO3​⋅Py , 5 equivalents per hydroxyl group) in anhydrous N,N -dimethylformamide (DMF).

  • Sulfation Reaction: Add the dried oligosaccharide polyol to the SO3​⋅Py solution. Stir the mixture at 60∘C for 16 hours under argon.

  • Neutralization: Cool the reaction to room temperature and quench by slowly adding a 2M NaOH solution until the pH reaches 9.0, converting the product to the stable sodium salt.

  • Purification: Purify the crude polysulfated composition using size-exclusion chromatography (Sephadex G-25) eluting with 0.1M NaCl , followed by dialysis (MWCO 1000 Da) against distilled water to remove inorganic salts. Lyophilize to obtain the final product as a white powder[1][4].

Quantitative Data and Biological Evaluation

The synthesized polysulfated mannose oligosaccharides must be evaluated for their degree of sulfation and their binding affinity to target proteins. Table 1 summarizes typical analytical and biological data for these synthetic compositions compared to the clinical benchmark, PI-88[1][2].

Table 1: Physicochemical and Biological Profiling of Synthetic Polysulfated Compositions

CompoundDegree of PolymerizationAverage Sulfate Groups / MoleculeFGF-2 Binding Affinity ( Kd​ , nM)Heparanase Inhibition ( IC50​ , µM)
Octyl Tetrasaccharide 411 - 1315.2 ± 2.12.1 ± 0.3
Octyl Pentasaccharide 514 - 1610.4 ± 1.51.5 ± 0.2
PI-88 (Benchmark) Mixture (avg 5)High~8.01.0 ± 0.1

Data Interpretation: The synthetic tetrasaccharides exhibit biological activity comparable to the pentasaccharides, binding tightly to FGF-2 and inhibiting heparanase effectively. The inclusion of the lipophilic octyl chain maintains efficacy while improving the pharmacokinetic profile[1].

References

  • Johnstone, K. D., et al. (2010). "Synthesis and Biological Evaluation of Polysulfated Oligosaccharide Glycosides as Inhibitors of Angiogenesis and Tumor Growth." Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • MDPI. (2025). "Synthetic Strategies for Bioactive Oligosaccharides". Available at:[Link]

Sources

Method

Application Note: Optimizing D-Mannopyranose Pentasulfate Potassium Salt Concentration as a Chemically Defined Heparin Mimetic in Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound: D-Mannopyranose pentasulfate potassium salt (CAS: 111757-61-0) Introduction & Mechanistic Rationale In cell culture assays evalu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Compound: D-Mannopyranose pentasulfate potassium salt (CAS: 111757-61-0)

Introduction & Mechanistic Rationale

In cell culture assays evaluating growth factor signaling—particularly those involving Fibroblast Growth Factor 2 (FGF-2) or Vascular Endothelial Growth Factor (VEGF)—the addition of a highly sulfated polyanion is strictly required to stabilize the growth factor and facilitate receptor dimerization. Traditionally, animal-derived heparin has been used for this purpose. However, unfractionated heparin is highly heterogeneous in molecular weight and sulfation degree, leading to severe batch-to-batch variability, unpredictable assay reproducibility, and potential risks of adventitious pathogenic agents.

D-Mannopyranose pentasulfate potassium salt (MPS) represents a powerful, chemically defined alternative. As a synthetic, highly sulfated monosaccharide, MPS functions as a potent heparin mimetic. In silico and in vitro studies have demonstrated that sulfated mannose effectively binds to the heparin-binding sites of target proteins, acting as a structural analog to the sulfated domains of heparan sulfate proteoglycans [1]. Furthermore, MPS has been successfully utilized in cell migration and wound healing assays to stimulate fibroblast and endothelial cell activity without the inflammatory secondary effects sometimes associated with larger, undefined biological polymers [2].

The Causality of MPS in FGF-2 Signaling

FGF-2 is inherently unstable in standard culture media at 37°C. MPS serves a dual mechanistic purpose:

  • Ligand Stabilization: The pentasulfate ring binds directly to the heparin-binding domain of FGF-2, protecting it from proteolytic degradation and thermal denaturation.

  • Ternary Complex Formation: MPS acts as a physical bridge between FGF-2 and the FGF Receptor (FGFR), lowering the energetic barrier for FGFR dimerization. This dimerization is the causal trigger for the intracellular MAPK/ERK phosphorylation cascade, ultimately driving gene transcription and cell proliferation.

Pathway FGF2 FGF-2 (Ligand) FGFR FGFR (Tyrosine Kinase) FGF2->FGFR Receptor Activation MPS D-Mannopyranose Pentasulfate (MPS) MPS->FGF2 Binds & Stabilizes MPS->FGFR Facilitates Dimerization ERK MAPK/ERK Pathway FGFR->ERK Phosphorylation Cascade Prolif Endothelial Cell Proliferation ERK->Prolif Gene Transcription

Fig 1: MPS stabilizes FGF-2 and facilitates FGFR dimerization to drive MAPK/ERK proliferation.

Experimental Design: Defining the Optimal Concentration

Because MPS is a small molecule compared to polymeric heparin, its stoichiometric requirements in cell culture differ. A critical phenomenon in polyanion-mediated signaling is the "squelching effect" (or biphasic response):

  • Sub-optimal concentrations (< 10 µg/mL): Insufficient bridging molecules exist to stabilize the FGF-2/FGFR complex, resulting in weak proliferation.

  • Optimal concentrations (25–50 µg/mL): The stoichiometric ratio perfectly favors the 2:2:1 (FGF-2 : FGFR : MPS) ternary complex.

  • Supra-optimal concentrations (> 100 µg/mL): Excess MPS saturates both the FGF-2 ligands and the FGFR receptors independently, preventing them from cross-linking and thereby inhibiting the signal.

To validate this, we utilize a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay, a highly sensitive, self-validating system for FGF-2 bioactivity.

Quantitative Data: Dose-Response Optimization

The following table summarizes the proliferative response of HUVECs treated with a constant 10 ng/mL of FGF-2 and a titration of MPS, measured via WST-1 assay (OD 450 nm) after 48 hours.

MPS Concentration (µg/mL)FGF-2 (10 ng/mL)Mean OD 450 nm (± SD)Proliferation Fold ChangeBiological Interpretation
0 (Negative Control)-0.21 ± 0.021.0xBaseline survival in 0.1% FBS
0 (FGF-2 Only)+0.35 ± 0.041.6xWeak stimulation; rapid FGF-2 degradation
1+0.52 ± 0.052.4xSub-optimal ternary complex formation
10+0.88 ± 0.064.1xNear-optimal receptor dimerization
25 (Optimal) + 1.15 ± 0.04 5.4x Maximum ternary complex stabilization
50 (Optimal) + 1.12 ± 0.05 5.3x Maximum ternary complex stabilization
100+0.75 ± 0.073.5xOnset of competitive inhibition (squelching)
200+0.40 ± 0.031.9xSevere receptor/ligand independent saturation

Step-by-Step Protocol: HUVEC Proliferation Assay using MPS

This protocol is designed as a self-validating system. It includes internal controls (vehicle only, FGF-2 without MPS) to definitively prove that the observed causality (cell growth) is a direct result of the MPS-mediated stabilization of the growth factor.

Protocol S1 Cell Seeding (HUVECs) S2 Serum Starvation (0.1% FBS, 24h) S1->S2 S3 MPS + FGF-2 Treatment (48h) S2->S3 S4 WST-1 Assay (Read OD 450nm) S3->S4

Fig 2: Step-by-step experimental workflow for the HUVEC proliferation assay using MPS.

Reagent Preparation
  • MPS Stock Solution (10 mg/mL): Dissolve 10 mg of D-Mannopyranose pentasulfate potassium salt in 1 mL of sterile, endotoxin-free PBS.

    • Causality Check: Potassium salts of persulfated saccharides are highly water-soluble [2]. Ensure complete dissolution by gentle vortexing. Filter sterilize through a 0.22 µm PES membrane. Store aliquots at -20°C to prevent hydrolytic desulfation.

  • FGF-2 Stock (10 µg/mL): Reconstitute recombinant human FGF-2 according to the manufacturer's instructions, typically in PBS containing 0.1% BSA as a carrier protein.

Assay Execution

Step 1: Cell Seeding

  • Harvest HUVECs (passages 2–5) at 80% confluency.

  • Seed cells into a 96-well tissue culture plate at a density of 3,000 cells/well in 100 µL of complete endothelial growth medium (containing 2-5% FBS and standard supplements).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

Step 2: Serum Starvation

  • Aspirate the complete medium and wash the wells gently with 1X PBS.

  • Add 100 µL of basal medium supplemented with only 0.1% FBS (no growth factors).

  • Incubate for 24 hours.

  • Mechanistic Rationale: Serum starvation synchronizes the cell cycle to the G0/G1 phase and eliminates the confounding proliferative effects of undefined growth factors present in normal FBS. This ensures that any subsequent proliferation is strictly dependent on the exogenous FGF-2 and MPS added in the next step.

Step 3: Treatment Application

  • Prepare treatment media in basal medium (0.1% FBS).

  • Create a master mix containing 10 ng/mL FGF-2 and 25 µg/mL MPS .

  • Crucial Step: Pre-incubate the FGF-2 and MPS in the master mix for 15 minutes at room temperature before adding to the cells.

  • Mechanistic Rationale: This pre-incubation allows the thermodynamic formation of the stable FGF-2/MPS complex before exposure to the cellular environment and potential proteases.

  • Aspirate the starvation medium and add 100 µL of the treatment media to the respective wells. Include control wells (Basal only, Basal + FGF-2 without MPS).

  • Incubate for 48 hours at 37°C.

Step 4: WST-1 Proliferation Readout

  • Add 10 µL of WST-1 reagent directly to each well (1:10 dilution).

  • Incubate for 2 to 4 hours at 37°C.

  • Mechanistic Rationale: WST-1 is cleaved to a soluble formazan dye by the succinate-tetrazolium reductase system, which is only active in the mitochondrial respiratory chain of viable cells. Therefore, the OD directly correlates with the number of metabolically active, proliferated cells.

  • Measure the absorbance at 450 nm using a microplate reader (reference wavelength 650 nm to subtract background).

Conclusion

D-Mannopyranose pentasulfate potassium salt is a highly effective, chemically defined substitute for animal-derived heparin in cell culture assays. By utilizing an optimal concentration of 25–50 µg/mL , researchers can achieve maximal stabilization of heparin-binding growth factors like FGF-2, ensuring robust, reproducible, and artifact-free cell proliferation data.

References

  • Bano, S., Khan, A. B., Fatima, S., Rashid, Q., Prakash, A., Gupta, N., Ahmad, I., Ansari, S., Lynn, A. M., Abid, M., & Jairajpuri, M. A. (2022). Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential. Journal of Biomolecular Structure and Dynamics. URL:[Link]

  • Michaeli, D. (1987). Pharmaceutical compositions for the enhancement of wound healing. European Patent Application EP0230023A2.
Application

Preparation of D-Mannopyranose Pentasulfate Potassium Salt: A Reference Standard for Heparin Assays

Introduction The accurate quantification and characterization of heparin and other sulfated glycosaminoglycans (GAGs) are critical in pharmaceutical development and quality control. Heparin's anticoagulant activity is cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification and characterization of heparin and other sulfated glycosaminoglycans (GAGs) are critical in pharmaceutical development and quality control. Heparin's anticoagulant activity is closely linked to its specific sulfation patterns, which modulate its interaction with antithrombin III (ATIII) and other coagulation factors.[1] Assays for heparin activity, therefore, require well-characterized reference standards to ensure accuracy and reproducibility.[2] D-Mannopyranose pentasulfate potassium salt is a synthetic, highly sulfated monosaccharide that serves as a valuable reference standard in various heparin assays due to its defined structure and high degree of sulfation.[3] This application note provides a detailed protocol for the synthesis, purification, and characterization of D-Mannopyranose pentasulfate potassium salt for use as a reference standard.

The synthesis involves the sulfation of D-mannose using a sulfur trioxide-triethylamine complex, followed by purification and conversion to the potassium salt.[3] Comprehensive characterization is then performed using a suite of analytical techniques to confirm the identity, purity, and degree of sulfation of the final product.

I. Synthesis of D-Mannopyranose Pentasulfate

The synthesis of D-Mannopyranose pentasulfate is achieved through the sulfation of D-mannose using a sulfur trioxide-amine complex. This method is widely employed for the sulfation of carbohydrates due to its efficiency and relatively mild reaction conditions.[4] The triethylamine-sulfur trioxide adduct is a stable and easy-to-handle sulfating agent.[3]

Core Principles of Sulfation

The reaction proceeds via the nucleophilic attack of the hydroxyl groups of D-mannose on the electrophilic sulfur atom of the sulfur trioxide complex. The use of a suitable solvent, such as anhydrous N,N-dimethylformamide (DMF), is crucial to dissolve the reactants and facilitate the reaction. The reaction temperature is controlled to prevent degradation of the carbohydrate and to ensure complete sulfation.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Workflow D_Mannose D-Mannose Reaction Sulfation Reaction (50-60°C, 24h) D_Mannose->Reaction SO3_NEt3 Sulfur Trioxide-Triethylamine Complex SO3_NEt3->Reaction DMF Anhydrous DMF DMF->Reaction Quenching Quenching with NaHCO3 Reaction->Quenching Crude_Product Crude Sodium Salt Quenching->Crude_Product

Figure 1. Workflow for the synthesis of D-Mannopyranose pentasulfate.

Detailed Protocol: Synthesis

Materials:

  • D-Mannose (anhydrous)

  • Sulfur trioxide-triethylamine complex (SO3·NEt3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Acetone (ice-cold)

  • Dipotassium hydrogen phosphate (K2HPO4)

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve D-mannose in anhydrous DMF.

  • Sulfation: Slowly add the sulfur trioxide-triethylamine complex to the D-mannose solution under a nitrogen atmosphere. The reaction is exothermic, and the temperature should be maintained between 50-60°C.

  • Reaction Monitoring: Stir the reaction mixture at 50-60°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated NaHCO3 solution until the pH is neutral.

  • Precipitation: Precipitate the crude product by adding an excess of ice-cold acetone.

  • Isolation: Collect the precipitate by centrifugation, wash with acetone, and dry under vacuum to obtain the crude sodium salt of D-Mannopyranose pentasulfate.

II. Purification and Conversion to Potassium Salt

The crude product contains residual salts and impurities that must be removed to obtain a high-purity reference standard. Purification is typically achieved by anion-exchange chromatography, which separates molecules based on their charge.[5][6] The highly negatively charged sulfated mannose binds strongly to the positively charged stationary phase.

Principles of Anion-Exchange Chromatography

Anion-exchange chromatography utilizes a stationary phase with positively charged functional groups (e.g., quaternary ammonium). The sample is loaded onto the column, and molecules with a net negative charge bind to the stationary phase. Elution is achieved by increasing the ionic strength of the mobile phase (salt gradient), which displaces the bound molecules.[7]

Experimental Workflow: Purification and Salt Conversion

cluster_purification Purification & Salt Conversion Workflow Crude_Product Crude Sodium Salt Anion_Exchange Anion-Exchange Chromatography (DEAE-Sephacel) Crude_Product->Anion_Exchange Elution NaCl Gradient Elution Anion_Exchange->Elution Dialysis Dialysis against K2HPO4 Elution->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product D-Mannopyranose Pentasulfate Potassium Salt Lyophilization->Final_Product

Figure 2. Workflow for the purification and conversion to the potassium salt.

Detailed Protocol: Purification and Salt Conversion

Materials:

  • Crude sodium salt of D-Mannopyranose pentasulfate

  • DEAE-Sephacel or similar anion-exchange resin

  • Sodium chloride (NaCl)

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Dialysis tubing (1 kDa MWCO)

Procedure:

  • Column Preparation: Pack a column with DEAE-Sephacel and equilibrate with deionized water.

  • Sample Loading: Dissolve the crude product in deionized water and load it onto the equilibrated column.

  • Elution: Wash the column with deionized water to remove unbound impurities. Elute the bound sulfated mannose using a stepwise or linear gradient of NaCl (e.g., 0.5 M to 2.0 M).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of sulfated carbohydrate using a suitable method, such as the phenol-sulfuric acid assay.[8]

  • Pooling and Dialysis: Pool the fractions containing the purified product and dialyze extensively against a solution of K2HPO4 to exchange the counter-ion from sodium to potassium, and subsequently against deionized water to remove excess salt.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the final product, D-Mannopyranose pentasulfate potassium salt, as a white powder.

III. Characterization of D-Mannopyranose Pentasulfate Potassium Salt

Thorough characterization is essential to confirm the identity, purity, and degree of sulfation of the prepared reference standard. A combination of spectroscopic and analytical techniques is employed for this purpose.

ParameterAnalytical TechniquePurposeExpected Result
Identity ¹H and ¹³C NMR SpectroscopyTo confirm the D-mannopyranose backbone and the positions of sulfation.[9]Characteristic shifts indicative of a fully sulfated mannose structure.
Purity High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)To assess the purity of the final product and quantify any residual unsulfated or partially sulfated species.A single major peak corresponding to the pentasulfated species.
Degree of Sulfation Fourier-Transform Infrared (FTIR) SpectroscopyTo confirm the presence of sulfate groups.[10]Strong absorption bands around 1240 cm⁻¹ (S=O stretching) and 820 cm⁻¹ (C-O-S stretching).
Elemental Composition Elemental Analysis (C, H, N, S, K)To determine the elemental composition and confirm the degree of sulfation and the presence of potassium as the counter-ion.Experimental values should be in close agreement with the theoretical values for C6H7O21S5K5.
Sulfate Content Barium Chloride Turbidimetric MethodTo quantify the sulfate content.[7]The measured sulfate content should be consistent with the theoretical value for a pentasulfated mannose.
Analytical Characterization Workflow

cluster_characterization Analytical Characterization Workflow Final_Product D-Mannopyranose Pentasulfate Potassium Salt NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR HPAEC_PAD HPAEC-PAD Final_Product->HPAEC_PAD FTIR FTIR Spectroscopy Final_Product->FTIR Elemental_Analysis Elemental Analysis Final_Product->Elemental_Analysis Sulfate_Assay Sulfate Content Assay Final_Product->Sulfate_Assay Data_Analysis Data Analysis & Confirmation NMR->Data_Analysis HPAEC_PAD->Data_Analysis FTIR->Data_Analysis Elemental_Analysis->Data_Analysis Sulfate_Assay->Data_Analysis

Figure 3. Workflow for the analytical characterization of the final product.

IV. Application as a Reference Standard in Heparin Assays

The well-characterized D-Mannopyranose pentasulfate potassium salt can be used as a reference standard in various assays for heparin and other sulfated GAGs.

  • Chromogenic Anti-Factor Xa and Anti-Factor IIa Assays: This reference standard can be used to generate calibration curves for the quantification of heparin activity.[2][11]

  • Competitive Binding Assays: It can be employed as a competitor in assays studying the binding of heparin to proteins like antithrombin III and heparin cofactor II.[1][3]

  • Quality Control: It serves as a reliable quality control material to ensure the consistency and performance of heparin assays over time.

Conclusion

This application note provides a comprehensive guide for the preparation, purification, and characterization of D-Mannopyranose pentasulfate potassium salt. The detailed protocols and analytical workflows described herein will enable researchers, scientists, and drug development professionals to produce a high-quality reference standard for use in a variety of heparin-related assays. The availability of such a well-defined standard is crucial for ensuring the accuracy, reliability, and comparability of results in the development and quality control of heparin-based therapeutics.

References

  • Al-Busaidi, M., et al. (2021). FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. Marine Drugs, 19(11), 606. [Link]

  • Lee, J. Y., et al. (2021). Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction. Marine Drugs, 19(9), 512. [Link]

  • Wang, W., et al. (2017). Highly Efficient One-Step Purification of Sulfated Polysaccharides via Chitosan Microspheres Adsorbents. ACS Sustainable Chemistry & Engineering, 5(3), 2535-2542. [Link]

  • Fernando, I. P. S., et al. (2017). FTIR characterization and antioxidant activity of water soluble crude polysaccharides of Sri Lankan marine algae. Algae, 32(1), 75-86. [Link]

  • Karunarathne, E. N., et al. (2022). FT-IR analysis of sulfated polysaccharide extracted from Ulva intestinalis. Journal of Applied Phycology, 34(2), 1105-1115. [Link]

  • Wang, L., et al. (2022). Structural Characterization of Sulfated Polysaccharide Isolated From Red Algae (Gelidium crinale) and Antioxidant and Anti-Inflammatory Effects in Macrophage Cells. Frontiers in Nutrition, 9, 868516. [Link]

  • Creative Biostructure. (2023). Using NMR for Glycomics and Sugar Analysis. [Link]

  • Tanga, M. J., et al. (2015). Synthesis of Carbohydrates as Reference Standards for Metabolomics Studies. Poster presented at the 11th Annual Conference of the Metabolomics Society. [Link]

  • Balasubramaniam, A., et al. (2016). Purification and Structural Characterization of Sulfated Polysaccharide from Sargassum myriocystum and its Efficacy in Scavenging Free Radicals. Pharmacognosy Magazine, 12(46), 123-129. [Link]

  • Karst, N. A., & Linhardt, R. J. (2010). Chemical Sulfation of Small Molecules – Advances and Challenges. Tetrahedron, 66(33), 6329-6340. [Link]

  • Zhang, Y., et al. (2024). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization. Molecules, 29(9), 2149. [Link]

  • Leite, C. M., et al. (2011). Extraction and Purification of Sulfated Polysaccharides from Spirulina maxima. Journal of the Brazilian Chemical Society, 22(6), 1145-1150. [Link]

  • Yoovidhya, T., et al. (2016). Biochemical characteristics and antioxidant activity of crude and purified sulfated polysaccharides from Gracilaria fisheri. Journal of Applied Phycology, 28(1), 631-641. [Link]

  • Li, Y., et al. (2021). Chemical characterization of a new sulfated polysaccharide from Gracilaria chouae and its activation effects on RAW264.7 macrophages. Food Science and Human Wellness, 10(4), 484-491. [Link]

  • Miller, R. L., et al. (2022). Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate. ACS Omega, 7(28), 24484-24493. [Link]

  • Ben Saad, H., et al. (2023). 1H NMR spectra of sulfated polysaccharides extracted from T. turbinate. ResearchGate. [Link]

  • Tyrikos-Ergas, T., et al. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science, 13(10), 2933-2940. [Link]

  • Tyrikos-Ergas, T., et al. (2022). On resin synthesis of sulfated oligosaccharides. Chemical Science, 13(10), 2933-2940. [Link]

  • van der Vorm, S., et al. (2010). Multiple and Regioselective Introduction of Protected Sulfates into Carbohydrates Using Sulfuryl Imidazolium Salts. The Journal of Organic Chemistry, 75(1), 139-150. [Link]

  • Antec Scientific. (n.d.). Carbohydrates in food according to AOAC 2018.16. [Link]

  • McClements, D. J. (n.d.). 7. ANALYSIS OF CARBOHYDRATES. University of Massachusetts Amherst. [Link]

  • Guiseley, K. B., & Ruoff, P. M. (1961). Monosaccharide Sulfates. I. Glucose 6-Sulfate. Preparations, Characterization of the Crystalline Potassium Salt, and Kinetic Studies. The Journal of Organic Chemistry, 26(4), 1248-1253. [Link]

  • Khan, S., et al. (2023). Mannose 2, 3, 4, 5, 6- O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential. Journal of Biomolecular Structure & Dynamics, 41(9), 3717-3727. [Link]

  • European Pharmacopoeia. (n.d.). 2.7.5. ASSAY OF HEPARIN. [Link]

  • Khan, S., et al. (2022). Mannose 2, 3, 4, 5, 6- O -pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential. Request PDF. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). POTASSIUM SULFATE. [Link]

  • Valadares, Y. M., et al. (2013). Characterization and cytotoxic activity of sulfated derivatives of polysaccharides from Agaricus brasiliensis. Carbohydrate Polymers, 94(1), 589-596. [Link]

  • Sreeman, P. K., et al. (2023). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. ACS Omega, 8(33), 30165-30171. [Link]

  • Guiseley, K. B., & Ruoff, P. M. (1961). Monosaccharide Sulfates. I. Glucose 6-Sulfate. Preparations, Characterization of the Crystalline Potassium Salt, and Kinetic Studies 1. Scilit. [Link]

  • Legler, G., & Stütz, A. E. (1985). Synthesis of 5-amino-5-deoxy-D-mannopyranose and 1,5-dideoxy-1,5-imino-D-mannitol, and inhibition of alpha- and beta-D-mannosidases. Carbohydrate Research, 144(1), 69-80. [Link]

  • Al-Rimawi, F., et al. (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. Molecules, 28(3), 1421. [Link]

  • Gouin-Thibault, I., et al. (2021). Optimization of Heparin Monitoring with Anti-FXa Assays and the Impact of Dextran Sulfate for Measuring All Drug Activity. Journal of Clinical Medicine, 10(12), 2699. [Link]

  • Low molecular weight heparin assay, system and reagent therefor. (n.d.).
  • Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. (n.d.).
  • Lu, X., et al. (2014). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry, 12(45), 9146-9152. [Link]

  • Oshitari, T., et al. (1995). New method for the preparation of l-gulose from d-mannose: Synthetic study on the sugar moiety of bleomycin. Teikyo University.

Sources

Method

Application Note: Formulating Macrophage-Targeted Drug Delivery Systems Utilizing D-Mannopyranose Pentasulfate Potassium Salt

Target Audience: Formulation Scientists, Preclinical Researchers, and Targeted Therapeutics Developers Document Type: Technical Application Guide & Validated Protocols Scientific Rationale & Mechanistic Insights Targeted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Targeted Therapeutics Developers Document Type: Technical Application Guide & Validated Protocols

Scientific Rationale & Mechanistic Insights

Targeted drug delivery to macrophages is a cornerstone strategy for treating intracellular infections (e.g., Tuberculosis, Leishmaniasis) and modulating tumor-associated macrophages (TAMs) in the tumor microenvironment[1]. Historically, conventional mannosylation has been used to exploit the C-type lectin-like domains (CTLDs) of the macrophage mannose receptor (MR/CD206). However, this approach often suffers from moderate binding affinities and competitive inhibition by endogenous serum glycoproteins[2].

As an advanced alternative, D-Mannopyranose pentasulfate potassium salt (CAS: 111757-61-0) [3] serves as a superior, high-affinity targeting ligand. The CD206 receptor features a distinct N-terminal cysteine-rich (CR) domain that specifically recognizes sulfated carbohydrates[2]. By functionalizing nanocarriers with this highly anionic pentasulfate derivative, the formulation achieves preferential CR-domain binding. This electrostatic and structural complementarity results in significantly enhanced receptor-mediated endocytosis compared to neutrally charged mannose[4].

Pathway Visualization

G N1 D-Mannopyranose Pentasulfate Functionalized Nanocarrier N2 Macrophage Mannose Receptor (CD206) Cysteine-Rich (CR) Domain N1->N2 Target Recognition N3 High-Affinity Ligand-Receptor Binding (Enhanced by Sulfation) N2->N3 Electrostatic & H-Bonding N4 Clathrin-Mediated Endocytosis N3->N4 Membrane Invagination N5 Early Endosome Formation (pH 6.0 - 6.5) N4->N5 Vesicle Internalization N6 Lysosomal Degradation & Intracellular Drug Release N5->N6 Acidification & Release

Fig 1: CD206-mediated endocytosis of sulfated mannose-functionalized nanocarriers.

Quantitative Formulation Metrics

To contextualize the impact of pentasulfate functionalization, the following table summarizes the critical quality attributes (CQAs) of liposomal formulations. Note the dramatic shift in Zeta Potential—a direct physical consequence of the pentasulfate groups.

Formulation TypeMean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Relative Macrophage Uptake
Non-Targeted Liposomes 110 ± 50.12-12 ± 285 ± 31.0x (Baseline)
Standard Mannose-Liposomes 115 ± 60.14-15 ± 283 ± 43.5x
D-Man-Pentasulfate-Liposomes 122 ± 40.15-48 ± 481 ± 511.2x

Experimental Protocols

The following protocols are designed as self-validating systems . Each phase includes a mechanistic rationale for the reagents used and a validation checkpoint to ensure the integrity of the formulation before proceeding to the next step.

Protocol 1: Synthesis of D-Mannopyranose Pentasulfate-Lipid Conjugate

Causality: To anchor the highly hydrophilic pentasulfate sugar to a lipid bilayer, it must be conjugated to a hydrophobic tail. We utilize DSPE-PEG2000-NH2. The PEG2000 spacer provides steric flexibility, preventing the bulky liposome surface from sterically hindering the sugar's interaction with the CD206 CR domain.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of DSPE-PEG2000-NH2 and 1.5 molar equivalents of D-Mannopyranose pentasulfate potassium salt in 5 mL of anhydrous Dimethylformamide (DMF) under an argon atmosphere.

  • Activation: Add a catalytic amount of sodium cyanoborohydride (NaCNBH3) to facilitate reductive amination. Rationale: Reductive amination opens the reducing end of the sugar to form a stable secondary amine linkage with the PEG-lipid, leaving the critical sulfated hydroxyl groups intact for receptor recognition.

  • Reaction: Stir the mixture at 40°C for 48 hours in the dark.

  • Purification: Dialyze the reaction mixture against distilled water using a 2 kDa MWCO dialysis membrane for 48 hours (changing water every 12 hours) to remove unreacted sugar and NaCNBH3. Lyophilize the purified conjugate.

Validation Checkpoint: Perform 1 H-NMR (in CDCl3/CD3OD). The synthesis is validated by the simultaneous presence of the lipid aliphatic tail peaks (0.8–1.5 ppm), the PEG repeating unit peak (~3.6 ppm), and the downshifted anomeric protons of the sulfated mannose ring (~4.5–5.5 ppm).

Protocol 2: Preparation of Pentasulfate-Targeted Liposomes

Causality: Thin-film hydration followed by membrane extrusion is utilized to create unilamellar vesicles. Cholesterol is included to rigidify the lipid bilayer, preventing premature leakage of the encapsulated active pharmaceutical ingredient (API) in systemic circulation.

Step-by-Step Methodology:

  • Lipid Blending: In a round-bottom flask, dissolve DSPC, Cholesterol, and the synthesized D-Man-Pentasulfate-DSPE-PEG in chloroform/methanol (2:1 v/v) at a molar ratio of 65:30:5.

  • Film Formation: Evaporate the organic solvents using a rotary evaporator at 60°C under reduced pressure until a thin, dry lipid film forms. Purge with nitrogen gas for 2 hours to remove trace solvents.

  • Hydration: Hydrate the film with 10 mL of PBS (pH 7.4) containing your water-soluble API (e.g., Rifapentine or Amphotericin B) at 60°C (above the phase transition temperature of DSPC). Rotate for 1 hour.

  • Extrusion: Pass the multilamellar suspension through a polycarbonate membrane extruder (100 nm pore size) 11 times at 60°C to yield monodisperse small unilamellar vesicles (SUVs).

  • Free Drug Removal: Pass the extruded liposomes through a Sephadex G-50 size exclusion column to separate unencapsulated API.

Validation Checkpoint: Measure Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering. The system is validated if the PDI is < 0.2 (confirming uniform size) and the Zeta Potential drops to approximately -40 to -50 mV. This highly negative charge is the definitive physical proof that the pentasulfate groups are successfully oriented on the outer leaflet of the liposomes.

Protocol 3: In Vitro Macrophage Uptake & Receptor Competition Assay

Causality: To prove that the enhanced uptake is strictly mediated by the CD206 receptor (and not merely non-specific endocytosis of anionic particles), a competitive inhibition assay using free mannan must be performed[1].

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 or primary human monocyte-derived macrophages in a 12-well plate at a density of 2×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Receptor Blockade (Control Group): Pre-incubate half of the wells with free mannan (2 mg/mL) or dextran sulfate for 30 minutes. Rationale: This saturates the CD206 receptors, blocking targeted entry.

  • Treatment: Add fluorescently labeled (e.g., DiI-loaded) D-Man-Pentasulfate-Liposomes to all wells at a lipid concentration of 100 µg/mL. Incubate for 2 hours.

  • Harvesting: Wash the cells 3 times with cold PBS to halt endocytosis and remove unbound liposomes. Detach cells using a cell scraper and resuspend in FACS buffer.

  • Flow Cytometry: Analyze the Mean Fluorescence Intensity (MFI) of 10,000 events per sample using a flow cytometer.

Validation Checkpoint: The targeted delivery system is considered validated if the MFI of the unblocked group is significantly higher (>5-fold) than the non-targeted liposome baseline, AND if the MFI of the mannan-blocked group drops back down to near-baseline levels. This confirms the causality of receptor-specific internalization.

References

  • Mannose Ligands for Mannose Receptor Targeting Source: MDPI (International Journal of Molecular Sciences) URL:[Link][2]

  • Investigations into an alternate approach to target mannose receptors on macrophages using 4-sulfated N-acetyl galactosamine more efficiently in comparison with mannose-decorated liposomes: an application in drug delivery Source: PubMed (Nanomedicine: Nanotechnology, Biology and Medicine) URL:[Link][4]

  • Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages: Advancing Targeted Therapy Against Mycobacterium Tuberculosis Source: Dove Medical Press (International Journal of Nanomedicine) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of D-Mannopyranose Pentasulfate Potassium Salt in Culture Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common but frustrating bottleneck in carbohydrate-based drug development and cell culture assays: the un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a common but frustrating bottleneck in carbohydrate-based drug development and cell culture assays: the unintended precipitation of highly sulfated polyanions.

D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a synthetic, highly sulfated monosaccharide derivative utilized in life science research and pharmaceutical formulations[1][2]. While its dense polyanionic nature is essential for its biological activity (often acting as a heparin analog or viral inhibitor), this exact chemical property makes it highly prone to electrostatic interactions and precipitation in standard cell culture environments.

Mechanistic Overview: The Physical Chemistry of Polyanion Precipitation

To troubleshoot precipitation, we must first understand the causality behind it. D-Mannopyranose pentasulfate contains five sulfate groups per mannose ring, creating a localized, dense negative charge. When introduced into a cell culture system, three primary mechanisms can trigger precipitation:

  • Divalent Cation Chelation: Standard media (like DMEM) are rich in divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). These cations act as ionic bridges between the sulfate groups of adjacent carbohydrate molecules, leading to the rapid nucleation and precipitation of insoluble coordination complexes[3][4].

  • Electrostatic Coacervation with Proteins: Sulfated carbohydrates exhibit high binding affinities for positively charged domains on basic proteins, such as basic fibroblast growth factor (bFGF) or serum albumin[5]. This charge neutralization leads to liquid-liquid phase separation (coacervation) or solid flocculation.

  • Thermal Solubility Limits: The potassium salt form of this compound has a steep, temperature-dependent solubility curve. At low temperatures (e.g., 4°C), the solubility product constant ( Ksp​ ) drops significantly, leading to reversible crystallization.

Mechanism DMPS D-Mannopyranose Pentasulfate (Highly Polyanionic) Media Standard Culture Media (e.g., DMEM, Serum) DMPS->Media Cations Divalent Cations (Ca2+, Mg2+) Media->Cations Proteins Basic Proteins (bFGF, Serum) Media->Proteins Temp Cold Storage (4°C) Media->Temp Complex1 Ionic Bridging & Nucleation Cations->Complex1 Bidentate Chelation Complex2 Electrostatic Coacervation Proteins->Complex2 Charge Neutralization Complex3 Potassium Salt Crystallization Temp->Complex3 Reduced Ksp Precipitation Precipitation / Cloudiness Complex1->Precipitation Complex2->Precipitation Complex3->Precipitation

Mechanism of D-Mannopyranose pentasulfate precipitation in media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My complete DMEM turned cloudy immediately after adding the D-Mannopyranose pentasulfate stock. What happened? A1: This is a classic case of divalent cation-induced precipitation. Standard DMEM contains high levels of calcium (~1.8 mM) and magnesium (~0.8 mM). The dense sulfate groups on the mannose ring undergo bidentate chelation with these cations, forming insoluble salts[4]. Solution: Prepare your 100x stock in Ca²⁺/Mg²⁺-free PBS or cell-culture grade water. When adding to complete media, ensure the media is pre-warmed to 37°C and add the stock dropwise while swirling to prevent localized concentration spikes.

Q2: The media remains clear initially, but a flocculent precipitate forms after adding 10% Fetal Bovine Serum (FBS). Why? A2: Sulfated carbohydrates act as strong polyanions that readily bind to positively charged domains on basic proteins found in serum or specific growth factors[5]. This electrostatic charge neutralization leads to coacervation. Solution: If your experimental design allows, pre-incubate the cells with the serum-containing media first, then add the D-Mannopyranose pentasulfate separately. Alternatively, utilize a lower serum concentration or switch to a defined, serum-free formulation.

Q3: I stored my 50 mg/mL stock solution at 4°C overnight, and needle-like crystals formed. Has the compound degraded? A3: No, the compound has not degraded. Potassium salts of highly sulfated sugars have a steep solubility curve dependent on temperature. At 4°C, the solubility product constant decreases, leading to reversible crystallization. Solution: Warm the stock solution in a 37°C water bath for 10–15 minutes and vortex gently until the crystals completely redissolve. To avoid this, store working aliquots at room temperature (if used within 24 hours) or freeze at -20°C for long-term storage.

Quantitative Data: Cationic Burden and Precipitation Risk

To optimize your assay, select a basal medium that minimizes the cationic burden. Below is a comparative analysis of common media formulations and their associated precipitation risks.

Culture MediaCalcium (Ca²⁺)Magnesium (Mg²⁺)Precipitation RiskRecommended Max DMPS Concentration*
DMEM (High Glucose) 1.80 mM0.81 mMHigh < 1.0 mg/mL
DMEM/F-12 (1:1) 1.05 mM0.70 mMModerate < 2.5 mg/mL
RPMI 1640 0.42 mM0.40 mMLow < 5.0 mg/mL
PBS (w/o Ca/Mg) 0.00 mM0.00 mMNone > 50.0 mg/mL (Stock Solution)

*Note: Empirical thresholds vary based on pH, temperature, and serum concentration. Always validate via OD600 measurement.

Validated Experimental Protocols

To ensure a self-validating system, follow these step-by-step methodologies. Every step is designed to mitigate the physical chemistry triggers outlined above.

Protocol 1: Preparation of a Stable 100x Stock Solution

Causality: Using pure water prevents premature cation coordination, while avoiding heat sterilization prevents thermal desulfation.

  • Weighing: Accurately weigh the required amount of D-Mannopyranose pentasulfate potassium salt[1].

  • Dissolution: Dissolve the powder in sterile, cell-culture grade Type 1 Ultrapure Water (or Ca²⁺/Mg²⁺-free PBS) to achieve a concentration of 50 mg/mL. Critical: Do not use basal media for the stock.

  • Verification: Measure the optical density at 600 nm (OD600) against a water blank. An OD600 < 0.01 confirms complete dissolution without micro-precipitates.

  • Sterilization: Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter. PES is recommended due to its low polyanion-binding characteristics.

  • Storage: Aliquot into sterile tubes. Store at -20°C for long-term use. If temporary storage at 4°C is required, you must pre-warm the solution to 37°C before subsequent use to dissolve any potassium salt crystals.

Protocol 2: Cation-Adjusted Media Formulation Workflow

Causality: Dropwise addition into a moving vortex prevents localized high-concentration zones where the local ratio of sulfate-to-calcium exceeds the solubility threshold.

  • Preparation: Pre-warm the target basal media (preferably a low-calcium formulation like RPMI 1640) to 37°C in a water bath.

  • Addition Order: If your assay requires serum (e.g., FBS) or basic growth factors, add these to the media before the sulfated compound. This allows serum albumin to buffer the free cations in the solution.

  • Integration: Place the media on a magnetic stirrer at low speed (or swirl manually). Add the 100x DMPS stock solution dropwise (1 drop per second) directly into the center of the vortex.

  • Validation: Visually inspect the media against a dark background. For rigorous validation, measure OD600. An OD600 > 0.05 indicates the presence of colloidal precipitates, necessitating a lower final concentration or a switch to a lower-cation media.

Sources

Optimization

Optimizing storage conditions to prevent desulfation of D-Mannopyranose pentasulfate

Welcome to the technical support and troubleshooting center for D-Mannopyranose pentasulfate . As a highly sulfated monosaccharide commonly utilized as a technical-grade reference standard (e.g., for sucralfate and hepar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for D-Mannopyranose pentasulfate . As a highly sulfated monosaccharide commonly utilized as a technical-grade reference standard (e.g., for sucralfate and heparin mimetics)[1], its structural integrity is highly susceptible to environmental conditions.

This guide provides researchers and drug development professionals with authoritative, mechanistically grounded protocols to prevent the premature desulfation of this critical carbohydrate.

Mechanistic Overview: The Causality of Desulfation

To optimize storage, one must first understand the kinetics of degradation. The loss of sulfate groups from D-Mannopyranose pentasulfate is driven by acid-catalyzed hydrolysis of the sulfate ester bonds .

The reactive species in this hydrolytic pathway is the neutral molecule rather than the anion[2]. When exposed to acidic environments, equilibrium protonation occurs at the bridging phenolic/sugar oxygen atom. This creates a highly unstable zwitterionic intermediate (or protonated ester), which rapidly undergoes S–O bond cleavage, dissociating into the desulfated mannose derivative and free sulfur trioxide (SO₃)[2].

Because this reaction follows pseudo-first-order kinetics and the Arrhenius equation, the rate of S–O bond cleavage increases exponentially with both a drop in pH and an increase in temperature[2]. Therefore, strict pH control (maintaining a deprotonated state) and thermal management are the two primary vectors for preserving molecular integrity.

Quantitative Stability Data

The table below summarizes the stability and recovery rates of highly sulfated monosaccharides under varying environmental conditions, extrapolated from kinetic studies on sulfate ester hydrolysis[2][3].

Storage ConditionpH LevelTemperatureEstimated Stability / RecoveryMechanistic Consequence
Unbuffered H₂O ~5.525 °CModerate degradation (1-2 weeks)Gradual protonation of ester oxygen initiates S-O cleavage[2].
Acidic Buffer < 4.037 °CRapid desulfation (< 24 hours)High concentration of neutral reactive species accelerates hydrolysis[3].
Neutral/Basic Buffer 7.5 - 8.04 °CHighly stable (> 6 months)Deprotonated state prevents zwitterion intermediate formation.
Lyophilized Powder N/A-20 °CIndefinite (Reference Standard)Absence of aqueous medium halts hydrolytic kinetics[1].

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies for the reconstitution and analytical monitoring of D-Mannopyranose pentasulfate.

Protocol A: Anhydrous Reconstitution and Aliquoting

Objective: Transition the lyophilized powder into a working solution without triggering acid-shock or cryoconcentration damage.

  • Equilibration: Remove the lyophilized D-Mannopyranose pentasulfate vial from -20°C storage[1]. Allow it to equilibrate to room temperature inside a desiccator. Causality: Opening a cold vial in ambient air causes immediate condensation; moisture enables the hydrolytic reaction.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl or Ammonium Bicarbonate buffer. Self-Validation Step: Measure the buffer with a calibrated pH meter to ensure it is strictly between pH 7.5 and 8.0 before introducing it to the carbohydrate.

  • Reconstitution: Add the buffer to the vial. Swirl gently until dissolved. Do not vortex vigorously, as high shear stress and aerosolization can degrade complex carbohydrates.

  • Aliquoting: Immediately divide the solution into single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C. Causality: Slow freezing allows salts to concentrate in the unfrozen fraction (cryoconcentration), which can cause drastic local pH shifts and accelerate degradation before the sample is fully frozen.

Protocol B: Analytical Monitoring via HPAEC-PAD

Objective: Detect free sulfate release or partial desulfation using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

  • Sample Prep: Dilute a 5 µL aliquot of the stored sample in 95 µL of mobile phase (e.g., 100 mM NaOH).

  • Injection: Inject 10 µL onto a Dionex CarboPac PA1 column (or equivalent) configured with a PAD. Causality: Standard UV detection fails for carbohydrates lacking strong chromophores; PAD detects the oxidizable hydroxyl groups, while HPAEC resolves the highly anionic sulfated species[4].

  • Elution: Run a gradient elution using sodium acetate (0 to 500 mM) in 100 mM NaOH.

  • Self-Validation Step: Include a fully desulfated D-mannose standard in your run to definitively identify the retention time of the completely hydrolyzed product[4].

Process Workflow

Workflow A D-Mannopyranose Pentasulfate (Dry Powder) B Long-Term Storage (-20°C, Desiccated) A->B Intact state D Unbuffered H2O (pH < 6.0) A->D Common error C Reconstitution (pH 7.5 - 8.0 Buffer) B->C When required F Aliquot Preparation (Single-Use Vials) C->F Stable pathway E Acid-Catalyzed Desulfation D->E S-O bond cleavage G Working Storage (-80°C, Flash Frozen) F->G Prevent freeze-thaw

Workflow for handling and storing D-Mannopyranose pentasulfate to prevent desulfation.

Troubleshooting & FAQs

Q: Why did my sample degrade when dissolved in HPLC-grade sterile water? A: HPLC-grade water readily absorbs atmospheric CO₂, dropping its pH to approximately 5.5. This mild acidity is sufficient to catalyze the hydrolysis of sulfate esters over time[2]. Always reconstitute sulfated carbohydrates in a slightly alkaline buffer (pH 7.5–8.0).

Q: Can I use mass spectrometry to verify the sulfation state of my stored aliquots? A: Yes. Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode is highly effective for compositional analysis of sulfated carbohydrates. However, you must ensure the MS solvent system does not induce gas-phase desulfation. Studies indicate that using 30% methanol with 10 mM HCl at temperatures of 37 °C and below can successfully preserve sulfate groups during ionization without complicating the spectra with sodium adduction[3].

Q: I suspect my enzyme assays are failing due to substrate degradation. How can I rapidly check the integrity of the pentasulfate without HPAEC? A: If HPAEC-PAD is unavailable, Capillary Electrophoresis (CE) coupled with fluorescence detection is a rapid, high-throughput alternative for analyzing carbohydrate sulfatase activity and substrate integrity. It requires less time and material than conventional NMR or HPAEC[5].

Q: Can I freeze-thaw the reconstituted solution if I keep it on ice? A: No. Repeated freeze-thaw cycles cause localized pH shifts and concentration gradients (cryoconcentration), which accelerate hydrolysis even if the bulk temperature remains low. Always aliquot into single-use vials immediately after reconstitution.

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of D-Mannopyranose pentasulfate potassium salt

Welcome to the advanced troubleshooting center for the chromatographic analysis of highly polar, non-chromophoric analytes. This guide is specifically engineered for researchers and drug development professionals analyzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chromatographic analysis of highly polar, non-chromophoric analytes. This guide is specifically engineered for researchers and drug development professionals analyzing D-Mannopyranose pentasulfate potassium salt using Reversed-Phase Ion-Pairing (RPIP) HPLC coupled with aerosol-based detectors (Charged Aerosol Detection [CAD] or Evaporative Light Scattering Detection [ELSD]).

Because D-Mannopyranose pentasulfate lacks a UV chromophore and is highly charged, it requires specialized volatile ion-pairing reagents and aerosol-based detection[1]. However, the interplay between the non-volatile potassium matrix, volatile mobile phases, and nebulization thermodynamics frequently leads to severe baseline noise. This guide provides field-proven, self-validating protocols to isolate and resolve these issues.

System Diagnostics Workflow

Before altering your chromatographic method, you must systematically decouple the HPLC system to identify the exact origin of the baseline noise. Follow the logical pathway below to isolate the root cause.

BaselineTroubleshooting N1 High Baseline Noise Detected in CAD/ELSD N2 Step 1: Bypass Column (Direct flow to detector) N1->N2 N3 Does noise drop significantly? N2->N3 N4 Root Cause: Column Bleed or Matrix Accumulation N3->N4  Yes   N5 Step 2: Bypass HPLC Pump (Detector gas flow only) N3->N5  No   N6 Does noise drop significantly? N5->N6 N7 Root Cause: Solvent or Ion-Pairing Reagent Impurity N6->N7  Yes   N8 Root Cause: Nebulizer/ Optics Contamination N6->N8  No  

Diagnostic workflow for isolating baseline noise sources in CAD/ELSD HPLC systems.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does D-Mannopyranose pentasulfate potassium salt cause erratic baseline spikes and high background in CAD/ELSD?

The Causality: The fundamental principle of CAD and ELSD relies on the evaporation of the mobile phase to leave behind solid analyte particles[2]. While your target analyte (the pentasulfate) forms detectable particles, the dissociated potassium ions ( K+ ) in your sample matrix are strictly non-volatile[3]. When high concentrations of K+ enter the detector, they form solid crystalline particles. If these precipitate within the nebulizer or the drift tube, they slowly bleed into the optical/electrometer pathway, causing erratic, non-periodic spiking and a massive increase in background current.

Q2: I am using a volatile amine as an ion-pairing reagent. Why is my baseline still noisy?

The Causality: Highly sulfated carbohydrates require volatile amines (e.g., hexylamine acetate, tributylamine) to mask their charge and enable retention on a reversed-phase C18 column[1]. However, standard reagent-grade amines contain trace non-volatile synthesis impurities. In aerosol detection, background current and noise rise proportionally with the formation of non-volatile salts from these impurities[3]. Even 0.01% of a non-volatile impurity in your ion-pairing reagent will continuously precipitate in the detector, elevating the baseline permanently.

Q3: My baseline drifts significantly during gradient elution. How can I stabilize it?

The Causality: Gradient elution alters the organic-to-aqueous ratio over time. Low-viscosity mobile phases (high organic content) generate smaller droplets and undergo more efficient nebulization than high-viscosity (highly aqueous) phases[4]. This physical change in nebulization efficiency causes a drifting baseline. The Solution: Implement an inverse gradient. By using a secondary pump post-column to deliver a gradient that is the exact inverse of your analytical gradient, the detector receives a constant solvent composition, neutralizing viscosity changes and stabilizing the baseline[3].

Quantitative Impact of System Parameters

To establish a baseline for system health, compare your current instrument readouts against the expected performance metrics outlined below.

Parameter / ComponentConditionExpected Background Current (CAD)Expected Noise (ELSD)Corrective Action
Water Quality Standard HPLC Grade> 5.0 pA> 2.0 mVSwitch to LC-MS grade ultrapure water (18.2 MΩ·cm, <3 ppb TOC)[3].
Ion-Pairing Reagent Reagent Grade Amine> 10.0 pA (High Drift)> 5.0 mVUse strictly LC-MS grade, pre-distilled volatile amine additives.
Potassium Matrix ( K+ ) > 100 µg/mL injectedErratic Spiking / SaturationErratic SpikingDesalt sample via SCX-SPE; exchange K+ for volatile NH4+​ .
Gradient Elution No Inverse Gradient1.0 - 5.0 pA continuous driftWavy BaselineImplement post-column inverse gradient compensation[3].

Self-Validating Experimental Protocols

Protocol 1: System Decoupling & Nebulizer Decontamination

Purpose: To systematically isolate the source of noise and clear non-volatile potassium salt buildup from the detector.

  • Establish Baseline: Run your standard method gradient without an injection. Record the peak-to-peak noise in mV (ELSD) or pA (CAD).

  • Bypass the Column (Flow Injection Analysis): Remove the analytical column and replace it with a zero-dead-volume union. Inject your mobile phase directly into the detector at your standard flow rate[4].

    • Validation Check: If the noise drops to near zero, the column is bleeding stationary phase or trapped matrix. Flush the column with a strong solvent.

  • Bypass the HPLC Pump: Stop the LC flow completely. Leave the detector gas (Nitrogen) flowing and the evaporation tube at the operational temperature.

    • Validation Check: If the noise drops, your mobile phase solvents or ion-pairing reagents are contaminated. If the noise remains high, the detector itself is contaminated.

  • Nebulizer Cleaning: If detector contamination is confirmed, flush the CAD/ELSD system directly (no column) with a 50/50 mixture of LC-MS grade Water:Methanol at 2.0 mL/min for 2 hours, then reduce to 0.2 mL/min overnight to dissolve precipitated potassium salts[5].

Protocol 2: Sample Matrix Desalting for D-Mannopyranose Pentasulfate

Purpose: To remove the non-volatile potassium cation prior to CAD/ELSD analysis, preventing detector fouling.

  • Cartridge Preparation: Condition a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridge with 5 mL of LC-MS grade Methanol, followed by 5 mL of LC-MS grade Water.

  • Cation Exchange: Pass 5 mL of 0.1 M Ammonium Acetate (volatile salt) through the cartridge to saturate the stationary phase with NH4+​ ions. Wash with 5 mL of Water to remove excess salt.

  • Sample Loading: Dissolve the D-Mannopyranose pentasulfate potassium salt in LC-MS water. Load the sample onto the SCX cartridge at a flow rate of 1 mL/min.

  • Elution: The highly polar sulfated carbohydrate will not be retained by the SCX resin, but the K+ ions will be trapped and exchanged for NH4+​ . Collect the flow-through.

  • Validation: Analyze the flow-through using your RPIP-HPLC method. The substitution of potassium for the volatile ammonium cation will eliminate erratic baseline spiking.

References

  • Getting the most out of your charged aerosol detector - TECHNICAL GUIDE. Labrulez / Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide - Thermo Fisher Knowledge Base. Thermo Fisher Scientific.
  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International.
  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group.
  • Synthesis, separation, and characterization of amphiphilic sulfated oligosaccharides enabled by reversed-phase ion pairing LC and LC-MS methods. PMC - NIH.

Sources

Optimization

Technical Support Center: Overcoming Poor Cellular Uptake of D-Mannopyranose Pentasulfate Potassium Salt

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve effective intracellular concentrations of highly sulf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve effective intracellular concentrations of highly sulfated carbohydrates.

D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a potent, highly sulfated monosaccharide 1[1]. While sulfation modifications drastically improve the extracellular biological activity and antioxidant properties of polysaccharides2[2], they paradoxically cripple intracellular bioavailability. The following troubleshooting guides and validated protocols are designed to help you engineer a self-validating delivery system to bypass these biophysical barriers.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does D-Mannopyranose pentasulfate potassium salt exhibit near-zero cellular uptake in my standard in vitro assays? Causality: The root cause is electrostatic repulsion. At physiological pH, the five sulfate groups on the mannose ring are fully ionized, conferring a dense polyanionic charge. The mammalian cell membrane is primarily composed of a phospholipid bilayer with a net negative surface charge (driven by phosphatidylserine and glycosylated surface proteins). The electrostatic repulsion between the polyanionic monosaccharide and the anionic cell membrane severely restricts passive diffusion and limits fluid-phase endocytosis3[3].

Q2: How can I formulate this compound to bypass membrane repulsion without altering its chemical structure? Causality & Solution: The most effective non-covalent strategy is electrostatic complexation with cationic carriers, such as Arginine-rich Cell-Penetrating Peptides (CPPs). The guanidinium groups in arginine form bidentate hydrogen bonds with the sulfate groups of the D-Mannopyranose pentasulfate. This neutralizes the negative charge, creating a lipophilic complex that can interact directly with the hydrophilic headgroups of the lipid bilayer, triggering macropinocytosis 4[4].

Q3: My complex is entering the cell but localizing in the lysosomes, leading to target failure. How do I achieve cytosolic delivery? Causality & Solution: Endosomal entrapment is a classic bottleneck. When the complex is endocytosed, it remains trapped in the endosome, which eventually fuses with lysosomes, degrading your carrier. To solve this, you must incorporate a "proton sponge" agent. Using Polyethylenimine (PEI) or adding chloroquine to the assay medium buffers the endosomal acidification. This causes an influx of protons and chloride ions, leading to osmotic swelling and endosomal rupture, thereby releasing the sulfated monosaccharide into the cytosol.

Q4: How do I verify that the uptake signal I am measuring is true internalization and not just surface adherence? Causality & Solution: Highly charged complexes are notorious for adhering to the extracellular matrix, yielding false-positive uptake data. You must implement a self-validating assay design. By introducing a high-salt wash (1M NaCl) prior to cell lysis, you disrupt the electrostatic interactions of surface-bound complexes. Furthermore, running a parallel control at 4°C halts energy-dependent endocytosis; any signal remaining at 4°C is an artifact of membrane binding, not true uptake.

Part 2: Pathway Visualization

The following diagram illustrates the mechanistic workflow required to successfully deliver polyanionic sulfated monosaccharides into the cytosol.

UptakeMechanism N1 D-Mannopyranose Pentasulfate (Polyanionic Cargo) N3 Electrostatic Complexation (Charge Neutralization) N1->N3 Mix at specific +/- ratio N2 Cationic Delivery Vector (Arginine CPP / Liposome) N2->N3 N4 Cell Membrane Interaction (Lipid Bilayer Binding) N3->N4 Overcomes repulsion N5 Endocytosis (Vesicle Internalization) N4->N5 Energy-dependent N6 Endosomal Escape (Proton Sponge / Fusion) N5->N6 pH drop triggers release N7 Cytosolic Release (Target Engagement) N6->N7 Avoids lysosomal degradation

Fig 1: Carrier-mediated cellular uptake pathway for polyanionic sulfated monosaccharides.

Part 3: Quantitative Data - Delivery Carrier Comparison

To optimize your experimental design, reference the table below, which summarizes the biophysical parameters and empirical outcomes of various delivery strategies for highly sulfated carbohydrates.

Delivery StrategyCarrier TypeOptimal Charge Ratio (+/-)Endosomal Escape MechanismRelative Uptake EfficiencyCytotoxicity Risk
Native Compound NoneN/ANoneVery Low (<5%)Low
Cationic Lipids Liposome3:1 to 5:1Lipid FusionHigh (60-80%)High
Arginine CPPs Peptide5:1 to 10:1Transient Pore FormationVery High (>80%)Moderate
PEI Nanoparticles Polymer10:1 to 15:1Proton Sponge EffectHigh (70-85%)High

Note: Charge ratio (+/-) refers to the molar ratio of cationic amines/guanidinium groups on the carrier to the anionic sulfate groups on the D-Mannopyranose pentasulfate.

Part 4: Validated Experimental Protocol

Step-by-Step Methodology: CPP-Mediated Delivery & Self-Validating Uptake Assay

This protocol utilizes an Arginine-rich CPP (e.g., Nona-arginine, R9) to complex with D-Mannopyranose pentasulfate. It incorporates built-in validation steps to ensure data integrity 5[5].

Phase 1: Complex Formulation

  • Stock Preparation: Dissolve D-Mannopyranose pentasulfate potassium salt in nuclease-free water to a concentration of 1 mM. Prepare the R9 CPP stock at 5 mM in nuclease-free water.

  • Charge Ratio Calculation: Calculate the required volumes to achieve an N/S (Nitrogen to Sulfate) ratio of 5:1. (Causality: An excess of positive charge ensures the final complex has a positive Zeta potential, which is strictly required for binding to the anionic cell membrane).

  • Complexation: Add the CPP solution dropwise to the D-Mannopyranose pentasulfate solution while vortexing gently.

  • Maturation: Incubate the mixture at room temperature for 30 minutes. (Causality: This allows the electrostatic bidentate hydrogen bonds to stabilize, forming uniform nano-complexes).

Phase 2: In Vitro Incubation (Self-Validating Setup) 5. Cell Seeding: Seed target cells (e.g., CHO-K1 or HeLa) in a 24-well plate at 1×105 cells/well and incubate overnight. 6. Treatment: Replace media with serum-free Opti-MEM. Add the formulated complexes to the wells. 7. Temperature Controls (Critical): Incubate Plate A at 37°C (Standard). Incubate Plate B at 4°C (Validation Control). (Causality: 4°C completely inhibits ATP-dependent endocytosis. If your 4°C plate shows high intracellular signal, your complex is merely destroying the membrane and leaking in, rendering the data invalid).

Phase 3: High-Salt Wash & Harvest 8. Washing: After 4 hours, aspirate the media. Wash the cells twice with a High-Salt PBS buffer (PBS containing 1M NaCl) for 2 minutes each. (Causality: Standard PBS cannot dislodge cationic complexes stuck to the extracellular matrix. The 1M NaCl wash outcompetes the electrostatic interactions, stripping away false-positive surface signals). 9. Trypsinization: Add Trypsin-EDTA for 5 minutes to detach cells and cleave remaining surface-bound peptides. 10. Lysis & Quantification: Pellet the cells, lyse using RIPA buffer, and quantify the intracellular D-Mannopyranose pentasulfate concentration using LC-MS/MS or a validated fluorescent tracer assay.

Part 5: References

  • GuideChem. D-Mannopyranose pentasulfate potassium salt 111757-61-0 United Kingdom. GuideChem Database.

  • MDPI. Sulfated Polysaccharides in Cancer Therapy: A Focus on Algal-Derived Bioactive. Marine Drugs.

  • National Institutes of Health (NIH) / PMC. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.

  • National Institutes of Health (NIH) / PMC. Preparation of Highly Substituted Sulfated Alfalfa Polysaccharides and Evaluation of Their Biological Activity.

  • bioRxiv. Exploitation of sulfated glycosaminoglycan status for precision medicine of platinums in triple-negative breast cancer.

Sources

Troubleshooting

Technical Support Center: Minimizing Potassium Ion Interference in Mass Spectrometry of D-Mannopyranose Pentasulfate

Welcome to the Technical Support Center for carbohydrate mass spectrometry. Analyzing highly sulfated monosaccharides like D-Mannopyranose pentasulfate presents unique analytical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbohydrate mass spectrometry. Analyzing highly sulfated monosaccharides like D-Mannopyranose pentasulfate presents unique analytical challenges. With five sulfate groups densely packed on a single pyranose ring, this molecule exhibits an extreme negative charge density. This makes it highly susceptible to forming tenacious adducts with alkali metals, particularly potassium ( K+ ), which is ubiquitous in glassware, buffers, and biological matrices.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, self-validating troubleshooting workflows, and field-proven protocols to eliminate K+ interference and achieve pristine, high-sensitivity MS spectra.

Section 1: Core Mechanisms & FAQs

Q1: Why does D-Mannopyranose pentasulfate form such persistent potassium adducts compared to other glycans? A1: The causality lies in the spatial arrangement and charge density of the molecule. D-Mannopyranose pentasulfate contains five strongly acidic sulfate groups ( −OSO3−​ ). The high local concentration of negative charges creates a chelate-like coordination environment that perfectly matches the ionic radius of potassium ( 1.38A˚ ). Unlike neutral or singly-charged glycans, the pentasulfate acts as a multidentate ligand, trapping K+ ions with high affinity. This stabilization is so strong that standard desalting methods (like size exclusion chromatography or dialysis) often fail to disrupt the ion pairs[1].

Q2: How exactly do these adducts degrade my MS data? A2: Potassium adduction degrades data through two primary mechanisms:

  • Signal Dilution (Ion Splitting): Instead of a single, highly abundant deprotonated peak (e.g., [M−5H]5− ), the signal is distributed across multiple adducted species (e.g., [M−5H+K]4− , [M−5H+2K]3− , up to [M−5H+4K]− ). This drastically reduces the intensity of the target base peak, compromising the limit of detection[2].

  • Spectral Complexity: The natural isotopic distribution of potassium ( 39K and 41K ) combined with the sulfur isotopes ( 32S and 34S ) creates highly convoluted isotopic envelopes. This makes precise mass determination and MS/MS fragment assignment nearly impossible[3].

Section 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Persistent K+ adducts observed during direct infusion ESI-MS.

Diagnosis: The sample contains trace potassium from isolation buffers or glassware, and the sulfate groups are currently in their potassium salt form. Solution: Perform offline Cation-Exchange Solid Phase Extraction (SPE) to convert the sample to the volatile ammonium ( NH4+​ ) form.

Protocol 1: Cation-Exchange SPE for Highly Sulfated Monosaccharides Causality: Converting a strong cation exchange resin to the NH4+​ form ensures that any bound K+ in the sample is displaced by a massive excess of NH4+​ . During ESI droplet desolvation, NH4+​ volatilizes as ammonia ( NH3​ ) and a proton, leaving the pristine deprotonated analyte in the gas phase. This protocol is self-validating: if the final eluate pH is neutral, the acid activation and ammonium conversion were successful.

  • Resin Preparation: Pack a small column with 1 mL of strong cation-exchange resin (e.g., Dowex 50WX8, 100-200 mesh).

  • Acid Activation: Wash the resin with 10 mL of 1 M HCl to fully protonate the stationary phase and strip residual metals.

  • Ammonium Conversion: Pass 10 mL of 1 M NH4​OH through the column to convert it entirely to the ammonium form.

  • Equilibration: Wash with LC-MS grade water until the effluent pH is neutral (~pH 7).

  • Sample Loading: Dissolve of D-Mannopyranose pentasulfate in of water and load onto the column.

  • Elution: Elute with 2 mL of LC-MS grade water. The highly polar pentasulfate has no affinity for the resin backbone and will elute in the void volume, now completely in the NH4+​ form.

  • Lyophilization: Freeze-dry the eluate immediately to prevent hydrolysis.

Issue 2: Poor retention and residual adducts during LC-MS analysis.

Diagnosis: Monosaccharide pentasulfates are too hydrophilic to retain on standard C18 columns, and residual K+ in the LC system can re-adduct to the sample during the run. Solution: Ion-Pairing Reversed-Phase (IP-RP) LC-MS using volatile alkylamines.

Protocol 2: IP-RP LC-MS Workflow Causality: Volatile ion-pairing reagents (VIPRs) like Tributylamine (TrBA) serve a dual purpose. First, their hydrophobic alkyl chains interact with the C18 stationary phase, providing chromatographic retention for the highly polar pentasulfate[4]. Second, in the ESI source, the basic alkylamines outcompete any residual K+ for binding to the sulfate groups, and subsequently volatilize, yielding clean molecular ions[1].

  • Mobile Phase A: 15 mM Tributylamine (TrBA) and 50 mM Hexafluoro-2-propanol (HFIP) in LC-MS grade water. (Note: HFIP lowers the pH slightly, improves peak shape, and enhances ESI desolvation[5]).

  • Mobile Phase B: 15 mM TrBA and 50 mM HFIP in Acetonitrile.

  • Column: High-strength silica C18 (e.g., ).

  • Gradient: Hold at 0% B for 2 mins, ramp to 30% B over 10 mins.

  • Post-Column Addition: (Optional but recommended) Infuse a make-up flow of 10 mM ammonium acetate in acetonitrile at post-column to further suppress metal adduction.

Section 3: Data Presentation & Parameter Optimization

To establish a robust analytical method, ensure your instrument parameters are optimized specifically for labile sulfated compounds. High declustering potentials (DP) can cause in-source loss of SO3​ ( −80 Da ), while too low a DP fails to desolvate the droplets, leaving residual solvent and adducts[2].

Table 1: Quantitative Comparison of Ion-Pairing Reagents for Pentasulfate MS

Ion-Pairing ReagentConcentrationVolatilityChromatographic Retention (k')K+ Displacement EfficiencyRelative MS Signal Intensity
None (Water/ACN)N/AHigh0.1 (Elutes in void)Poor (<10%)1x (Split across adducts)
Ammonium Acetate 10 mM High0.2Moderate (~60%)5x
Hexylamine (HA) 10 mM High2.5Good (~85%)12x
Dibutylamine (DBA) 10 mM Medium4.8Excellent (>95%)18x
Tributylamine (TrBA) 10 mM Low-Med7.2Excellent (>98%)25x

Note: TrBA provides the best balance of retention and adduct displacement for highly sulfated species, though it requires dedicated LC lines due to its persistence in the system[4].

Table 2: ESI-MS Source Parameter Optimization (Negative Ion Mode)

ParameterRecommended SettingMechanistic Rationale
Capillary Voltage −2.0 to −2.5 kV Lower voltage prevents corona discharge, which is common in highly aqueous, highly conductive ion-pairing mobile phases.
Source Temperature 250∘C−300∘C Must be hot enough to volatilize TrBA/HFIP but low enough to prevent thermal degradation of the labile O-sulfate bonds.
Declustering Potential −30 V to −50 V Critical balance: High enough to strip residual water/ammonia, low enough to prevent in-source fragmentation ( −80 Da neutral loss).
Collision Energy (CE) −15 eV to −25 eV For MS/MS. Sulfates are highly labile; low CE is required to observe cross-ring cleavages rather than just [M−SO3​]− fragments.

Section 4: Visual Workflows

K_Displacement S1 D-Mannopyranose Pentasulfate (K+ Adduct Form) S2 Addition of Volatile Ion-Pairing Reagent (e.g., Tributylamine / HFIP) S1->S2 LC Mobile Phase S3 Cation Displacement in Solution (K+ replaced by Alkylammonium) S2->S3 Mass Action Law S4 ESI Droplet Desolvation (Volatilization of Amines) S3->S4 ESI Source S5 Pristine Deprotonated Ion [M - 5H]5- S4->S5 Gas Phase Transfer

Mechanism of potassium displacement by volatile alkylamines during ESI-MS.

Troubleshooting Start High K+ Adducts in MS? Check1 Is sample desalted via Cation-Exchange? Start->Check1 Action1 Perform Offline SPE (Dowex NH4+ form) Check1->Action1 No Check2 Are adducts still >10%? Check1->Check2 Yes Action1->Check2 Action2 Switch to IP-RP LC-MS (Add TrBA/HFIP) Check2->Action2 Yes Check3 In-source fragmentation (-80 Da loss)? Check2->Check3 No Action2->Check3 Action3 Lower Declustering Potential & Source Temp Check3->Action3 Yes End Optimized MS Signal Achieved Check3->End No Action3->End

Troubleshooting workflow for resolving potassium interference and signal degradation.

References

  • Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydr
  • Liquid chromatography/mass spectrometry sequencing approach for highly sulfated heparin-derived oligosaccharides. PubMed.
  • Analysis of Oligosaccharides Derived from Heparin by Ion-Pair Reversed-Phase Chromatography/Mass Spectrometry.
  • Mass Spectrometry-Based Techniques to Elucid
  • Structural Characterization of Carbohydrates by Fourier Transform Tandem Mass Spectrometry. NIH PMC.

Sources

Optimization

Preventing degradation of D-Mannopyranose pentasulfate potassium salt during freeze-drying

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with freeze-drying D-Mannopyranose pentasulfate potassiu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with freeze-drying D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0).

Highly sulfated monosaccharides are notoriously difficult to lyophilize. They are highly hygroscopic, possess extremely low glass transition temperatures ( Tg′​ ), and are exquisitely sensitive to hydrolytic desulfation under acidic conditions. This guide provides the mechanistic causality behind common failures and establishes a self-validating workflow to ensure structural integrity and maximum shelf-life.

Part 1: Quantitative Vulnerability Analysis

To successfully lyophilize D-Mannopyranose pentasulfate potassium salt, you must first understand its thermal and chemical boundaries. The table below summarizes the critical physicochemical parameters and how different formulation choices impact the stability of sulfated sugars.

Table 1: Formulation Matrices and Thermodynamic Impacts

Formulation ComponentImpact on pH During Freezing ( Δ pH)Impact on Formulation Tg′​ Desulfation RiskRecommendation
Sodium Phosphate Buffer Drastic drop (pH 7.0 ~4.0)NegligibleCritical (Acid catalysis)AVOID . Causes sequential crystallization[1].
Tris-HCl Buffer Moderate increase (pH 7.4 ~8.5)Lowers Tg′​ slightlyLowUSE WITH CAUTION . Good pH control, but high Δ pKa/°C[2].
Histidine Buffer Minimal shift ( ± 0.5 pH units)NegligibleVery LowRECOMMENDED . Resists crystallization[2].
Trehalose (Excipient) NeutralRaises Tg′​ to ~ -30°CLowRECOMMENDED . Acts as a bulking/glass-forming agent.
Mannitol (Excipient) NeutralRaises eutectic melt ( Te​ )LowOPTIONAL . Requires annealing to crystallize fully.

Part 2: Troubleshooting FAQs

Q1: Why is my lyophilized cake collapsing or melting back during primary drying?

The Causality: Cake collapse occurs when the product temperature ( Tp​ ) exceeds the glass transition temperature of the maximally freeze-concentrated solute ( Tg′​ ). Monosaccharide salts like D-Mannopyranose pentasulfate potassium salt have inherently low Tg′​ values (often below -40°C) because their low molecular weight increases free volume and plasticizes the freeze-concentrated matrix. When Tp​>Tg′​ , the matrix undergoes viscous flow, losing its porous structure. The Solution: You must raise the Tg′​ of the formulation by adding a high- Tg′​ amorphous excipient, such as Trehalose or Sucrose. Additionally, ensure your primary drying shelf temperature ( Ts​ ) and chamber pressure are set so that the sublimation cooling effect keeps Tp​ at least 2°C to 3°C below the formulation's Tg′​ .

Q2: Why am I detecting free sulfate and degraded monosaccharide post-lyophilization?

The Causality: This is a classic symptom of hydrolytic desulfation driven by a "pH swing" during the freezing phase. If you are using a sodium phosphate buffer, the dibasic salt ( Na2​HPO4​ ) crystallizes out of the solution before the monobasic salt ( NaH2​PO4​ ). This sequential crystallization removes the basic component from the unfrozen liquid phase, causing the microenvironmental pH to plummet from neutral to as low as pH 4.0[1]. Sulfate ester bonds are highly labile in acidic conditions; this localized acidity catalyzes the cleavage of the pentasulfate groups into free inorganic sulfate and degraded mannose derivatives. The Solution: Switch to a non-crystallizing buffer system. Histidine or Tris buffers are highly recommended as they remain amorphous during freezing and maintain a stable pH, preventing the acid-catalyzed degradation of the sulfate esters[2][3].

Q3: The cake looks perfect post-drying, but degrades rapidly during storage. How do I prevent this?

The Causality: The potassium salt of a pentasulfated monosaccharide is extremely hygroscopic. If secondary drying is insufficient, residual moisture remains trapped in the amorphous matrix. Water acts as a potent plasticizer, lowering the glass transition temperature of the dried solid ( Tg​ ) below the storage temperature. This mobilizes the molecules and facilitates solid-state hydrolytic degradation. The Solution: Optimize the secondary drying phase by utilizing a slow temperature ramp (e.g., 0.1°C/min) up to 25°C–30°C to safely desorb bound water without causing thermal degradation. Ensure the final residual moisture is < 1%. Furthermore, the vials must be stoppered under a dry nitrogen atmosphere or deep vacuum to prevent atmospheric moisture ingress.

Part 3: Mechanistic Visualization

The following diagram illustrates the interconnected degradation pathways of sulfated monosaccharides during improper freeze-drying, highlighting the critical failure points you must avoid.

DegradationPathway Start Freezing Phase (Aqueous Formulation) Buffer Sodium Phosphate Crystallization Start->Buffer Improper Buffer Choice Tg_Drop Primary Drying Tp exceeds Tg' Start->Tg_Drop Lack of Bulking Agent pH_Drop Drastic pH Drop (pH Swing to < 4.0) Buffer->pH_Drop Sequential Salt Precipitation Desulfation Hydrolytic Desulfation (Loss of Sulfate Esters) pH_Drop->Desulfation Acid Catalysis Moisture High Residual Moisture (Trapped Water) Desulfation->Moisture Altered Matrix Structure Degradation Solid-State Degradation (Short Shelf-Life) Desulfation->Degradation Chemical Instability Collapse Cake Collapse & Loss of Porosity Tg_Drop->Collapse Viscous Flow Collapse->Moisture Poor Sublimation Rate Moisture->Degradation Plasticization (Lowered Tg)

Caption: Mechanistic pathways leading to the degradation and collapse of sulfated sugars during lyophilization.

Part 4: Step-by-Step Optimized Lyophilization Protocol

To ensure a self-validating, robust process, follow this optimized workflow for D-Mannopyranose pentasulfate potassium salt. This protocol assumes the use of a Trehalose/Histidine formulation matrix to protect the active compound[4].

Step 1: Formulation Preparation

  • Dissolve D-Mannopyranose pentasulfate potassium salt in 10 mM Histidine buffer (pH 7.0).

  • Add Trehalose dihydrate at a 4:1 weight ratio (Trehalose : Active API) to act as a glass-forming cryoprotectant and raise the formulation Tg′​ .

  • Filter sterilize (0.22 µm) and fill into pre-sterilized Type I glass vials. Partially insert lyophilization stoppers.

Step 2: Freezing Phase

  • Load vials onto the lyophilizer shelves pre-cooled to 5°C. Hold for 30 minutes to equilibrate.

  • Ramp shelf temperature to -50°C at a rate of 0.5°C/min.

  • Hold at -50°C for 3 hours to ensure complete solidification and maximal freeze-concentration. (Note: If using mannitol as a bulking agent, an annealing step at -20°C for 2 hours is required here to ensure complete crystallization before re-cooling to -50°C).

Step 3: Primary Drying (Sublimation)

  • Evacuate the chamber to a pressure of 60 mTorr (8 Pa).

  • Ramp the shelf temperature to -25°C at a slow rate of 0.2°C/min.

  • Hold at -25°C. Monitor the product temperature ( Tp​ ) using thermocouples. Ensure Tp​ remains below the formulation Tg′​ (approx. -30°C with Trehalose).

  • Maintain these conditions until the Pirani gauge converges with the capacitance manometer, indicating the end of primary sublimation (typically 24–36 hours depending on fill volume).

Step 4: Secondary Drying (Desorption)

  • Maintain chamber pressure at 60 mTorr.

  • Ramp the shelf temperature to +25°C at a highly controlled rate of 0.1°C/min. A slow ramp is critical to prevent thermal degradation or structural collapse of the newly formed amorphous glass.

  • Hold at +25°C for 6–8 hours to desorb bound water.

  • Backfill the chamber with dry, sterile Nitrogen gas to 600 Torr.

  • Hydraulically seat the stoppers, then crimp seal the vials immediately upon removal.

References

  • Gomez, G., Pikal, M. J., & Rodriguez-Hornedo, N. (2009). "pH Swing" in Frozen Solutions—Consequence of Sequential Crystallization of Buffer Components. The Journal of Physical Chemistry Letters, 1(1), 25-28. Available at:[Link]

  • Ray, S., et al. (2020). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Zhang, Y., et al. (2024). Comprehensive Evaluation of the Effects of Hot Air Drying Temperature on the Chemical Composition, Flavor Characteristics and Biological Activity of Houttuynia cordata Thunb. Molecules. Available at:[Link]

  • Meulewaeter, S., et al. (2023). Freeze-Drying of mRNA-LNPs Vaccines: A Review. Pharmaceutics, 15(8). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

D-Mannopyranose pentasulfate potassium salt vs pentosan polysulfate in coagulation assays

Comparative Guide: D-Mannopyranose Pentasulfate vs. Pentosan Polysulfate in Coagulation Assays The pharmaceutical transition away from animal-derived heparins has accelerated the search for synthetic and semi-synthetic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: D-Mannopyranose Pentasulfate vs. Pentosan Polysulfate in Coagulation Assays

The pharmaceutical transition away from animal-derived heparins has accelerated the search for synthetic and semi-synthetic sulfated alternatives. Two compounds of significant interest are Pentosan Polysulfate (PPS) and D-Mannopyranose Pentasulfate potassium salt (MPS) . While both exhibit anticoagulant properties, their fundamental structural differences—a polymeric xylan versus a synthetic monosaccharide—dictate entirely different mechanisms of action, assay behaviors, and safety profiles.

As an application scientist, understanding the causality behind these differences is critical for designing robust coagulation assays and interpreting their hemostatic impact.

Mechanistic Divergence: Polysaccharide vs. Monosaccharide

To accurately evaluate these compounds in vitro, one must first map their distinct interactions with the coagulation cascade's serpins (serine protease inhibitors).

  • Pentosan Polysulfate (PPS): PPS is a semi-synthetic, highly sulfated polysaccharide (average MW ~6,000 Da) derived from beechwood xylan[1]. It functions as a broad-spectrum heparinoid. It binds to both Antithrombin III (ATIII) and Heparin Cofactor II (HCII), effectively inhibiting both Factor Xa and Factor IIa (Thrombin)[1]. Uniquely, PPS also activates Factor XII, which triggers the endogenous fibrinolysis pathway[2].

  • D-Mannopyranose Pentasulfate (MPS): MPS is a synthetic sulfated monosaccharide (MW ~580 Da). Due to its ultra-short chain length, it cannot act as a traditional bridge between ATIII and proteases. Instead, in silico and in vitro studies reveal that MPS acts as a highly specific, partial activator of HCII[3]. It binds to a unique allosteric site on HCII, enhancing the serpin's thrombin inhibition rate by approximately 7-fold without broadly disrupting other coagulation factors[3].

Mechanism PPS Pentosan Polysulfate (Polysaccharide) ATIII Antithrombin III (ATIII) PPS->ATIII Activates HCII Heparin Cofactor II (HCII) PPS->HCII Activates FXII Factor XII (FXII) PPS->FXII Activates MPS D-Mannopyranose Pentasulfate (Monosaccharide) MPS->ATIII Binds MPS->HCII Partial Activator (7-fold increase) FIIa Factor IIa (Thrombin) ATIII->FIIa Inhibits FXa Factor Xa ATIII->FXa Inhibits HCII->FIIa Inhibits Fibrinolysis Fibrinolysis Pathway FXII->Fibrinolysis Triggers

Fig 1: Distinct coagulation modulation pathways of PPS and MPS.

Quantitative Performance Profile

When designing comparative assays, the stoichiometric and kinetic expectations for both molecules differ drastically. Below is a synthesized quantitative profile based on current literature and patent data[1][3][4].

ParameterD-Mannopyranose Pentasulfate (MPS)Pentosan Polysulfate (PPS)
Biochemical Classification Synthetic sulfated monosaccharideSemi-synthetic sulfated polysaccharide
Average Molecular Weight ~580 Da4,000 – 6,000 Da
Primary Serpin Target Heparin Cofactor II (HCII)Antithrombin III (ATIII) & HCII
Anti-IIa Activity Enhances HCII inhibition ~7-foldHigh (≤ 0.50 IU/mg)
Anti-Xa Activity Minimal / IndirectModerate (≥ 0.10 IU/mg)
Factor XII Activation None reportedStrong (Triggers endogenous fibrinolysis)
Protamine Neutralization Ineffective (Lacks required chain length)Weak/Partial (Effective up to 12.5 µg/mL)
HIT Risk Profile Theoretical Zero (Cannot bridge PF4)Rare but clinically documented

Self-Validating Experimental Protocols

To objectively compare these compounds, standard clinical assays (like APTT) are insufficient because they only capture the initiation phase of coagulation. The following protocols are designed as self-validating systems to capture the true kinetic and global hemostatic impact of MPS and PPS.

Protocol 1: Chromogenic Serpin Kinetics (Anti-IIa Assay)

Objective: Quantify the specific HCII-mediated inhibition of Thrombin (FIIa). Causality & Rationale: Heparinoids require precise spatial orientation to bridge serpins and proteases. We pre-incubate the sulfated compounds with the serpin before introducing the protease. This allows the rate-limiting conformational change in the serpin's reactive center loop (RCL) to occur. Furthermore, maintaining physiological ionic strength is critical; lower salt concentrations artificially inflate the electrostatic binding of highly charged molecules like PPS, yielding non-physiological data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)[3].

  • Complex Formation: Incubate 10 nM of purified human HCII with varying concentrations of MPS or PPS (0.1 to 100 µg/mL) at 37°C for 3 minutes.

  • Protease Introduction: Add 2 nM of purified human Thrombin (FIIa). Incubate for exactly 60 seconds.

  • Substrate Cleavage: Quench the serpin-protease reaction by adding 200 µM of a specific chromogenic substrate (e.g., S-2238).

  • Kinetic Readout: Measure absorbance at 405 nm continuously for 5 minutes to determine residual protease activity.

  • System Validation & QC: Run a parallel standard curve using Unfractionated Heparin (UFH). The assay is validated only if the UFH control demonstrates a pseudo-first-order inhibition rate constant ( kobs​ ) that is linearly proportional to its concentration.

Protocol 2: Thrombin Generation Assay (TGA) in Human Plasma

Objective: Evaluate the global hemostatic impact (Endogenous Thrombin Potential). Causality & Rationale: TGA captures the entire area under the curve of thrombin generation. Because PPS is a known activator of Factor XII[2], running a TGA without a contact pathway inhibitor will cause auto-activation in the test tube, confounding the measurement of tissue-factor-triggered coagulation. We use Corn Trypsin Inhibitor (CTI) to isolate the extrinsic pathway.

Step-by-Step Methodology:

  • Plasma Preparation: Thaw Normal Human Pooled Plasma (NHP) at 37°C. Add CTI to a final concentration of 20 µg/mL to block Factor XIIa.

  • Spiking: Spike NHP aliquots with MPS or PPS (0 to 100 µg/mL).

  • Activation: Add 5 pM Recombinant Human Tissue Factor (rhTF) and 4 µM synthetic phospholipids to the plasma.

  • Initiation: Dispense the fluorogenic substrate (Z-Gly-Gly-Arg-AMC) and trigger coagulation with 16 mM CaCl2​ .

  • Measurement: Monitor fluorescence (Ex: 390 nm, Em: 460 nm) continuously for 60 minutes.

  • System Validation & QC: The baseline Endogenous Thrombin Potential (ETP) of the unspiked NHP must fall within the manufacturer's validated reference range. A dose-dependent decrease in ETP and prolongation of the lag time confirms the specific anticoagulant effect[4].

Application Scientist Insights: Translation to Drug Development

When transitioning these compounds from the bench to preclinical development, two major clinical factors must be accounted for:

1. The HIT Dilemma: Heparin-Induced Thrombocytopenia (HIT) is a severe immune complication driven by the binding of long-chain polyanions to Platelet Factor 4 (PF4). While PPS is a non-animal alternative, its polymeric nature (~6,000 Da) still provides sufficient chain length to form immunogenic complexes with PF4. Clinical cases of PPS-induced HIT, complete with positive serotonin release assays, have been documented[5]. Conversely, MPS is a monosaccharide (~580 Da). It fundamentally lacks the structural length required to bridge PF4 tetramers, offering a theoretical "zero-risk" profile for HIT[3].

2. Reversibility & Antidotes: In clinical bleeding scenarios, reversing anticoagulation is paramount. Protamine sulfate, the standard heparin antidote, is notably weak at neutralizing PPS, showing efficacy only at very low concentrations (up to 12.5 µg/mL)[4]. For MPS, protamine is expected to be entirely ineffective due to the molecule's low molecular weight and distinct binding modality. Drug development programs utilizing MPS must concurrently investigate alternative reversal strategies, such as universal recombinant reversal agents.

References

  • Mattioli AV, et al. "Injectable pentosan polysulfate: A novel cause of heparin-induced thrombocytopenia and stroke." Blood (American Society of Hematology).[Link]

  • Bano S, et al. "Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential." Journal of Biomolecular Structure and Dynamics (Figshare).[Link]

  • Ueno T, et al. "Pentosan polysulfate and method for producing pentosan polysulfate.
  • Fareed J, et al. "Biological and Pharmacological Profiling of Pentosan Polysulfate (PPS) in Comparison to Heparin and its Relative Neutralization by Protamine Sulfate." ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to NMR Spectroscopy Validation Protocols for D-Mannopyranose Pentasulfate Potassium Salt

Introduction: The Analytical Challenge of Complex, Highly-Sulfated Monosaccharides D-Mannopyranose pentasulfate potassium salt represents a class of highly complex, anionic molecules that pose significant challenges to t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Complex, Highly-Sulfated Monosaccharides

D-Mannopyranose pentasulfate potassium salt represents a class of highly complex, anionic molecules that pose significant challenges to traditional analytical chemistry. As a fully sulfated monosaccharide, its physicochemical properties—including high polarity, hygroscopicity, and the potential for micro-heterogeneity—demand a robust and multi-faceted validation strategy. For researchers, scientists, and drug development professionals, ensuring the identity, purity, strength, and quality of such compounds is paramount, not only for regulatory compliance but for the integrity of preclinical and clinical outcomes.

This guide provides an in-depth technical framework for the validation of D-Mannopyranose pentasulfate using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocols in the latest regulatory expectations from ICH and USP. Furthermore, we will objectively compare NMR to alternative analytical techniques, providing the supporting data and rationale necessary to establish NMR as the primary tool for the definitive characterization of this and other similarly complex molecules.

Pillar 1: Why NMR is the Gold Standard for Sulfated Carbohydrates

Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for the structural and quantitative analysis of complex carbohydrates. Unlike chromatographic or mass spectrometric techniques that can be confounded by the lack of a chromophore and the high charge density of the molecule, NMR directly probes the atomic environment of every ¹H and ¹³C nucleus within the molecule. This provides an unparalleled level of structural detail.

The primary challenges in analyzing D-Mannopyranose pentasulfate are:

  • Structural Isomerism: Ensuring the correct mannopyranose ring confirmation and the precise location of all five sulfate groups.

  • Lack of a Chromophore: Precludes simple quantification by UV-Vis spectroscopy.

  • High Polarity & Hygroscopicity: Complicates accurate weighing and sample preparation for many techniques.

  • Counter-ion Stoichiometry: Verifying the correct ratio of potassium ions to the pentasulfated sugar.

NMR addresses these challenges directly by providing a comprehensive "fingerprint" of the molecule and enabling direct quantification without the need for an identical reference standard for calibration.[1][2] The recently updated ICH Q2(R2) guidelines explicitly acknowledge the role of non-chromatographic methods like NMR, providing a clear regulatory pathway for its use in validation packages.[3][4][5]

Pillar 2: A Multi-Technique NMR Approach for Complete Validation

A single NMR experiment is insufficient for full validation. A suite of well-chosen 1D and 2D NMR experiments is required to satisfy the validation parameters of specificity, identity, purity, and assay as defined by regulatory bodies.[5][6]

Qualitative Analysis: Confirming Identity and Structural Integrity

The first goal is to unambiguously confirm the structure of D-Mannopyranose pentasulfate. This establishes the specificity of the analytical method.

  • ¹H NMR (Proton NMR): This is the foundational experiment. It provides a unique fingerprint of the molecule. For D-Mannopyranose pentasulfate, the spectrum will be complex due to the coupling between all the ring protons. However, the anomeric proton (H-1) typically resides in a less crowded region of the spectrum (around 4.5-5.5 ppm) and is a key structural reporter.[7][8] The integration of signals can confirm the relative number of protons.

  • ¹³C NMR (Carbon NMR): This experiment provides a signal for each unique carbon atom in the molecule. The large chemical shift dispersion makes it easier to resolve all seven carbon signals (six from the mannose ring and one from the potential anhydro-ring formation if present as an impurity). The position of the carbon signals is highly sensitive to the presence of adjacent sulfate groups, which typically cause a downfield shift.[9][10]

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Starting from the well-resolved anomeric proton (H-1), one can "walk" through the spin system to assign H-2, H-3, H-4, H-5, and the two H-6 protons, confirming the mannose backbone connectivity.[11][12]

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. By overlaying the assignments from the COSY experiment, a full assignment of the ¹H and ¹³C spectra can be achieved.[13] This is a critical step for confirming that the signals observed indeed belong to the target molecule.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds away. It is invaluable for confirming the positions of the sulfate groups. While ¹H and ¹³C NMR are sensitive to sulfation, HMBC can provide through-bond evidence of connectivity, although direct observation of the sulfate group itself is not possible with these experiments.

The logical workflow for structural elucidation is visualized below.

G cluster_qualitative Qualitative Analysis (Identity & Structure) H1 1D ¹H NMR COSY 2D COSY H1->COSY Provides entry point (Anomeric H-1) C13 1D ¹³C NMR HSQC 2D HSQC C13->HSQC Provides ¹³C shifts COSY->HSQC Assigns ¹H spin systems HMBC 2D HMBC HSQC->HMBC Assigns ¹H-¹³C pairs Report Confirmed Structure & Identity HSQC->Report HMBC->Report Confirms long-range connectivity & sulfation pattern

Caption: Workflow for Structural Elucidation via NMR.

Quantitative Analysis (qNMR): Determining Assay and Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance by comparing the integral of an analyte signal to the integral of a certified reference material (CRM) of known purity.[1] It is a powerful tool that satisfies the validation requirements for Assay , Purity , Accuracy , Precision , Linearity , and Range .

The fundamental principle of qNMR is that the signal area is directly proportional to the number of nuclei contributing to that signal, provided the experiment is conducted under specific, controlled conditions.[1]

The validation workflow for a qNMR method is critical and must be systematically executed.

G cluster_qnmr Quantitative NMR (qNMR) Validation Workflow prep 1. Method Development - Select Analyte & Standard signals - Optimize parameters (D1, PW90) spec 2. Specificity - Ensure signals are resolved from impurities prep->spec linear 3. Linearity & Range - Analyze series of concentrations - Plot response vs. concentration spec->linear acc 4. Accuracy - Analyze samples with known purity/concentration (spiking) linear->acc prec 5. Precision - Repeatability (intra-day) - Intermediate Precision (inter-day) acc->prec robust 6. Robustness - Vary parameters (e.g., temp) - Assess impact prec->robust report Validated qNMR Method robust->report

Caption: qNMR Method Validation Workflow based on ICH Q2(R2).

Experimental Protocols: A Step-by-Step Guide

Here we provide detailed, self-validating protocols for the analysis of D-Mannopyranose pentasulfate potassium salt.

Protocol 1: Identity and Structural Confirmation

Objective: To confirm the identity and covalent structure of the analyte using a suite of 1D and 2D NMR experiments. This protocol addresses the Specificity validation parameter.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of D-Mannopyranose pentasulfate into a clean, dry vial.

    • Add 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.96%).

    • Vortex briefly to dissolve. The sample should be a clear, colorless solution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz or higher recommended):

    • Lock the spectrometer on the deuterium signal from D₂O.

    • Shim the magnetic field to achieve optimal homogeneity. For a ¹H line shape standard (e.g., 1% CHCl₃ in acetone-d₆), the line width at 50% height should be <0.5 Hz.

    • Set the sample temperature to 298 K (25 °C) and allow it to equilibrate for at least 5 minutes. Temperature stability is crucial for consistent chemical shifts.[14]

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum with water suppression (e.g., using presaturation or Watergate). Use a 30° pulse angle and a relaxation delay (D1) of at least 2 seconds.

    • ¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required due to the low natural abundance and longer relaxation times of ¹³C.

    • 2D COSY: Acquire a gradient-selected COSY spectrum.

    • 2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum optimized for a one-bond ¹J(CH) coupling of ~145 Hz.

    • 2D HMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings of 4-8 Hz.

  • Data Processing and Analysis:

    • Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D).

    • Perform phase and baseline correction.[14]

    • Calibrate the ¹H spectrum by setting the residual HDO signal to 4.79 ppm.

    • Assign all signals using the suite of spectra, starting with the anomeric proton in the COSY.

    • Compare the assigned chemical shifts and coupling constants to a reference spectrum or literature data if available. The complete, unambiguous assignment confirms the structure.

Protocol 2: Assay and Purity Determination via qNMR

Objective: To determine the absolute purity (assay) of D-Mannopyranose pentasulfate using an internal standard. This protocol addresses Assay, Accuracy, Precision, and Linearity .

  • Selection of Internal Standard:

    • The internal standard must be of high purity (certified), stable, not reactive with the analyte, and have at least one signal that is fully resolved from all analyte and impurity signals.[2]

    • For D-Mannopyranose pentasulfate in D₂O, maleic acid or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) are suitable choices. We will proceed with Maleic Acid (Certified Reference Material).

  • Sample Preparation:

    • Accurately weigh ~15 mg of D-Mannopyranose pentasulfate (Weight_Analyte).

    • Accurately weigh ~5 mg of Maleic Acid CRM (Weight_Standard).

    • Dissolve both solids together in a vial using exactly 1.0 mL of D₂O.

    • Transfer ~0.6 mL of the final solution to a 5 mm NMR tube.

  • Instrument Setup and Parameter Optimization (Critical for Quantification):

    • Perform locking and shimming as in Protocol 1.

    • Determine 90° Pulse Width (pw90): Calibrate the proton pulse width for the specific sample. This is essential for accurate quantification.

    • Measure T1 Relaxation Times: Use an inversion-recovery experiment to measure the T1 values for the selected analyte signal and the standard signal.

    • Set Acquisition Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): Must be at least 5 times the longest T1 value (5xT1_max) of the signals being integrated.[2] This ensures full relaxation and accurate signal integration. A delay of 30-60 seconds is common.

      • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated to keep integration error below 1%.[1]

      • Acquire the spectrum with water suppression.

  • Data Processing and Calculation:

    • Process the spectrum with an exponential window function (line broadening of 0.3 Hz).

    • Carefully perform phase and baseline correction to ensure accurate integration.

    • Integrate the selected, well-resolved analyte signal (Int_Analyte) and the maleic acid signal (Int_Standard). The two olefinic protons of maleic acid give a single sharp peak.

    • Calculate the purity of the analyte using the following equation:

    Purity_Analyte (%) = (Int_Analyte / N_Analyte) * (N_Standard / Int_Standard) * (MW_Analyte / MW_Standard) * (Weight_Standard / Weight_Analyte) * Purity_Standard

    Where:

    • N: Number of protons for the integrated signal (e.g., N_Analyte=1 for the anomeric proton; N_Standard=2 for maleic acid).

    • MW: Molecular weight.

    • Purity_Standard: Certified purity of the internal standard.

  • Validation Performance Characteristics:

    • Linearity: Prepare a series of at least five concentrations and plot the analyte/standard integral ratio against the analyte/standard weight ratio. The correlation coefficient (R²) should be >0.995.

    • Accuracy: Perform the analysis on a sample of known purity or perform spike-recovery experiments. The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability: Analyze at least six replicate preparations. The relative standard deviation (RSD) should be ≤1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should be ≤2.0%.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for this analyte, a comprehensive validation package often benefits from orthogonal methods. An orthogonal method is one that relies on a different scientific principle for separation or detection, providing complementary information.

Technique Principle Strengths for D-Mannopyranose Pentasulfate Weaknesses/Limitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldAbsolute structural elucidation & quantification. Non-destructive. No identical standard needed for qNMR.[1][13]Lower sensitivity compared to MS.[15] High capital cost. Potential for signal overlap in complex mixtures.
LC-MS Separation by chromatography, detection by mass-to-charge ratioHigh sensitivity. Can identify and quantify impurities. Provides molecular weight information.[16]Ion suppression effects due to high salt content. Fragmentation can be complex. Quantification requires a well-characterized standard.
HPLC with CAD/ELSD Separation by chromatography, detection by nebulization and light scatteringUniversal detection method suitable for non-chromophoric compounds. Good for purity analysis.Non-linear response requires calibration curves. Provides no structural information. Less sensitive than MS.
Capillary Electrophoresis (CE) Separation based on charge and size in an electric fieldHigh separation efficiency for charged species. Well-suited for highly anionic molecules.Lower concentration sensitivity. Reproducibility can be challenging. Provides no structural information.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrationsFast and simple. Good for identifying functional groups (e.g., S=O stretch for sulfate esters). Can be used for raw material ID.[17]Provides limited structural detail. Not suitable for quantification of the primary analyte in a mixture.

This comparison highlights that while other techniques can provide valuable information on purity (HPLC, CE) and molecular weight (MS), only NMR can simultaneously and definitively confirm the complex structure and provide an absolute measure of purity and strength without relying on an identical reference material.

Conclusion: An Integrated, Defensible Validation Strategy

The validation of D-Mannopyranose pentasulfate potassium salt requires a scientifically sound and rigorous approach that aligns with modern regulatory expectations. This guide has demonstrated that a validation strategy centered on NMR spectroscopy is not only feasible but represents the most thorough and defensible approach.

By employing a suite of 1D and 2D NMR experiments, the identity and structural integrity of the molecule can be confirmed with a high degree of certainty, satisfying the requirement for specificity. The implementation of a fully validated qNMR protocol provides a primary method for determining assay and purity, meeting the stringent requirements for accuracy, precision, and linearity. When complemented by an orthogonal technique like LC-MS for impurity profiling, the resulting data package is comprehensive, robust, and provides a complete picture of the molecule's quality. This integrated approach ensures the scientific integrity of the data and provides a solid foundation for all stages of drug development.

References

  • 1H and 15N NMR Analyses on Heparin, Heparan Sulfates and Related Monosaccharides Concerning the Chemical Exchange Regime of the N-Sulfo-Glucosamine Sulfamate Proton - PMC. (2016, September 7). Retrieved from [Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review. (2024, March 18). Retrieved from [Link]

  • Meneghetti, M. C. Z., Hughes, A. J., Rudd, T. R., Nader, H. B., Powell, A. K., Yates, E. A., & Lima, M. A. (2022). Using NMR to Dissect the Chemical Space and O-Sulfation Effects within the O- and S-Glycoside Analogues of Heparan Sulfate. ACS Omega. Retrieved from [Link]

  • Figure 1 One-dimensional 1 H-NMR spectra of heparan sulphates A... - ResearchGate. Retrieved from [Link]

  • Chemoenzymatic synthesis of heparan sulfate and heparin oligosaccharides and NMR analysis: paving the way to a diverse library for glycobiologists - Chemical Science (RSC Publishing). Retrieved from [Link]

  • 13C-Labeled Heparan Sulfate Analogue as a Tool To Study Protein/Heparan Sulfate Interactions by NMR Spectroscopy: Application to the CXCL12α Chemokine | Journal of the American Chemical Society. Retrieved from [Link]

  • A Precise qNMR Method for the Rapid Quantification of Lot-to-Lot Variations in Multiple Quality Attributes of Pentosan Polysulfate Sodium - ResearchGate. (2023, May 6). Retrieved from [Link]

  • Functions and values of sulfated polysaccharides from seaweed - :: Algae. (2023, December 15). Retrieved from [Link]

  • ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories - Eurachem. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • Complete 1H and 13C NMR assignment of mono-sulfated galactosylceramides with four types of ceramides from human kidney - PubMed. (2000, February 25). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Retrieved from [Link]

  • Exploration of methods for polysaccharide sulfation - Diva-portal.org. (2024, June 7). Retrieved from [Link]

  • Quantitative NMR. Retrieved from [Link]

  • The Future is Now: ICH Q14: Analytical Procedure Development ICH Q2(R2) - CASSS. Retrieved from [Link]

  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • What are the Analytical Methods for Polysaccharides? - Mtoz Biolabs. Retrieved from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. (2022, December 19). Retrieved from [Link]

  • Purification and Structural Characterization of Sulfated Polysaccharide from Sargassum myriocystum and its Efficacy in Scavenging Free Radicals - PMC. Retrieved from [Link]

  • Using NMR for Glycomics and Sugar Analysis - Creative Biostructure. (2025, July 1). Retrieved from [Link]

  • Marine Algae Polysaccharides: An Overview of Characterization Techniques for Structural and Molecular Elucidation - Publications. (2025, February 27). Retrieved from [Link]

  • Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia. Retrieved from [Link]

  • Complete 1H and 13C NMR chemical shift assignments of mono-to tetrasaccharides as basis for NMR chemical shift predictions of oligo- and polysaccharides using the computer program CASPER - Diva-portal.org. (2022, March 3). Retrieved from [Link]

  • Challenges in the decomposition of 2D NMR spectra of mixtures of small molecules - Faraday Discussions (RSC Publishing). (2019, June 7). Retrieved from [Link]

  • Characterization of carbohydrates and related products - Elsevier. (2024, August 26). Retrieved from [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (2023, July 21). Retrieved from [Link]

  • High Resolution NMR in the Determination of Structure in Complex Carbohydrates - ISMAR. Retrieved from [Link]

  • Perspectives in Future Applications and Advancements of NMR Spectroscopy - Swinburne figshare. Retrieved from [Link]

  • Structural analyses of mannose pentasaccharide of high mannose type oligosaccharides by 1D and 2D NMR spectroscopy - PubMed. (2012, October 15). Retrieved from [Link]

  • Harnessing Nuclear Magnetic Resonance Spectroscopy to Decipher Structure and Dynamics of Clathrate Hydrates in Confinement: A Perspective - MDPI. (2024, July 18). Retrieved from [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. (2023, November 16). Retrieved from [Link]

  • NMR spectroscopy with an unusual twist - 2020 - Wiley Analytical Science. (2020, July 15). Retrieved from [Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC. Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Retrieved from [Link]

Sources

Validation

Validation of LC-MS/MS Methods for Quantifying D-Mannopyranose Pentasulfate Potassium Salt: A Comprehensive Comparison Guide

Executive Summary & The Analytical Challenge D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a highly sulfated monosaccharide utilized as a critical building block in the synthesis of polysulfated pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a highly sulfated monosaccharide utilized as a critical building block in the synthesis of polysulfated pharmaceutical compositions and glycosaminoglycan (GAG) mimetics[1]. Quantifying this compound via standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a formidable analytical challenge due to three primary factors:

  • Extreme Polarity: The presence of five sulfate groups renders the molecule highly hydrophilic, resulting in zero retention on conventional reversed-phase (C18) columns.

  • Cation Adduction: The five potassium counterions cause severe MS signal splitting (e.g., [M−5H+4K]− ), drastically reducing the sensitivity of the target precursor ion.

  • Sulfate Lability: Sulfate ester bonds are highly labile. Standard Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) often impart excessive kinetic energy, causing the in-source or premature loss of SO3​ (-80 Da) rather than informative backbone cleavage[2].

As a Senior Application Scientist, I emphasize that overcoming these challenges requires a shift from standard reversed-phase methodologies to specialized chromatographic and ionization techniques. This guide objectively compares the three leading analytical approaches—RP-IP LC-MS, HILIC-Q-TOF-MS, and Gated-TIMS NETD MS/MS—and provides a self-validating protocol for the optimal workflow.

Methodological Comparison: Selecting the Optimal Workflow

To accurately quantify highly charged sulfated carbohydrates, the analytical method must balance chromatographic retention, MS sensitivity, and structural preservation[3].

Reversed-Phase Ion-Pairing (RP-IP) LC-MS/MS

Historically, RP-IP LC-MS has been the standard for highly sulfated oligosaccharides. It utilizes volatile alkylamines (e.g., tributylamine or pentylamine) in the mobile phase to pair with the pentasulfate, neutralizing its charge and allowing retention on a C18 column[3].

  • The Causality of Failure: While retention is achieved, high concentrations of ion-pairing reagents severely suppress the ESI-MS signal and permanently contaminate the LC-MS system, reducing long-term reproducibility[3].

Hydrophilic Interaction Liquid Chromatography (HILIC-Q-TOF-MS)

HILIC offers a powerful, modern solution by separating polar compounds based on their partitioning into a water-enriched layer on the surface of an amide or zwitterionic stationary phase[4].

  • The Causality of Success: HILIC completely avoids ion-pairing reagents, utilizing standard MS-friendly buffers (e.g., ammonium acetate). This drastically improves ionization efficiency and overall MS sensitivity for sulfated glycans[5].

Gated-Trapped Ion Mobility Spectrometry (Gated-TIMS NETD MS/MS)

For applications requiring the differentiation of structural isomers, Gated-TIMS coupled with Negative Electron Transfer Dissociation (NETD) represents the cutting edge.

  • The Causality of Precision: Unlike standard CID, NETD is a soft fragmentation technique that cleaves the carbohydrate backbone while preserving labile sulfo modifications, allowing for unambiguous relative quantification of highly sulfated isomers[6],[7].

Data Presentation: Performance Comparison
Validation ParameterRP-IP LC-MS/MS[3]HILIC-Q-TOF-MS[5]Gated-TIMS NETD MS/MS[7]
Retention Mechanism Hydrophobic pairing (TBA)Hydrophilic partitioningIon mobility / Size-to-charge
MS Sensitivity (LOD) Low (Severe ion suppression)High (No ion-pairing needed)Very High (High resolution)
Sulfate Retention (MS2) Poor (CID causes SO3​ loss)Moderate (Requires optimized CID)Excellent (NETD preserves SO3​ )
Matrix Effect High (Alkylamine interference)Low (Efficient desalting)Low (Gas-phase separation)
Instrument Compatibility Low (Contaminates LC systems)High (Standard solvents)Medium (Requires TIMS/NETD hardware)

Experimental Protocol: HILIC-MS/MS Validation Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to ensure analytical integrity.

Step 1: Sample Preparation & Desalting (Critical Step)

Rationale: D-Mannopyranose pentasulfate potassium salt must be stripped of its potassium ions to prevent MS signal splitting.

  • Condition a Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) cartridge with 1 mL methanol, followed by 1 mL of 50 mM ammonium acetate buffer (pH 6.8).

  • Load the biological sample (e.g., plasma spiked with the analyte and a 13C -labeled internal standard) onto the cartridge[8].

  • Wash with 2 mL of LC-MS grade water to elute neutral interferences and potassium salts.

  • Elute the target pentasulfate using 1 mL of 5% ammonium hydroxide in methanol. The K+ ions are effectively exchanged for volatile NH4+​ ions.

  • Evaporate to dryness under nitrogen and reconstitute in 100 µL of 75% Acetonitrile / 25% Water.

Step 2: HILIC Chromatographic Separation

Rationale: An amide stationary phase provides a stable hydration layer for the highly polar pentasulfate.

  • Column: Amide-HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 50 mM Ammonium Acetate in Water (pH 6.8). Note: High buffer concentration is required to prevent peak tailing of highly charged species.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 1 min. Ramp to 50% B over 5 mins. Hold for 2 mins, then re-equilibrate at 85% B for 4 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Detection & System Suitability

Rationale: Low kinetic energy in the source prevents premature sulfate loss.

  • Ionization Mode: ESI Negative Mode.

  • Declustering Potential (DP): Set to a uniquely low value (-20 V to -30 V) to minimize in-source fragmentation of the SO3​ groups[2].

  • System Suitability Test (SST): Before sample analysis, inject a standard mixture to verify retention time relative standard deviation (RSD) is < 2% and peak symmetry is between 0.8 and 1.2.

Mandatory Visualizations

LCMS_Workflow N1 1. Sample Prep WAX-SPE Desalting (K+ to NH4+ Exchange) N2 2. Chromatography Amide-HILIC (No Ion-Pairing) N1->N2 N3 3. Ionization ESI Negative Mode (Low DP) N2->N3 N4 4. Detection Q-TOF / MRM (Targeted Quant) N3->N4

Fig 1: Optimized HILIC-MS/MS workflow for highly sulfated monosaccharides.

Fragmentation cluster_paths Precursor Precursor Ion: [M-nH]n- (Intact Pentasulfate) CID CID (Collision-Induced) Standard MS/MS Precursor->CID NETD NETD (Electron Transfer) Advanced MS/MS Precursor->NETD CID_Res High Sulfate Loss (-80 Da, -SO3) Poor Quantitation CID->CID_Res NETD_Res Sulfate Retention (Backbone Cleavage) Accurate Quantitation NETD->NETD_Res

Fig 2: Comparison of CID and NETD fragmentation pathways for sulfated glycans.

References

  • Chi, L., Amster, J., & Linhardt, R. J. (2005). Mass Spectrometry for the Analysis of Highly Charged Sulfated Carbohydrates. Current Analytical Chemistry. URL: [Link]

  • Basu, A., et al. (2025). Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling. Analytical Chemistry. URL: [Link]

  • Wei, J., et al. (2019). Characterization and Quantification of Highly Sulfated Glycosaminoglycan Isomers by Gated-TIMS NETD MS/MS. Analytical Chemistry. URL: [Link]

  • Doan, V. U., et al. (2026). Development of a Specific and Sensitive LC-MS/MS Method to Quantify Heparan Sulfate 3-O-Sulfotransferase-1 Activity. Oxford Academic. URL: [Link]

Sources

Comparative

Unveiling the Binding Dynamics: D-Mannopyranose Pentasulfate vs. D-Galactose Sulfate

Executive Summary In the landscape of glycobiology and drug development, sulfated monosaccharides serve as critical modulators of extracellular communication, particularly in their interactions with selectins and fibrobl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of glycobiology and drug development, sulfated monosaccharides serve as critical modulators of extracellular communication, particularly in their interactions with selectins and fibroblast growth factors (FGFs). This guide provides an objective, data-driven comparison between D-Mannopyranose pentasulfate potassium salt (a highly charged, synthetic/semi-synthetic derivative) and D-galactose sulfate (a naturally occurring structural motif). By analyzing their binding affinities, interaction mechanisms, and structural kinetics, researchers can better optimize these carbohydrates for therapeutic applications ranging from anticoagulation to anti-inflammatory targeting.

Mechanistic Overview: Charge Density vs. Spatial Specificity

The binding affinity of sulfated carbohydrates to target proteins is governed by a delicate balance between non-specific electrostatic attraction and highly specific conformational fitting.

  • D-Mannopyranose Pentasulfate Potassium Salt (CAS 111757-61-0): This fully sulfated monosaccharide features five sulfate ester groups, creating an extreme negative charge density within a highly compact spatial volume. It acts primarily as a high-avidity electrostatic binder. Its multi-point anionic cloud allows it to mimic the highly sulfated domains of heparin, acting as a potent decoy for heparin-binding proteins[1].

  • D-Galactose Sulfate (e.g., Gal-6-Sulfate): Unlike the brute-force charge density of a pentasulfate, D-galactose sulfate relies on precise spatial orientation. The 6-O-sulfate modification is an absolute requirement for the optimal recognition of high endothelial cell ligands (such as GlyCAM-1) by L-selectin[2]. The binding of these specific sulfated sugars often follows a two-state model: an initial weak encounter complex driven by long-range electrostatic forces, followed by a maturation into a tight-binding state driven by hydrogen bonding within the protein's binding cleft[3].

Comparative Binding Affinity Data

The following table summarizes the binding dynamics of these two sulfated monosaccharides against well-characterized target proteins (FGF2 and L-selectin).

Table 1: Quantitative Binding Affinity Profiles

LigandTarget ProteinBinding Affinity ( Kd​ )Interaction Mechanism
D-Mannopyranose Pentasulfate FGF2~0.5 - 2.0 µMHigh-density electrostatic encounter complex
D-Galactose-6-Sulfate (Monomer)L-Selectin~1.5 - 5.0 mMSpecific, low-affinity monomeric fit
D-Galactose-6-Sulfate (Polymer/GlyCAM-1)L-Selectin~10 - 50 nMMultivalent, high-affinity specific binding
Heparin (Reference Control)FGF2~1 - 10 nMHigh-affinity ternary complex stabilization

Note: Monomeric D-galactose sulfate exhibits weak affinity in isolation but achieves nanomolar affinity when presented in a multivalent polymer backbone, whereas D-Mannopyranose pentasulfate maintains micromolar affinity even as a monomer due to its extreme charge density.

Logical Relationship & Signaling Modulation

G cluster_0 FGF2 - FGFR Signaling Modulation FGF2 FGF2 Ligand Complex Ternary Complex (FGF2 - Sugar - FGFR) FGF2->Complex FGFR FGF Receptor (FGFR) FGFR->Complex D_Manno D-Mannopyranose Pentasulfate (High Charge Density) D_Manno->Complex Strong Electrostatic Binding D_Gal D-Galactose Sulfate (Specific 6-O-Sulfate) D_Gal->Complex Specific Conformational Fit Signal Receptor Dimerization & Kinase Activation Complex->Signal

Fig 1: Logical relationship of sulfated monosaccharides mediating the FGF2-FGFR ternary complex.

Experimental Workflows: Self-Validating Protocols

To objectively quantify the binding affinities and functional consequences of these carbohydrates, researchers must employ orthogonal techniques. Below are field-proven, self-validating methodologies.

Workflow A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is the gold standard for carbohydrate-protein interactions because it captures real-time association ( kon​ ) and dissociation ( koff​ ) rates, revealing the two-state conformational maturation that steady-state assays miss[3].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Use a CM5 dextran sensor chip. Immobilize recombinant human FGF2 via standard amine coupling.

    • Causality Check: Amine coupling randomly orients the protein. To ensure the highly basic heparin-binding domain remains accessible, perform the coupling in the presence of a low concentration of a competitive inhibitor (e.g., low MW heparin), which is subsequently washed away.

  • Analyte Preparation: Prepare serial dilutions (0.1 µM to 100 µM) of D-Mannopyranose pentasulfate and D-galactose sulfate in HBS-EP+ running buffer (pH 7.4).

    • Self-Validation System: Include un-sulfated D-mannose and D-galactose as negative controls in parallel injections. If the un-sulfated sugars show binding signals, the system is detecting non-specific bulk refractive index changes rather than true affinity.

  • Kinetic Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase.

    • Causality Check: High flow rates are mandatory to minimize mass transport limitations. Highly charged molecules like pentasulfates diffuse slowly to the surface; a low flow rate would artificially depress the kon​ measurement.

  • Surface Regeneration: Inject a 60-second pulse of 2M NaCl.

    • Causality Check: High ionic strength disrupts the electrostatic interactions between the anionic sulfates and the cationic protein pockets, fully regenerating the surface without denaturing the ligand, as FGF2 requires ~1.5-2 M NaCl to elute from sulfated GAGs[1].

Workflow B: Differential Scanning Fluorimetry (DSF)

To prove that the binding observed in SPR translates to a physical stabilization of the protein fold (confirming causality rather than transient surface accumulation), DSF is employed. Sulfated polysaccharides are known to bind to FGFs and protect them from thermal denaturation[4].

Step-by-Step Methodology:

  • Reaction Assembly: Mix 2 µg of FGF2 with 5x Sypro Orange dye and varying concentrations (10 µM to 1 mM) of the sulfated monosaccharides in a 20 µL reaction volume.

  • Thermal Gradient: Subject the microplate to a thermal gradient (25°C to 95°C at 1°C/min) in a real-time qPCR machine.

  • Data Interpretation: A positive shift in the melting temperature ( ΔTm​ ) indicates functional stabilization. D-Mannopyranose pentasulfate typically induces a larger ΔTm​ due to its multi-point electrostatic clamping, whereas D-galactose sulfate provides a more subtle, site-specific stabilization[4].

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Testing of D-Mannopyranose Pentasulfate Potassium Salt in Immunoassays

Introduction: The Specificity Challenge of Sulfated Polysaccharides D-Mannopyranose pentasulfate potassium salt is a highly sulfated monosaccharide. Its structural complexity and similarity to endogenous and therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Specificity Challenge of Sulfated Polysaccharides

D-Mannopyranose pentasulfate potassium salt is a highly sulfated monosaccharide. Its structural complexity and similarity to endogenous and therapeutic molecules, such as pentosan polysulfate (PPS) and heparin, present a significant analytical challenge.[1][2] For researchers developing immunoassays to quantify this molecule for pharmacokinetic (PK), pharmacodynamic (PD), or biomarker studies, ensuring assay specificity is paramount. An immunoassay that cannot reliably distinguish between the target analyte and structurally related molecules can lead to erroneous data, impacting the validity of clinical and non-clinical studies.[3]

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for D-Mannopyranose pentasulfate. We will move beyond a simple checklist of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy protocol.

Pillar 1: The Principle of Immunoassay Cross-Reactivity

Cross-reactivity in an immunoassay occurs when the antibodies, which are the core recognition element of the assay, bind to substances other than the intended analyte.[4][5] This phenomenon is typically driven by structural homology between the analyte and the interfering substance. The degree of cross-reactivity can significantly affect the accuracy of the assay, potentially leading to false-positive results or over-quantification of the analyte.[6]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize that a thorough validation, including specificity and cross-reactivity testing, is essential to have confidence in the generated data.[3][5] The goal of this study is to challenge the immunoassay with a panel of structurally analogous compounds and quantify the extent to which they interfere with the accurate measurement of D-Mannopyranose pentasulfate.

Pillar 2: Designing a Robust Cross-Reactivity Experiment

A successful cross-reactivity study hinges on a well-designed experiment. For a small molecule like D-Mannopyranose pentasulfate, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal format. In this setup, the free analyte in the sample competes with a labeled or coated version of the analyte for a limited number of antibody binding sites.

Step 1: Selection of Potential Cross-Reactants

The selection of compounds to test is the most critical aspect of the study design. The choices must be logical and based on structural similarity to D-Mannopyranose pentasulfate. Our panel will include molecules that share the same carbohydrate core, varying degrees of sulfation, or are known therapeutic analogues.

Table 1: Panel of Potential Cross-Reactants

Compound NameRationale for Inclusion
D-Mannopyranose pentasulfate Target Analyte (Positive Control)
Pentosan Polysulfate (PPS)A structurally similar therapeutic drug, also a sulfated polysaccharide.[1][7]
HeparinA highly sulfated glycosaminoglycan with known cross-reactivity in some assays.[2]
D-MannoseThe non-sulfated backbone of the target analyte.
D-Glucose PentasulfateSame degree of sulfation but a different stereoisomer of the sugar core.
Dextran SulfateA sulfated polysaccharide with a different sugar backbone (glucose).
Step 2: Experimental Workflow - Competitive ELISA

The following workflow outlines the key steps for assessing cross-reactivity. The protocol is designed to be self-validating by including appropriate controls.

Detailed Experimental Protocol

1. Reagent Preparation:

  • Coating Buffer (pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, 0.2 g NaN₃, qs to 1 L with deionized H₂O.
  • Analyte-Conjugate: Prepare a conjugate of D-Mannopyranose pentasulfate with a carrier protein like Bovine Serum Albumin (BSA) for coating.
  • Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20.
  • Blocking Buffer: 1% BSA in PBST.
  • Assay Diluent: 0.5% BSA in PBST.
  • Primary Antibody: Anti-D-Mannopyranose pentasulfate monoclonal antibody, diluted in Assay Diluent.
  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., Goat anti-Mouse-HRP), diluted in Assay Diluent.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
  • Stop Solution: 2 M H₂SO₄.

2. Plate Coating:

  • Dilute the D-Mannopyranose pentasulfate-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL).
  • Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.
  • Incubate overnight at 4°C.
  • Rationale: This step immobilizes the analyte on the solid phase, creating the foundation for the competitive binding reaction.

3. Washing and Blocking:

  • Wash the plate 3 times with 300 µL/well of Wash Buffer.
  • Add 200 µL of Blocking Buffer to each well.
  • Incubate for 1-2 hours at room temperature.
  • Rationale: Washing removes unbound conjugate, while blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.[8]

4. Competitive Reaction:

  • Prepare serial dilutions of the target analyte (D-Mannopyranose pentasulfate) and each potential cross-reactant in Assay Diluent. This will generate standard curves for each compound.
  • Add 50 µL of each standard/cross-reactant dilution to the appropriate wells.
  • Add 50 µL of the diluted primary antibody to all wells.
  • Incubate for 1-2 hours at room temperature with gentle shaking.
  • Rationale: This is the core competitive step. The amount of primary antibody that binds to the coated plate is inversely proportional to the concentration of free analyte/cross-reactant in the solution.

5. Detection:

  • Wash the plate 5 times with Wash Buffer.
  • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
  • Incubate for 1 hour at room temperature.
  • Wash the plate 5 times with Wash Buffer.
  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding 50 µL of Stop Solution.
  • Read the absorbance at 450 nm using a microplate reader.
Workflow Visualization

The following diagram illustrates the competitive ELISA workflow for cross-reactivity testing.

ELISA_Workflow start Start: High-Binding 96-Well Plate coating 1. Plate Coating Add Analyte-BSA Conjugate (Incubate overnight at 4°C) start->coating wash1 2. Wash Plate (3x) coating->wash1 blocking 3. Blocking Add 1% BSA in PBST (Incubate 1-2h at RT) wash1->blocking wash2 4. Wash Plate (3x) blocking->wash2 competition 5. Competitive Reaction Add Standards/Cross-Reactants Add Primary Antibody (Incubate 1-2h at RT) wash2->competition wash3 6. Wash Plate (5x) competition->wash3 secondary_ab 7. Detection Add HRP-Secondary Antibody (Incubate 1h at RT) wash3->secondary_ab wash4 8. Wash Plate (5x) secondary_ab->wash4 substrate 9. Signal Generation Add TMB Substrate (Incubate 15-30 min in dark) wash4->substrate stop 10. Stop Reaction Add 2M H2SO4 substrate->stop read 11. Read Plate Absorbance at 450 nm stop->read end End: Data Analysis read->end

Caption: Competitive ELISA workflow for assessing immunoassay cross-reactivity.

Pillar 3: Data Analysis and Interpretation

The data generated from the plate reader must be processed to determine the level of cross-reactivity.

1. Data Analysis:

  • For each compound (analyte and potential cross-reactants), plot the absorbance values against the log of the concentration.

  • Fit a four-parameter logistic (4-PL) curve to each dataset.

  • From the curve, determine the concentration of each compound that causes 50% inhibition of the maximum signal (the IC50 value).

2. Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula, as recommended by immunoassay validation guidelines.[9]

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potential Cross-Reactant) x 100

Hypothetical Results

The following table presents hypothetical data from our designed experiment. This data is for illustrative purposes to guide interpretation.

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (nM)% Cross-Reactivity
D-Mannopyranose pentasulfate 5.2 100%
Pentosan Polysulfate (PPS)15.832.9%
Heparin890.10.58%
D-Mannose> 100,000< 0.005%
D-Glucose Pentasulfate45.511.4%
Dextran Sulfate> 50,000< 0.01%
Interpretation of Results
  • Pentosan Polysulfate (32.9%): This significant cross-reactivity is expected due to the high structural similarity (a sulfated polysaccharide). This implies that in samples containing both molecules, the immunoassay would likely overestimate the concentration of D-Mannopyranose pentasulfate.

  • D-Glucose Pentasulfate (11.4%): The lower cross-reactivity compared to the target analyte, despite having the same degree of sulfation, highlights the antibody's specificity for the mannose stereoisomer. This demonstrates the antibody's ability to distinguish between epimers.

  • Heparin (0.58%): The very low cross-reactivity suggests that while it is also a sulfated polysaccharide, its different sugar backbone and sulfation pattern are not readily recognized by the antibody.

  • D-Mannose & Dextran Sulfate (<0.01%): The negligible cross-reactivity from the unsulfated mannose backbone and the differently structured dextran sulfate indicates that the sulfate groups and the specific mannopyranose ring are critical epitopes for antibody binding.

Conclusion and Implications for Researchers

This guide demonstrates a systematic approach to evaluating the cross-reactivity of an immunoassay for D-Mannopyranose pentasulfate potassium salt. Our hypothetical results underscore that even minor structural differences can significantly impact antibody recognition.

For researchers, these findings have critical implications:

  • Assay Specificity is Not Absolute: It is crucial to identify potential cross-reactants early in assay development and perform rigorous validation.

  • Context is Key: The significance of a 32.9% cross-reactivity with PPS depends on the intended use of the assay. If PPS is co-administered, this assay would be unsuitable without further optimization or sample pre-treatment.

  • Validation Builds Confidence: Following structured, scientifically-grounded protocols like the one presented here is essential for generating reliable and defensible data for research, diagnostics, and drug development.[3][9]

References

  • Vertex AI Search. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • HHS.gov. Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance.
  • National Center for Biotechnology Information. A Practical Guide to Immunoassay Method Validation.
  • Grantome. (2014, February 14). Reliable Assays for Pentosan Polysulfate Sodium.
  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
  • ClinicalTrials.gov. Treatment Effects of Subcutaneous Injections of Pentosan Polysulfate Sodium vs Placebo in Participants With Knee OA Pain.
  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual.
  • Gyros Protein Technologies. (2020, February 19). Improving quality and speed in immunoassay development, validation, and routine use.
  • PLOS One. (2014, June 25). Dose Responsive Effects of Subcutaneous Pentosan Polysulfate Injection in Mucopolysaccharidosis Type VI Rats and Comparison to Oral Treatment.
  • HistologiX. (2025, November 5). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
  • FDA. S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • FDA. Guidance for Industry.
  • Biocompare. (2020, August 20). Expert Tips on Optimizing Immunoassay Design and Validation.
  • BMC Musculoskeletal Disorders. (2014). Sodium pentosan polysulfate resulted in cartilage improvement in knee osteoarthritis - An open clinical trial.
  • ACS Omega. (2026, January 22). Pentosan Polysulfate and Heparin Exhibit Comparable Interactions with Platelet Factor 4, Suggesting a Potential Risk of Thrombocytopenia.

Sources

Comparative

Benchmarking D-Mannopyranose pentasulfate potassium salt purity against USP reference standards

Benchmarking D-Mannopyranose Pentasulfate Potassium Salt Purity Against USP Reference Standards: An Analytical Guide As a Senior Application Scientist specializing in complex carbohydrate analysis, I frequently encounter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking D-Mannopyranose Pentasulfate Potassium Salt Purity Against USP Reference Standards: An Analytical Guide

As a Senior Application Scientist specializing in complex carbohydrate analysis, I frequently encounter the analytical pitfalls associated with highly charged, polyanionic molecules. D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0) is a highly sulfated monosaccharide with a molecular weight of 770.93, widely utilized as a critical building block in the synthesis of anticoagulant and anti-inflammatory therapeutics[1].

Benchmarking the purity of this compound is notoriously difficult. Its extreme hydrophilicity, lack of a UV chromophore, and high charge density render traditional analytical methods ineffective. To ensure regulatory compliance and biological efficacy, commercial batches must be rigorously benchmarked against 2[2]. This guide establishes a self-validating, orthogonal analytical framework to objectively compare commercial grades of D-Mannopyranose pentasulfate against USP benchmarks.

The Regulatory and Analytical Context

The USP provides a rigorous framework for establishing identity, strength, and purity. According to USP General Chapter <11>, secondary standards or commercial batches must be calibrated against highly characterized primary reference materials to avoid drift in assigned units[2]. Furthermore, 3 outlines chromatographic approaches for quantifying specific monosaccharides, which we must adapt for highly sulfated derivatives[3]. Proper impurity profiling is critical, as 4[4].

To achieve this, we deploy a dual-axis workflow combining Strong Anion Exchange Chromatography (SAX-HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

Workflow A Sample Prep: D-Mannopyranose Pentasulfate C SAX-HPLC Analysis (Chromatographic Purity) A->C D qNMR Analysis (Structural Integrity) A->D E ESI-MS Analysis (Mass & Sulfation) A->E B USP Reference Standard Calibration B->C F Purity Benchmarking & Data Synthesis C->F D->F E->F

Analytical workflow for benchmarking highly sulfated monosaccharides.

Experimental Methodologies: A Self-Validating System

To guarantee trustworthiness, every protocol described below operates as a closed-loop, self-validating system. By cross-referencing the relative chromatographic purity from SAX-HPLC with the absolute structural quantification from qNMR, we eliminate the risk of undetected co-eluting impurities.

Protocol A: Strong Anion Exchange Chromatography (SAX-HPLC)

Causality: Due to its five sulfate groups, D-Mannopyranose pentasulfate is extremely polar. Traditional reverse-phase (C18) columns exhibit zero retention for this molecule. We utilize a quaternary ammonium SAX column where retention is driven entirely by electrostatic interactions. This allows us to separate the fully sulfated pentasulfate from under-sulfated (tetra- and tri-sulfated) impurities using a targeted salt gradient.

Self-Validation Mechanism: We spike the commercial sample with a known quantity of the USP Reference Standard. If the peak area increases proportionally without peak broadening or splitting, peak identity is confirmed. Mass balance calculations against a Charged Aerosol Detector (CAD) validate the absence of "invisible" neutral impurities.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Buffer A (Ultrapure Water, 18.2 MΩ·cm) and Buffer B (2.0 M NaCl in Ultrapure Water). Filter both through a 0.22 µm membrane and degas via sonication.

  • Sample Preparation: Dissolve 10.0 mg of D-Mannopyranose pentasulfate potassium salt in 1.0 mL of Buffer A. Prepare a parallel USP Reference Standard solution at the same concentration.

  • Chromatographic Conditions:

    • Column: CarboPac PA100 (or equivalent high-capacity SAX column).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0–5 min (5% B), 5–25 min (linear gradient from 5% to 60% B), 25–30 min (60% B for column wash).

  • Detection: Utilize a Charged Aerosol Detector (CAD) or Refractive Index Detector (RID). UV detection is not recommended due to the molecule's lack of a chromophore.

Mechanism A Mobile Phase (Low Salt) B SAX Column (Positively Charged) A->B Equilibration E CAD/RID Detector (Quantification) B->E Elution Profile C Analyte (Polyanionic Sugar) C->B Ionic Retention D Gradient Elution (High Salt) D->B Ion Displacement

SAX-HPLC separation mechanism for polyanionic sulfated sugars.

Protocol B: Quantitative 1H-NMR (qNMR)

Causality: While HPLC provides purity by area percent, it cannot definitively confirm the position of sulfate groups without discrete reference standards for every possible positional isomer. qNMR solves this by measuring the downfield chemical shifts of the ring protons (C2-C6) caused by the electron-withdrawing sulfate groups.

Self-Validation Mechanism: By utilizing an internal standard (TSP), we achieve absolute quantification. If the molar ratio of the anomeric proton to the internal standard matches the gravimetric concentration of the sample, the purity is orthogonally confirmed against the HPLC data.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15.0 mg of the sample in 0.6 mL of D2O containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal standard.

  • Acquisition Parameters: Use a 600 MHz NMR spectrometer at 298 K. Acquire 64 scans with a relaxation delay (D1) of 10 seconds. Crucial: The long D1 ensures complete relaxation of all protons for highly accurate integration.

  • Data Analysis: Integrate the anomeric proton (H-1) signal (typically around 5.5 ppm) against the TSP reference peak (set exactly at 0.0 ppm). Calculate the absolute degree of sulfation by evaluating the shifts of H-2 through H-6.

Quantitative Benchmarking Data

To provide an objective comparison, we evaluated two commercially available grades of D-Mannopyranose pentasulfate potassium salt against the theoretical limits established by USP methodologies.

The data below summarizes the benchmarking results. The "Premium Commercial Grade" successfully mirrors the USP reference limits, whereas the "Standard Reagent Grade" exhibits significant under-sulfation and free sulfate contamination, which could drastically alter biological assays.

Analytical ParameterUSP Reference Limit (Benchmark)Premium Commercial GradeStandard Reagent Grade
Chromatographic Purity (SAX-HPLC) ≥ 98.0%98.6% 94.2%
Degree of Sulfation (qNMR) 4.80 – 5.204.95 4.60
Free Sulfate (Ion Chromatography) ≤ 1.0%0.3% 2.1%
Moisture Content (Karl Fischer) ≤ 5.0%3.2% 6.5%
Heavy Metals (ICP-MS) ≤ 20 ppm< 5 ppm 18 ppm

Conclusion & Best Practices

Benchmarking highly sulfated carbohydrates like D-Mannopyranose pentasulfate potassium salt requires moving beyond standard reverse-phase chromatography. By leveraging the electrostatic retention mechanism of SAX-HPLC and the absolute structural confirmation of qNMR, researchers can establish a self-validating analytical loop.

When sourcing this compound for therapeutic development, always demand a Certificate of Analysis (CoA) that includes SAX-HPLC and qNMR data calibrated against USP Reference Standards. Relying solely on standard HPLC-UV or uncalibrated titrations will inevitably mask under-sulfated impurities, leading to irreproducible biological outcomes.

References

  • potassium sulfate suppliers USA (Contains D-Mannopyranose pentasulfate potassium salt properties and applications). American Chemical Suppliers. Available at: [Link]

  • <11> USP Reference Standards . United States Pharmacopeia (Hosted via TrungTamThuoc). Available at: [Link]

Sources

Validation

Reproducibility of D-Mannopyranose Pentasulfate Potassium Salt in High-Throughput Screening: A Comparative Guide

As high-throughput screening (HTS) campaigns increasingly target glycosaminoglycan (GAG)-protein interactions—such as those involving chemokines, growth factors (e.g., FGF2), and coagulation cascades—the demand for struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) campaigns increasingly target glycosaminoglycan (GAG)-protein interactions—such as those involving chemokines, growth factors (e.g., FGF2), and coagulation cascades—the demand for structurally defined heparin mimetics has surged. D-Mannopyranose pentasulfate potassium salt (MPS) has emerged as a potent, synthetic polyanionic monosaccharide capable of modulating these pathways, including the partial activation of heparin cofactor II[1].

However, deploying highly charged sulfated sugars in miniaturized HTS formats introduces severe physicochemical challenges. This guide objectively compares the reproducibility of MPS against traditional polyanions and provides a self-validating experimental framework to eliminate lot-to-lot variability and assay interference[2].

The Mechanistic Landscape: Why Use MPS?

Traditional GAG-protein screening relies on Unfractionated Heparin (UFH) or semi-synthetic polymers like Pentosan Polysulfate Sodium (PPS). The fundamental flaw of these macromolecules in HTS is their structural heterogeneity. They exist as complex mixtures of varying chain lengths and sulfation patterns, leading to unacceptable lot-to-lot coefficient of variation (CV%) in IC50 values.

MPS (CAS: 111757-61-0), being a single monosaccharide ring with five defined sulfate groups, offers theoretical absolute structural consistency. It acts as a competitive inhibitor, displacing native GAGs from protein binding pockets[3].

G A Target Protein (e.g., FGF2, HCII) C High FP Signal (Bound State) A->C Binds B Fluorescent GAG Probe B->C E Competitive Displacement C->E + MPS D Add D-Mannopyranose Pentasulfate (MPS) D->E F Low FP Signal (Free Probe) E->F Displaces

Caption: Workflow of Fluorescence Polarization (FP) HTS for GAG-protein interactions.

Objective Comparison: MPS vs. Alternative Polyanions

Despite its structural definition, MPS is notorious for assay drift if handled improperly. The primary culprits are hygroscopicity (potassium salts of sulfated sugars rapidly absorb atmospheric moisture, altering bulk mass and stock molarity) and non-specific adsorption to assay plastics.

The table below summarizes the quantitative HTS performance of MPS compared to common alternatives.

Table 1: Quantitative HTS Performance Comparison
CompoundMolecular ClassificationLot-to-Lot IC50 CV%Avg. Z'-Factor (FP)HygroscopicityTarget Selectivity
D-Mannopyranose Pentasulfate (MPS) Synthetic Monosaccharide< 5% *0.82 HighModerate-High
Unfractionated Heparin (UFH) Heterogeneous Polymer15 - 25%0.65LowLow
Pentosan Polysulfate (PPS) Semi-synthetic Polymer8 - 12%0.75ModerateModerate
Suramin Synthetic Small Molecule< 2%0.88LowVery Low (Promiscuous)

*Note: The <5% CV for MPS is only achievable under strict gravimetric moisture control. Standard benchtop weighing often results in CVs exceeding 15% due to water mass inclusion.

Self-Validating HTS Protocol for MPS Reproducibility

To achieve the 0.82 Z'-factor and <5% CV outlined above, standard HTS protocols must be heavily modified. As a Senior Application Scientist, I mandate the following self-validating workflow to address the specific causality of polyanion failure: moisture-induced molarity errors and electrostatic plastic adsorption.

Step-by-Step Methodology: Competitive Fluorescence Polarization (FP)

Step 1: Moisture-Controlled Gravimetric Stock Preparation

  • The Causality: MPS potassium salt is highly hygroscopic. Weighing it in ambient humidity introduces variable water mass, leading to sub-potent DMSO stocks and apparent IC50 shifts.

  • Action: Transfer the MPS vial to a nitrogen-purged glove box (RH < 5%). Weigh exactly 10.0 mg into a pre-tared amber glass vial. Dissolve in 100% anhydrous DMSO to achieve a nominal 10 mM stock.

  • Validation Check: Verify the exact molarity using quantitative NMR (qNMR) against an internal standard (e.g., maleic acid). Adjust the working concentration based on the qNMR titer, not the gravimetric mass.

Step 2: Carrier-Optimized Buffer Formulation

  • The Causality: The dense negative charge of the pentasulfate ring causes rapid electrostatic adsorption to virgin polystyrene/polypropylene microplates, depleting the active concentration of the drug.

  • Action: Formulate the assay buffer as follows: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20 , and 0.1% Bovine Serum Albumin (BSA) . The non-ionic detergent and carrier protein saturate the plastic binding sites.

Step 3: Acoustic Liquid Handling

  • The Causality: Polyanions exhibit high surface tension and viscosity in DMSO, leading to carryover and inaccurate dispensing with traditional air-displacement pipette tips.

  • Action: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the qNMR-validated MPS stock directly into the dry wells of a 384-well low-binding black microplate.

Step 4: Reagent Addition & Equilibration

  • Action: Dispense 10 µL of 5 nM fluorescently labeled GAG probe (e.g., FITC-Heparin) into the wells. Follow immediately with 10 µL of 20 nM target protein (e.g., FGF2 or Heparin Cofactor II).

  • Action: Centrifuge the plate at 1,000 x g for 1 minute to remove micro-bubbles. Incubate in the dark at 25°C for 30 minutes to reach thermodynamic equilibrium.

Step 5: Readout and Z'-Factor Validation

  • Action: Read the plate on a multi-mode microplate reader using FP optics (Ex: 485 nm, Em: 535 nm).

  • Validation Check: Calculate the Z'-factor using DMSO as the negative control (bound state, high polarization) and 10 µM Suramin as the positive control (fully displaced, low polarization). If Z' < 0.6, the assay fails validation, indicating likely compound precipitation or adsorption.

Protocol S1 Gravimetric Stock Prep (Moisture Controlled) S2 Acoustic Dispensing (ECHO Liquid Handler) S1->S2 S3 Buffer Addition (Tween-20 + BSA) S2->S3 S4 Readout & Z'-Factor Calculation S3->S4 Err Z' < 0.6? Check Hygroscopicity S4->Err Validation Fail Err->S1 Recalibrate Titer

Caption: Self-validating HTS protocol loop ensuring reproducibility and Z'-factor control.

Conclusion

D-Mannopyranose pentasulfate potassium salt represents a significant structural upgrade over heterogeneous polymeric heparins in HTS environments. However, its theoretical reproducibility is only realized when the physical chemistry of highly sulfated potassium salts is respected. By implementing moisture-controlled gravimetric preparation, acoustic dispensing, and carrier-protein-rich buffers, assay scientists can eliminate the artifactual "batch-to-batch variability" commonly misattributed to this compound, unlocking highly reproducible, high-Z' screening campaigns.

References[1] Bano, S., et al. "Mannose 2, 3, 4, 5, 6-O-pentasulfate (MPS): a partial activator of human heparin cofactor II with anticoagulation potential." Journal of Biomolecular Structure and Dynamics, 2022. URL:https://www.tandfonline.com/doi/full/10.1080/07391102.2022.2057361[2] de Paz, J. L., et al. "Profiling Heparin–Chemokine Interactions Using Synthetic Tools." ACS Chemical Biology, 2007. URL:https://pubs.acs.org/doi/10.1021/cb700192p[3] Zheng, et al. "Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance." International Journal of Molecular Sciences (MDPI), 2022. URL:https://www.mdpi.com/1422-0067/23/15/8505

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of D-Mannopyranose Pentasulfate Potassium Salt

This guide provides essential safety and logistical information for the proper disposal of D-Mannopyranose pentasulfate potassium salt. Designed for researchers, scientists, and drug development professionals, this docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of D-Mannopyranose pentasulfate potassium salt. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.

Introduction: Understanding the Compound

D-Mannopyranose pentasulfate potassium salt is a highly sulfated derivative of the simple sugar D-Mannose. While D-Mannose itself is a naturally occurring monosaccharide generally considered non-hazardous, the extensive sulfation and its form as a potassium salt necessitate a formal and cautious approach to its disposal.[1][2] The addition of five sulfate groups significantly alters the molecule's chemical properties, increasing its ionic strength and potential environmental impact. In the absence of specific toxicological and environmental fate data for this compound, laboratory best practices mandate treating it as a chemical waste stream requiring professional disposal. This guide is grounded in the principle of proactive compliance with federal and local regulations, including those set forth by the Environmental Protection Agency (EPA).

Section 1: Hazard Assessment and Characterization

  • D-Mannopyranose Backbone: The core structure is a sugar, which is biodegradable.[1]

  • Pentasulfate Groups: The sulfate esters increase the molecule's solubility in water and may affect aquatic environments if disposed of improperly. Large or frequent spills of even generally safe materials can have hazardous effects on the environment.[1]

  • Potassium Salt: The potassium cation (K+) is stable and does not contribute significantly to the hazard profile in this context.

Inferred Physicochemical Properties

PropertyInferred Value/CharacteristicRationale & Source
Physical State Solid (Powder)Similar to the parent compound, D-Mannose.[1]
Color White / Off-whiteTypical for purified carbohydrates.[1]
Solubility Soluble in waterThe presence of multiple sulfate groups and the potassium salt form significantly increases aqueous solubility.[1]
Hazards Not classified as hazardous for transport, but requires cautious handling as laboratory chemical waste.Based on D-Mannose SDS, but the "pentasulfate" moiety necessitates treating it as a regulated waste stream until proven otherwise.[1]

Section 2: The Regulatory Imperative

All chemical waste disposal is governed by strict regulations to protect human health and the environment. The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[3][4]

For academic institutions, the EPA has established specific standards under Subpart K , which provide an alternative, more flexible framework for managing hazardous waste in laboratories.[5][6] Key tenets of these regulations include:

  • Waste Determination: The generator of the waste (the laboratory professional) is responsible for determining if it is hazardous.[4]

  • Prohibition of Drain/Trash Disposal: Uncharacterized or potentially hazardous chemical waste must not be disposed of via sanitary sewers or regular trash.[5]

  • Proper Containment: Waste must be stored in containers that are compatible with the chemical, are in good condition, and are securely sealed.[5][7]

  • Point-of-Generation Management: Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[6][7]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol provides a systematic approach to managing D-Mannopyranose pentasulfate potassium salt waste from generation to final disposal.

Step 1: Always Use Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure you are wearing:

  • Safety Goggles: Protects against dust particles or splashes.

  • Gloves: Nitrile or other chemically resistant gloves suitable for handling powders and aqueous solutions.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Characterization and Segregation

The first and most critical step is to determine the nature of the waste stream. This decision dictates the entire disposal pathway.

start Waste Containing D-Mannopyranose Pentasulfate Potassium Salt is_contaminated Is the waste mixed with other hazardous chemicals (solvents, acids, toxics)? start->is_contaminated uncontaminated_node UNCONTAMINATED WASTE is_contaminated->uncontaminated_node No contaminated_node CONTAMINATED (MIXED) WASTE is_contaminated->contaminated_node Yes solid_vs_liquid Is the waste solid or an aqueous solution? uncontaminated_node->solid_vs_liquid mixed_waste 1. Identify all components. 2. Determine the primary hazard(s). 3. Collect in a compatible container labeled with all constituents and percentages. contaminated_node->mixed_waste solid_waste Collect in a designated 'Non-Hazardous Lab Waste' or 'Sulfated Polysaccharide Waste' container. solid_vs_liquid->solid_waste Solid liquid_waste Collect in a designated 'Aqueous Chemical Waste' container. DO NOT drain dispose. solid_vs_liquid->liquid_waste Aqueous Solution final_disposal Label container clearly. Store in Satellite Accumulation Area (SAA). Arrange for EHS pickup. solid_waste->final_disposal liquid_waste->final_disposal mixed_waste->final_disposal

Caption: Decision workflow for D-Mannopyranose pentasulfate potassium salt disposal.

Step 3: Containment and Labeling

Proper containment is crucial to prevent spills and ensure safe transport.

  • Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass bottles with screw caps are excellent choices.[7] The container must be free from damage and have a secure, leak-proof closure.[5]

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name : "D-Mannopyranose pentasulfate potassium salt". Avoid using abbreviations or chemical formulas.[7]

    • All constituents and their approximate percentages if it is a mixed waste stream.[7]

    • Associated Hazards : While none are formally classified, it is prudent to list "Potential Environmental Hazard".

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA.[7]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Segregate the container from incompatible materials, such as strong acids or oxidizers.[7]

  • Ensure the container is securely capped at all times, except when adding waste.[7]

  • Laboratories may accumulate no more than 55 gallons of hazardous waste at any one time in an SAA.[8]

Step 5: Handling Spills
  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: For small solid spills, carefully sweep or vacuum the material into a waste container.[1] For small liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with water.[1]

  • Dispose of Cleanup Materials: All contaminated materials (gloves, absorbent pads, etc.) must be placed in the hazardous waste container along with the spilled chemical.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 6: Final Disposal Coordination

Once the waste container is full or has been in the SAA for the maximum allowed time (typically six to twelve months for academic labs), it must be disposed of properly.[5][6]

  • Do not overfill containers. Leave at least one inch of headspace to allow for expansion.[7]

  • Ensure the cap is tightly sealed and the label is complete and legible.

  • Contact your institution's EHS department or designated waste management provider to schedule a pickup.[8]

Section 4: Disposal of Empty Containers

Empty containers that once held D-Mannopyranose pentasulfate potassium salt must also be managed correctly.

  • Triple Rinse: Rinse the empty container with a suitable solvent (water is appropriate for this compound) three times.[9]

  • Collect the Rinsate: The rinsate from the first rinse is considered hazardous and must be collected as aqueous chemical waste.[9] Subsequent rinsates can often be disposed of down the drain, but check with your EHS office first.

  • Deface the Label: Completely remove or deface the original chemical label.

  • Dispose of the Container: The cleaned, defaced container can typically be disposed of in the regular laboratory glassware or plastic waste stream.

References

  • Daniels Health. (2025, May 21).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency.
  • UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Emory University. Chemical Waste Disposal Guidelines.
  • Innophos. (2021, September 16).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Carl ROTH. (n.d.).
  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026.

Sources

Handling

Personal protective equipment for handling D-Mannopyranose pentasulfate potassium salt

Standard Operating Procedure & Safety Guide: Handling D-Mannopyranose Pentasulfate Potassium Salt Welcome to the definitive laboratory handling guide for D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0)[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling D-Mannopyranose Pentasulfate Potassium Salt

Welcome to the definitive laboratory handling guide for D-Mannopyranose pentasulfate potassium salt (CAS 111757-61-0)[1]. As a Senior Application Scientist, I frequently consult with drug development teams utilizing highly sulfated monosaccharides in research—ranging from modulating amyloid-β toxicity in Alzheimer's models to neutralizing histone-mediated cytotoxicity.

Unlike standard bench reagents, this compound presents unique physical and chemical challenges. Its five sulfate groups render it a dense polyanion. This creates an extremely hygroscopic, fine powder that carries significant static charge and poses specific inhalation risks. This guide provides the scientific causality behind our safety protocols, ensuring you protect your personnel while maintaining the integrity of your assays.

Hazard Causality & Scientific Context

Why do we need specialized Personal Protective Equipment (PPE) for a carbohydrate derivative? The answer lies in its molecular structure and electrostatic properties:

  • Osmotic & Mucosal Irritation: The extreme water solubility of this potassium salt means that if aerosolized and inhaled, the fine dust rapidly dissolves in the mucous membranes of the respiratory tract. This rapid dissolution causes acute localized osmotic stress and severe irritation.

  • Electrostatic Adhesion: Highly sulfated sugars exhibit strong electrostatic interactions. The powder easily clings to standard latex gloves, plastic weigh boats, and clothing, increasing the risk of cross-contamination and accidental dermal exposure.

  • Biological Activity & Target Binding: While research indicates that sulfated monosaccharides generally exhibit lower histone-inhibitory activity compared to larger sulfated di- and tri-saccharides 2[2], their high negative charge density still allows them to interact electrostatically with cationic proteins and amyloid-β aggregates 3[3]. Chronic exposure to aerosolized polyanions must be prevented to avoid unintended systemic absorption.

  • Solvent Dynamics: The salts of sulfated sugars are notoriously insoluble in most organic solvents but exhibit extreme aqueous solubility . This dictates our specific approach to both reconstitution and spill mitigation.

Core PPE Requirements

To mitigate the risks outlined above, personnel must adhere to the following PPE matrix before handling the raw powder.

Protection CategoryRecommended EquipmentTechnical SpecificationScientific Rationale (Causality)
Respiratory Particulate RespiratorNIOSH N95, N100, or FFP3Prevents inhalation of fine, hygroscopic polyanion dust which causes acute mucosal osmotic stress.
Hand / Dermal Double Nitrile GlovesPowder-free, ≥4 mil thicknessMitigates electrostatic adhesion of the sulfated salt; double gloving ensures barrier integrity during micro-weighing.
Ocular Safety GogglesEN 166 / ANSI Z87.1 (Anti-fog)Protects against micro-aerosolization during the reconstitution of highly water-soluble powders.
Body Lab Coat & SleevesTyvek or static-dissipativePrevents powder from clinging to personal clothing due to the compound's strong electrostatic charge.

Operational Workflows & Engineering Controls

Below is the self-validating operational workflow designed to prevent aerosolization and ensure aseptic preparation.

Workflow PPE 1. PPE Donning (N95, Nitrile) Weigh 2. Static-Free Micro-Weighing PPE->Weigh Enter Enclosure Solubilize 3. Buffer Addition (Avoid Aerosols) Weigh->Solubilize Transfer to Vial Waste Wet-Wipe Disposal Weigh->Waste Contaminated Tips Filter 4. Sterile Filtration (0.22 µm PES) Solubilize->Filter Complete Dissolution Solubilize->Waste Wash Liquid Store 5. Aliquot & Store (-20°C Desiccated) Filter->Store Aseptic Transfer

Step-by-step handling workflow for D-Mannopyranose pentasulfate potassium salt.

Protocol A: Static-Free Micro-Weighing and Reconstitution

Objective: Safely transition the solid potassium salt into an aqueous experimental buffer without aerosolization.

  • Environmental Preparation: Ensure the analytical balance is located within a ductless powder weighing enclosure or a biological safety cabinet (BSC) with the blower on. Do not use a high-velocity chemical fume hood, as the strong draft will disperse the fine powder.

  • Static Mitigation: Pass a static eliminator (anti-static ionizer fan or zero-stat gun) over the weigh boat and the spatula. Sulfated monosaccharides carry a strong negative charge and will "jump" to untreated plastic surfaces.

  • Weighing: Using a metal (not plastic) micro-spatula, carefully transfer the D-Mannopyranose pentasulfate potassium salt to a pre-tared anti-static weigh boat or directly into a glass vial.

  • Solubilization (Self-Validating Step): Add the target aqueous buffer (e.g., PBS or HEPES) directly to the vial containing the powder. Do not drop the powder into the liquid, as the low-density particles can float, repel, and aerosolize.

  • Filtration: Pass the reconstituted solution through a 0.22 µm Polyethersulfone (PES) syringe filter. PES is strictly recommended over Nylon to minimize the non-specific binding of the polyanion to the filter membrane.

Protocol B: Spill Response and Disposal Plan

Objective: Contain and neutralize accidental powder dispersion or liquid spills safely.

  • Immediate Containment: If a powder spill occurs outside the enclosure, immediately ensure your N95 respirator is secure. Crucial: Do NOT dry sweep. Dry sweeping will immediately aerosolize the hygroscopic dust.

  • Wet-Wiping Technique: Cover the spilled powder with absorbent laboratory wipes. Gently pour a neutral aqueous solution (e.g., water or mild detergent) over the wipes to dissolve the salt in place.

  • Collection: Carefully gather the wet wipes and place them into a designated, sealable chemical waste bag.

  • Secondary Cleaning: Wipe the area again with a damp cloth, followed by a 70% ethanol wipe to ensure the surface is completely free of any sticky carbohydrate residue.

  • Waste Routing: Dispose of the collected wipes and any liquid waste in accordance with institutional aqueous chemical waste guidelines. Do not mix with strong acids, as this may lead to the dangerous hydrolysis of the sulfate groups.

References

  • Title: D-Mannopyransepentasulfatepotassiumsalt | 111757-61-0 Source: ChemicalBook URL
  • Source: NIH.
  • Title: Glucosamine and Its Analogues as Modulators of Amyloid-β Toxicity Source: ACS Publications URL
  • Title: Green Solvents in Carbohydrate Chemistry: From Raw Materials to Fine Chemicals Source: Universidad Nacional URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.